molecular formula C25H25N3O5S B565093 o-Toluoyl-5-hydroxy Omeprazole CAS No. 120003-79-4

o-Toluoyl-5-hydroxy Omeprazole

Cat. No.: B565093
CAS No.: 120003-79-4
M. Wt: 479.551
InChI Key: QANBBKVJRGFSTF-UHFFFAOYSA-N
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Description

O-Toluoyl-5-hydroxy Omeprazole, also known as this compound, is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.551. The purity is usually 95%.
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Properties

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-15-7-5-6-8-19(15)24(29)33-13-17-12-26-22(16(2)23(17)32-4)14-34(30)25-27-20-10-9-18(31-3)11-21(20)28-25/h5-12H,13-14H2,1-4H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANBBKVJRGFSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CS(=O)C3=NC4=C(N3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676164
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120003-79-4
Record name [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methyl 2-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120003-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to o-Toluoyl-5-hydroxy Omeprazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.[1] One of the major metabolites is 5-hydroxyomeprazole, which is pharmacologically inactive but serves as a key molecule in the clearance pathway of the parent drug.[2] Further transformation or derivatization of these metabolites can lead to the formation of various compounds, including impurities in the drug substance. This guide provides a comprehensive technical overview of a specific derivative, o-Toluoyl-5-hydroxy Omeprazole, a compound of interest in the context of omeprazole's impurity profile and as a reference standard in analytical development.

This document delves into the chemical structure, physicochemical properties, and synthetic pathways of this compound. It is designed to be a valuable resource for professionals engaged in drug discovery, development, and quality control, offering insights into the chemistry and analytical considerations of this specific omeprazole-related compound.

Chemical Identity and Structure

This compound is systematically named 2-Methylbenzoic acid [4-methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinyl]methyl ester.[3] It is an ester derivative of 5-hydroxyomeprazole, where the hydroxyl group is acylated with an o-toluoyl group (2-methylbenzoyl group).

The chemical structure of this compound combines the core structure of omeprazole with the o-toluoyl moiety, as illustrated below:

G cluster_omeprazole Omeprazole Core cluster_modification Modification benzimidazole Benzimidazole Ring sulfinyl Sulfinyl Bridge benzimidazole->sulfinyl -S(O)- pyridine Pyridine Ring 5_hydroxy at 5-position of Pyridine sulfinyl->pyridine -CH2- o_toluoyl o-Toluoyl Group ester_linkage Ester Linkage o_toluoyl->ester_linkage -C(O)-O-CH2- ester_linkage->5_hydroxy

Figure 1: Logical relationship of the structural components of this compound.

The key structural features include the benzimidazole and pyridine rings connected by a methylsulfinyl bridge, characteristic of omeprazole and its derivatives. The defining feature of this compound is the o-toluoyl ester linked to the hydroxymethyl group at the 5-position of the pyridine ring.

Physicochemical Properties

This compound is typically available as a white to off-white solid and is used as a reference standard in pharmaceutical analysis.[3] Due to its nature as a specific impurity and reference material, extensive public data on its physicochemical properties are limited. However, based on its structure and available information, a summary of its key properties is provided below.

PropertyValueSource
CAS Number 120003-79-4[1][3]
Molecular Formula C₂₅H₂₅N₃O₅S[1]
Molecular Weight 479.55 g/mol [1]
Appearance White Solid[3]
Storage Conditions 2-8°C Refrigerator[3]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.Inferred

Note: Some properties are inferred based on the chemical structure and data available for similar compounds.

Synthesis of this compound

The synthesis of this compound involves the esterification of its precursor, 5-hydroxyomeprazole. The overall synthetic strategy can be broken down into two main stages: the synthesis of 5-hydroxyomeprazole and its subsequent esterification.

Part 1: Synthesis of 5-Hydroxyomeprazole

The total synthesis of 5-hydroxyomeprazole has been reported in the scientific literature.[4] A key step in this synthesis involves the protection of a hydroxyl group on a pyridine precursor using 2-methylbenzoyl chloride (o-toluoyl chloride).[4] This protected intermediate is then carried through several steps to construct the final 5-hydroxyomeprazole molecule. The synthesis of the direct precursor to 5-hydroxyomeprazole, a chloromethyl pyridine derivative, is a critical part of this process.

G A Pyridine Precursor with Hydroxyl Group B Protection with o-Toluoyl Chloride A->B C Protected Intermediate B->C D Further Transformations (Oxidation, Rearrangement) C->D E Chloromethyl Pyridine Intermediate D->E F Coupling with 5-methoxy-1H-benzimidazole-2-thiol E->F G Thioether Intermediate F->G H Oxidation G->H I 5-Hydroxyomeprazole H->I

Figure 2: Simplified workflow for the synthesis of 5-hydroxyomeprazole.

Part 2: Esterification of 5-Hydroxyomeprazole

The final step in the synthesis of this compound is the esterification of 5-hydroxyomeprazole with o-toluoyl chloride. This is a standard esterification reaction where the hydroxyl group of 5-hydroxyomeprazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of o-toluoyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Esterification of a Hydroxyl Compound with o-Toluoyl Chloride

The following is a generalized protocol for the esterification of an alcohol or phenol with o-toluoyl chloride, which can be adapted for the synthesis of this compound.[5]

Materials:

  • 5-hydroxyomeprazole

  • o-Toluoyl chloride

  • Anhydrous non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyomeprazole (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir.

  • Addition of Acyl Chloride: Slowly add o-toluoyl chloride (1.05-1.2 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

G cluster_reactants Reactants 5_hydroxyomeprazole 5-Hydroxyomeprazole reaction_mixture Reaction in Anhydrous Solvent 5_hydroxyomeprazole->reaction_mixture o_toluoyl_chloride o-Toluoyl Chloride o_toluoyl_chloride->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture workup Aqueous Workup (Quenching, Extraction) reaction_mixture->workup purification Purification (Column Chromatography) workup->purification final_product This compound purification->final_product

Figure 3: Experimental workflow for the esterification of 5-hydroxyomeprazole.

Analytical Characterization

The characterization of this compound relies on standard analytical techniques used in organic and pharmaceutical chemistry. As a reference standard, its purity and identity are of utmost importance.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its quantification as an impurity in omeprazole drug substances. A reversed-phase HPLC method with UV detection would be a suitable starting point for method development.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the public domain, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure and known chemical shifts of omeprazole and related compounds.[6][7] The spectrum would show characteristic signals for the protons and carbons of the benzimidazole and pyridine rings, the methoxy and methyl groups, the sulfinyl methyl bridge, and the newly introduced o-toluoyl group (aromatic protons and the methyl group).

Mass Spectrometry (MS): Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 479.55. The fragmentation pattern would likely involve cleavage of the ester bond and fragmentation of the omeprazole core structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Studies on the fragmentation of omeprazole and its metabolites can provide insights into the expected fragmentation pathways.[8][9]

Significance in Drug Development and Quality Control

This compound is primarily of interest as a potential impurity in omeprazole drug products. The identification and control of impurities are critical aspects of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. As such, having access to a well-characterized reference standard of this compound is essential for:

  • Analytical Method Development and Validation: To develop and validate analytical methods (e.g., HPLC) for the detection and quantification of this impurity in omeprazole active pharmaceutical ingredient (API) and finished drug products.

  • Impurity Profiling: To establish the impurity profile of omeprazole from different manufacturing processes.

  • Forced Degradation Studies: To identify potential degradation products of omeprazole under various stress conditions.

  • Toxicological Assessment: While specific toxicological data for this compound is not widely available, the presence of any impurity above a certain threshold necessitates a toxicological evaluation to ensure patient safety.

Conclusion

This compound, an ester derivative of a major omeprazole metabolite, represents an important compound in the analytical landscape of this widely used proton pump inhibitor. Understanding its chemical structure, properties, and synthesis is crucial for researchers and scientists involved in the development, manufacturing, and quality control of omeprazole. This technical guide provides a foundational understanding of this compound, consolidating available information and outlining the key scientific principles and experimental considerations. Further research into its specific analytical and toxicological properties will continue to be of value to the pharmaceutical industry.

References

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  • Pharmaffiliates. CAS No : 120003-79-4 | Product Name : this compound. [Link]

  • Pharmaffiliates. CAS No : 120003-78-3 | Product Name : this compound Sulfide. [Link]

  • Kim, J., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(21), 5035.
  • Yang, R., et al. (2003). Acid–base chemistry of omeprazole in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 935-943.
  • Veeprho. Omeprazole Impurities and Related Compound. [Link]

  • Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Roberts, J., et al. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(16), 1331-1342.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913). [Link]

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  • ResearchGate. 1 H-NMR spectra of free OME (a); OME complexed with bCD (b); and with... [Link]

  • Roberts, J., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Ghosh, M., et al. (2021). Determination of chemical shift anisotropy tensor and molecular correlation time of proton pump inhibitor omeprazole by solid state NMR measurements. New Journal of Chemistry, 45(2), 849-858.
  • ChemBK. This compound Sulfide. [Link]

  • ArtMolecule. 5-Hydroxy omeprazole standards. [Link]

  • Li, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5865.
  • Uno, T., et al. (2000). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 49(4), 349-355.
  • Zhong, S., et al. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry.

Sources

An In-depth Technical Guide to the Synthesis of o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), is widely prescribed for the management of acid-related gastrointestinal disorders.[1][2] Its therapeutic action stems from the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells.[3] Upon administration, omeprazole undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, leading to various metabolites.[3][4] One of the principal metabolites is 5-hydroxyomeprazole, formed through hydroxylation of the benzimidazole ring.[3][4][5] While this metabolite is pharmacologically less active than the parent drug, its synthetic derivatives are of significant interest to researchers for use as reference standards in metabolic studies, as potential starting materials for new chemical entities, and for investigating structure-activity relationships.

This technical guide provides a comprehensive overview of a plausible synthetic pathway for o-Toluoyl-5-hydroxy Omeprazole. The synthesis is logically divided into two major parts: the total synthesis of the precursor, 5-hydroxyomeprazole, followed by the esterification of its phenolic hydroxyl group with o-toluoyl chloride. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering a robust framework for drug development professionals and researchers in organic synthesis.

Part 1: Total Synthesis of 5-Hydroxyomeprazole

The total synthesis of 5-hydroxyomeprazole is a multi-step process that requires the careful construction of two key heterocyclic fragments: a substituted pyridine and a benzimidazole moiety, which are subsequently coupled and oxidized. The pathway described herein is adapted from the synthetic route developed by Striela et al.[6][7]

Synthesis of the Pyridine Precursor: (6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl)methanol

A critical intermediate in the synthesis of 5-hydroxyomeprazole is the appropriately functionalized pyridine ring. The synthesis of this precursor is a multi-step process in itself.

A detailed experimental protocol for the synthesis of the key pyridine intermediate, (6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl)methanol, is outlined in the work by Striela et al.[6][7] The synthesis begins with the protection of the hydroxyl group of a precursor pyridine using 2-methylbenzoyl chloride (o-toluoyl chloride). The resulting ester is then oxidized to an N-oxide, which undergoes a Boekelheide rearrangement upon treatment with acetic anhydride. Subsequent hydrolysis yields a hydroxymethyl pyridine, which is then chlorinated to afford the desired chloromethyl pyridine precursor. The overall yield for this five-step sequence is reported to be 55%.[6][7]

Coupling and Oxidation to Yield 5-Hydroxyomeprazole

With the key pyridine and benzimidazole fragments in hand, the subsequent steps involve their coupling to form a sulfide intermediate, followed by a selective oxidation to the final sulfoxide product, 5-hydroxyomeprazole.

The following protocol is adapted from the work of Striela et al.[6][7]

  • Sulfide Formation: The protected chloromethyl pyridine derivative is reacted with 5-methoxy-1H-benzimidazole-2-thiol in the presence of a base, such as sodium hydroxide, in a suitable solvent system. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion of the benzimidazole attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[2]

  • Deprotection: The o-toluoyl protecting group is then removed under basic conditions to free the hydroxyl group.

  • Oxidation: The resulting sulfide is selectively oxidized to the sulfoxide, 5-hydroxyomeprazole. This is a critical step that must be carefully controlled to prevent over-oxidation to the sulfone. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out at low temperatures in a chlorinated solvent.[6][7]

The final product, 5-hydroxyomeprazole, was isolated in a 45% yield.[6]

Synthesis Workflow of 5-Hydroxyomeprazole

cluster_0 Part 1: 5-Hydroxyomeprazole Synthesis Pyridine Precursor Synthesis Pyridine Precursor Synthesis Coupling Reaction Coupling Reaction Pyridine Precursor Synthesis->Coupling Reaction [6-(Chloromethyl)-4-methoxy- 5-methylpyridin-3-yl)methanol Oxidation Oxidation Coupling Reaction->Oxidation Sulfide Intermediate 5-Hydroxyomeprazole 5-Hydroxyomeprazole Oxidation->5-Hydroxyomeprazole m-CPBA

Caption: Overall workflow for the synthesis of 5-hydroxyomeprazole.

Part 2: Synthesis of this compound

The final step in the synthesis of the target molecule is the esterification of the phenolic hydroxyl group of 5-hydroxyomeprazole with o-toluoyl chloride. This is a standard transformation in organic synthesis.

Esterification of 5-Hydroxyomeprazole

The reaction of a phenol with an acyl chloride in the presence of a base is a common and efficient method for the preparation of phenyl esters.[8][9]

  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyomeprazole (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base (1.1-1.2 equivalents), such as triethylamine or pyridine, to the solution and stir. The base is crucial to neutralize the HCl that is generated during the reaction.[8]

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of o-toluoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Quantitative Data Summary
Reactant/ReagentMolar EquivalentPurpose
5-Hydroxyomeprazole1.0Substrate
o-Toluoyl Chloride1.05Acylating Agent
Triethylamine/Pyridine1.1 - 1.2Base (HCl Scavenger)
Anhydrous DCM/THF-Solvent

Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential synthetic challenges.

Mechanism of Esterification

The esterification of 5-hydroxyomeprazole with o-toluoyl chloride proceeds via a nucleophilic acyl substitution mechanism.

cluster_1 Esterification Mechanism Deprotonation Deprotonation Nucleophilic Attack Nucleophilic Attack Deprotonation->Nucleophilic Attack Phenoxide Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination Elimination Tetrahedral Intermediate->Elimination Loss of Cl- Final Product Final Product Elimination->Final Product This compound 5-Hydroxyomeprazole 5-Hydroxyomeprazole 5-Hydroxyomeprazole->Deprotonation Base o-Toluoyl Chloride o-Toluoyl Chloride o-Toluoyl Chloride->Nucleophilic Attack

Caption: Mechanism of nucleophilic acyl substitution for the esterification of 5-hydroxyomeprazole.

  • Deprotonation: The base (e.g., triethylamine) deprotonates the phenolic hydroxyl group of 5-hydroxyomeprazole to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of o-toluoyl chloride, leading to the formation of a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. The chloride ion then reacts with the protonated base to form a salt.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded synthetic pathway for this compound. The synthesis leverages a well-documented total synthesis of the 5-hydroxyomeprazole precursor, followed by a standard esterification protocol. By providing detailed procedural outlines, quantitative data, and mechanistic insights, this document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The successful synthesis of this and similar derivatives will aid in the continued study of omeprazole metabolism and the development of novel therapeutic agents.

References

  • Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Abouir, K., Varesio, E., Déglon, J., et al. (2024). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios. Basic & Clinical Pharmacology & Toxicology.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Uno, T., Yasui-Furukori, N., & Tateishi, T. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 59(4), 407-411.
  • ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards.
  • Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole.
  • BenchChem. (2025).
  • Google Patents. (n.d.). Omeprazole synthesis - EP1085019A1.
  • ARKAT USA, Inc. (2016). Total synthesis of 5-hydroxyomeprazole (16-9501GP).
  • White Rose eTheses Online. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link.
  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of o-Toluoyl Chloride with Alcohols.
  • ResearchGate. (n.d.).
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  • BenchChem. (2025). Application Note & Protocol: Esterification of 2-Hydroxyacetophenone with p-Toluoyl Chloride.ophenone with p-Toluoyl Chloride.

Sources

o-Toluoyl-5-hydroxy Omeprazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to o-Toluoyl-5-hydroxy Omeprazole

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate related to the proton pump inhibitor (PPI) omeprazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, and its critical role in pharmaceutical research.

Introduction: The Context of Omeprazole and Its Metabolites

Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders, functioning as a specific inhibitor of the H+/K+-ATPase, or 'proton pump', in gastric parietal cells.[1] Its efficacy is well-established, but its pharmacological profile is complex, largely due to extensive hepatic metabolism. Upon administration, omeprazole is biotransformed by the cytochrome P450 enzyme system, primarily through the CYP2C19 and CYP3A4 isoenzymes.[2][3]

This metabolic process yields several derivatives, most notably 5-hydroxyomeprazole (via hydroxylation by CYP2C19) and omeprazole sulfone (via sulfoxidation by CYP3A4).[2][4] Understanding the independent biological activities and pharmacokinetic profiles of these metabolites is crucial for a complete picture of the drug's action, potential for drug-drug interactions, and inter-individual variability.[2]

This compound serves as a pivotal, protected intermediate in the chemical synthesis of 5-hydroxyomeprazole.[5] The "o-toluoyl" group acts as a protecting moiety for the hydroxyl group, enabling specific chemical transformations at other sites of the molecule before its removal to yield the final metabolite. This guide will illuminate the technical details of this important compound.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These data are critical for handling, storage, and analytical method development.

PropertyValueReference
CAS Number 120003-79-4[6]
Molecular Formula C₂₅H₂₅N₃O₅S[6]
Molecular Weight 479.55 g/mol [6]
IUPAC Name 2-Methylbenzoic Acid [4-Methoxy-6-[[(6-methoxy-1H-benzimidazol-2-yl)sulfinyl] methyl]-5-methyl-3-pyridinyl]methyl Ester[6]
Appearance White Solid[6]
Storage Conditions 2-8°C, Refrigerator[6]

Synthesis and Mechanistic Rationale

The total synthesis of 5-hydroxyomeprazole, and by extension its protected intermediates, is a multi-step process that requires careful strategic planning to manage the reactive functional groups on the molecule. The use of a protecting group is a classic and essential strategy in organic synthesis.

Causality Behind the Synthetic Strategy

The core logic involves the coupling of a substituted pyridine ring with a benzimidazole core, followed by a controlled oxidation to form the characteristic sulfoxide of omeprazole.[7] However, the presence of a free hydroxyl group on the pyridine precursor for 5-hydroxyomeprazole complicates this pathway, as it can interfere with the subsequent oxidation step. Therefore, the hydroxyl group must be "protected" by converting it into a less reactive functional group. The o-toluoyl ester serves this purpose effectively. The overall workflow is a self-validating system where each step sets up the molecule for the subsequent, successful transformation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Coupling cluster_2 Step 3: Oxidation cluster_3 Step 4: Deprotection A Hydroxy-Pyridine Precursor C Protected Pyridine Ester (Key Intermediate) A->C Esterification (e.g., TEA, DCM) B o-Toluoyl Chloride B->C E Protected Thioether C->E Nucleophilic Substitution D 5-Methoxy-1H- benzimidazolethiol D->E F o-Toluoyl-5-hydroxy Omeprazole Sulfide E->F Intermediate Step G o-Toluoyl-5-hydroxy Omeprazole (Final Protected Product) F->G Controlled Oxidation (e.g., m-CPBA) H 5-Hydroxyomeprazole (Target Metabolite) G->H Hydrolysis (e.g., NaOH)

Caption: Synthetic workflow for 5-Hydroxyomeprazole via its o-Toluoyl protected intermediate.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on established synthetic routes for omeprazole analogues.[5][8]

  • Protection Stage:

    • Dissolve the hydroxymethyl pyridine precursor in a suitable aprotic solvent (e.g., Dichloromethane, DCM).

    • Cool the solution in an ice bath (0-5°C).

    • Add a base, such as triethylamine (TEA), to act as an acid scavenger.

    • Slowly add o-toluoyl chloride (2-methylbenzoyl chloride) dropwise while maintaining the temperature. The toluoyl chloride is electrophilic and reacts with the nucleophilic hydroxyl group. The TEA neutralizes the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Work up the reaction mixture to isolate the protected pyridine ester intermediate.

  • Coupling Stage:

    • In a separate vessel, dissolve 5-methoxy-2-mercaptobenzimidazole in an alcoholic solvent with a base like sodium hydroxide to form the thiolate anion.[7]

    • Add the solution of the protected pyridine intermediate from the previous step to the thiolate solution.

    • Stir the reaction for several hours. The nucleophilic thiolate will displace the leaving group on the pyridine's methyl side-chain, forming the thioether bond.

    • Isolate the crude product (this compound Sulfide) by filtration or extraction.

  • Oxidation Stage:

    • Dissolve the synthesized thioether in a chlorinated solvent (e.g., Chloroform or DCM).

    • Cool the solution to approximately 0°C.

    • Add a controlled amount (typically ~1 equivalent) of an oxidizing agent, such as meta-Chloroperoxybenzoic acid (m-CPBA), portion-wise.[5] This step is critical; over-oxidation will lead to the formation of the undesired sulfone. The peroxy acid selectively delivers an oxygen atom to the sulfur.

    • Monitor the reaction closely. Upon completion, quench any excess oxidizing agent and purify the final product, this compound, typically by crystallization or chromatography.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized compound. A multi-method approach ensures a self-validating system of characterization.

Recommended Analytical Workflow

G A Synthesized This compound B Purity & Assay (RP-HPLC) A->B C Identity Confirmation (LC-MS) A->C D Structural Elucidation (NMR Spectroscopy) A->D E Final Certificate of Analysis B->E C->E D->E

Caption: A typical workflow for the analytical characterization of the synthesized compound.

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This method is adapted from established procedures for omeprazole and its impurities.[9][10]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[10]

  • Mobile Phase: A gradient or isocratic mixture of:

    • Solvent A: Phosphate buffer (e.g., 20 mM, pH 7.4)

    • Solvent B: Acetonitrile

    • Rationale: The buffered aqueous phase controls the ionization state of the molecule, while the organic acetonitrile elutes the compound from the nonpolar C18 stationary phase. The exact ratio or gradient is optimized to achieve good separation from starting materials and byproducts.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 302 nm.[10] Omeprazole and its derivatives have a strong chromophore, making UV detection highly suitable.

  • Procedure:

    • Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

    • Prepare the sample solution to be tested at a similar concentration.

    • Inject both solutions into the HPLC system.

    • The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. The identity is confirmed by comparing the retention time to that of the reference standard.

Application in Drug Development and Research

This compound is not an active pharmaceutical ingredient but rather an indispensable tool for pharmaceutical research.

  • Reference Standard Synthesis: It serves as a key intermediate for the synthesis of pure 5-hydroxyomeprazole. This pure metabolite is then used as an analytical reference standard to identify and quantify the metabolite in biological samples (e.g., plasma, urine) from clinical or preclinical studies.[11]

  • Pharmacological Profiling: By producing the 5-hydroxy metabolite in sufficient quantities, researchers can perform in vitro and in vivo studies to determine its specific biological activity. This helps to understand if the metabolite contributes to the therapeutic effect or any potential side effects of the parent drug, omeprazole.[2]

  • Metabolic Stability and Drug Interaction Studies: The synthesized metabolite can be used in experiments to assess its own metabolic stability or its potential to inhibit or induce CYP450 enzymes, which is a critical part of drug-drug interaction screening.

Conclusion

This compound, with CAS number 120003-79-4, is more than just a chemical entry in a database. It represents a crucial piece in the complex puzzle of understanding the pharmacology of omeprazole. Its synthesis, enabled by the strategic use of the o-toluoyl protecting group, allows for the isolation and study of one of omeprazole's primary metabolites. The technical protocols and rationale outlined in this guide provide a framework for the synthesis, analysis, and application of this compound, underscoring its importance for researchers dedicated to advancing drug development and safety.

References

  • CAS No : 120003-79-4 | Product Name : this compound. Pharmaffiliates. [Link]

  • CAS No : 120003-78-3 | Product Name : this compound Sulfide. Pharmaffiliates. [Link]

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  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility. [Link]

  • Clinical pharmacology of omeprazole. PubMed. [Link]

  • This compound Sulfide. Dwnchem.com. [Link]

  • Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. BIO Web of Conferences. [Link]

  • Total synthesis of 5-hydroxyomeprazole. ResearchGate. [Link]

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  • Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

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An In-Depth Technical Guide to 5-Hydroxy Omeprazole and its o-Toluoyl Derivative: From Metabolism to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the metabolic journey of omeprazole, focusing on its primary metabolite, 5-hydroxy omeprazole. It further delves into the synthesis, characterization, and application of o-Toluoyl-5-hydroxy Omeprazole, a key synthetic derivative of this metabolite, clarifying its role in the scientific landscape of proton pump inhibitors.

Part 1: The Metabolic Fate of Omeprazole: The Genesis of 5-Hydroxy Omeprazole

Omeprazole, a cornerstone in the management of acid-related gastrointestinal disorders, undergoes extensive hepatic metabolism, a process critical to its pharmacokinetic profile and clinical efficacy.[1] This biotransformation is primarily orchestrated by the cytochrome P450 (CYP) enzyme system, with two isoforms playing pivotal roles: CYP2C19 and CYP3A4.[1][2]

The metabolic pathways of omeprazole are diverse, leading to several derivatives, including 5-hydroxyomeprazole, omeprazole sulfone, and 5'-O-desmethylomeprazole.[1] The formation of 5-hydroxyomeprazole through hydroxylation is predominantly catalyzed by CYP2C19.[1][3] The activity of this enzyme is subject to genetic polymorphism, which is a major determinant of the inter-individual variability observed in omeprazole clearance and clinical response.[1] In contrast, the formation of omeprazole sulfone via sulfoxidation is mainly mediated by CYP3A4.[1][2] These metabolites are generally considered to have no significant effect on gastric acid secretion.[4][5]

The stereoselective nature of omeprazole's metabolism is also a crucial aspect. Omeprazole is a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer is primarily metabolized to 5-hydroxyomeprazole by CYP2C19, while the (S)-enantiomer (esomeprazole) is metabolized at a slower rate, contributing to its higher plasma concentrations.[6]

Omeprazole_Metabolism cluster_CYP2C19 CYP2C19 Mediated cluster_CYP3A4 CYP3A4 Mediated Omeprazole Omeprazole (Racemic Mixture) 5_Hydroxy_Omeprazole 5-Hydroxy Omeprazole Omeprazole->5_Hydroxy_Omeprazole Hydroxylation Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone Sulfoxidation Metabolites

Figure 1: Primary metabolic pathways of omeprazole.

Part 2: this compound: A Synthetic Derivative of a Primary Metabolite

Contrary to being a direct metabolite, this compound (CAS No: 120003-79-4) is a synthetic derivative of 5-hydroxy omeprazole.[7][8] This compound is synthesized by the esterification of the hydroxyl group of 5-hydroxy omeprazole with o-toluic acid. Such derivatization is a common strategy in pharmaceutical sciences to create reference standards for impurities, analytical internal standards, or prodrugs with modified physicochemical properties.

Synthesis and Characterization

The synthesis of this compound originates from the primary metabolite, 5-hydroxy omeprazole. The total synthesis of 5-hydroxy omeprazole itself has been a subject of research, providing a source for subsequent derivatization.[9] The esterification process to produce this compound involves reacting 5-hydroxy omeprazole with an activated form of o-toluic acid, such as o-toluoyl chloride, in the presence of a suitable base and solvent.

General Synthetic Protocol:

  • Dissolution: 5-hydroxy omeprazole is dissolved in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: A non-nucleophilic base (e.g., triethylamine, pyridine) is added to the solution to act as an acid scavenger.

  • Acylation: o-Toluoyl chloride is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is achieved through techniques like column chromatography or recrystallization to yield pure this compound.

The structural confirmation of the synthesized this compound is established through various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the presence of both the 5-hydroxy omeprazole backbone and the o-toluoyl moiety.

  • Mass Spectrometry (MS): To determine the molecular weight (479.55 g/mol ) and fragmentation pattern consistent with the expected structure.[7][8]

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl stretch.

Synthesis_Workflow 5_Hydroxy_Omeprazole 5-Hydroxy Omeprazole Reaction Esterification Reaction (Base, Solvent) 5_Hydroxy_Omeprazole->Reaction o_Toluic_Acid o-Toluic Acid Derivative (e.g., o-Toluoyl Chloride) o_Toluic_Acid->Reaction Purification Work-up and Purification (Chromatography/Recrystallization) Reaction->Purification Final_Product This compound Purification->Final_Product

Figure 2: General synthetic workflow for this compound.

Applications in a Research and Development Context

As a well-characterized chemical entity, this compound serves several important functions in the pharmaceutical industry:

  • Reference Standard for Impurity Profiling: In the manufacturing of omeprazole, impurities and related compounds must be meticulously monitored to ensure the safety and quality of the final drug product.[6][10] this compound can be used as a reference standard in analytical methods, such as HPLC, to identify and quantify potential impurities that may arise during synthesis or degradation.

  • Internal Standard in Bioanalytical Methods: The quantification of omeprazole and its metabolites in biological matrices (e.g., plasma, urine) is crucial for pharmacokinetic and pharmacodynamic studies.[11] A stable, structurally similar compound is often used as an internal standard to improve the accuracy and precision of these analytical methods. While not explicitly documented in the provided search results as an internal standard, its properties make it a potential candidate for such applications in LC-MS/MS assays.

  • Tool in Medicinal Chemistry: The synthesis of derivatives of active metabolites can be part of a broader medicinal chemistry program to explore structure-activity relationships or to develop prodrugs with improved properties.

Part 3: Analytical Methodologies for Omeprazole and its Derivatives

The accurate quantification of omeprazole and its related compounds, including 5-hydroxy omeprazole and its synthetic derivatives, is paramount. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

Table 1: Key Parameters for HPLC Analysis of Omeprazole and Related Compounds

ParameterTypical ConditionsRationale
Stationary Phase C8 or C18 reversed-phase columnProvides good separation for moderately polar compounds like omeprazole and its metabolites.
Mobile Phase Acetonitrile/water or Methanol/water with a buffer (e.g., phosphate, ammonium bicarbonate)The organic modifier and buffer composition are optimized to achieve the desired retention and peak shape.
Detection UV at ~302 nm or Mass Spectrometry (MS/MS)UV detection is suitable for routine analysis, while MS/MS offers higher sensitivity and selectivity, especially for bioanalytical applications.[1][12]
Internal Standard A structurally related compound not present in the sampleUsed in quantitative analysis to correct for variations in sample preparation and instrument response.

Detailed Protocol: A Representative HPLC-UV Method for Impurity Profiling

  • Standard and Sample Preparation:

    • Prepare stock solutions of omeprazole, 5-hydroxy omeprazole, and this compound reference standards in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards and sample solutions by diluting the stock solutions with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 7.6).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • UV Detection: 302 nm.

  • Data Analysis:

    • Identify the peaks of omeprazole, 5-hydroxy omeprazole, and this compound based on their retention times compared to the reference standards.

    • Quantify the amounts of each compound by comparing their peak areas to a calibration curve generated from the reference standards.

Conclusion

While this compound is not a direct metabolite of omeprazole, it stands as a significant synthetic derivative of the primary metabolite, 5-hydroxy omeprazole. Understanding the metabolic pathways of omeprazole provides the foundational context for the existence and utility of such derivatives. This compound serves as a valuable tool for pharmaceutical scientists in impurity profiling, analytical method development, and potentially in broader medicinal chemistry research. This guide has elucidated the journey from the in vivo metabolism of omeprazole to the synthesis and application of this important analytical standard, providing a comprehensive resource for professionals in the field.

References

  • National Center for Biotechnology Information. (2023). Omeprazole Therapy and CYP2C19 Genotype. Retrieved from [Link]

  • Shin, J. M., & Sachs, G. (2008). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of neurogastroenterology and motility, 14(1), 23–35.
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  • Pharmaffiliates. (n.d.). CAS No : 120003-79-4 | Product Name : this compound. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product. Retrieved from [Link]

  • Spence, J. (2018).
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  • LCGC International. (2015). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

  • Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(3), 339-351.
  • Regårdh, C. G., Andersson, T., Lagerström, P. O., Lundborg, P., & Skånberg, I. (1986). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian journal of gastroenterology. Supplement, 118, 99–104.
  • Regårdh, C. G. (1986). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 118, 99-104.
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  • Ramakrishna, N. V., Vishwottam, K. N., Koteshwara, M., & Wishu, S. (2001). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography.
  • Shin, J. M., Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility, 19(1), 25-35.
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  • Abouir, K., Samer, C., Landry, R., Varesio, E., Déglon, J., Daali, Y., & Desmeules, J. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1232, 123969.
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  • Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC: Online Journal of Organic Chemistry, 2016(3), 339-351.
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  • Heleno, F. F., Faria, M., Edwards, C., & Jones, J. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid communications in mass spectrometry : RCM, 32(12), 957–966.
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An In-depth Technical Guide to o-Toluoyl-5-hydroxy Omeprazole: From Discovery to Application as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of o-Toluoyl-5-hydroxy Omeprazole, tracing its origins from the discovery of its parent compound, omeprazole, to its synthesis and critical role as an analytical reference material. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of omeprazole-related compounds for impurity profiling, metabolic studies, and quality control.

The Genesis of Proton Pump Inhibitors: The Story of Omeprazole

The journey to understanding this compound begins with the revolutionary development of the first proton pump inhibitor (PPI), omeprazole. In the late 1960s and early 1970s, researchers at AB Hässle (a subsidiary of Astra AB, now AstraZeneca) were searching for a new class of drugs to inhibit gastric acid secretion.[1] Initial research on substituted benzimidazoles, such as timoprazole, showed promise but also raised toxicity concerns.[1]

A breakthrough occurred in 1979 with the synthesis of omeprazole.[2] This new compound demonstrated potent and specific inhibition of the gastric H+/K+ ATPase, the enzyme responsible for the final step in acid production by parietal cells.[3] A key structural feature of omeprazole is the 5-methoxy substitution on the benzimidazole ring, which significantly enhanced its stability at neutral pH compared to earlier analogues.[2] Marketed under brand names like Losec and Prilosec, omeprazole was launched in 1988 and quickly became a cornerstone in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4]

The Metabolic Fate of Omeprazole: The Emergence of 5-hydroxy Omeprazole

Following its administration, omeprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[5] The two main pathways are hydroxylation and sulfoxidation. The polymorphic enzyme CYP2C19 is chiefly responsible for the hydroxylation of the benzimidazole ring to form 5-hydroxyomeprazole, which is a major, albeit inactive, metabolite.[6][7][8] The other primary route, mediated by CYP3A4, leads to the formation of omeprazole sulfone.[7]

The formation of 5-hydroxyomeprazole is a critical step in the clearance of omeprazole from the body.[9] Due to the genetic polymorphism of CYP2C19, the rate of this metabolic conversion can vary significantly among individuals, impacting the drug's efficacy and potential for drug-drug interactions.[10] This variability underscores the importance of studying 5-hydroxyomeprazole in pharmacokinetic and pharmacodynamic analyses.

The Need for High-Purity Analytical Standards

In pharmaceutical development and manufacturing, ensuring the purity and quality of the active pharmaceutical ingredient (API) is paramount. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over impurities.[9][11] Impurities can arise from the synthesis process, degradation of the API, or storage.

To accurately identify and quantify these impurities, highly characterized reference standards are essential.[11] For omeprazole, this includes not only process-related impurities but also its major metabolites, like 5-hydroxyomeprazole, as their presence can be indicative of the drug's metabolic profile and potential degradation pathways.

This compound: A Purpose-Synthesized Derivative

This compound is not a drug candidate but rather a specifically designed chemical derivative of 5-hydroxyomeprazole. Its discovery and synthesis are driven by the need for a stable, crystalline, and highly pure analytical standard.

The Rationale for the o-Toluoyl Moiety

The hydroxyl group of 5-hydroxyomeprazole can be reactive and may complicate its isolation and purification as a stable reference material. The introduction of an o-toluoyl group (2-methylbenzoyl group) serves as a protecting group for this hydroxyl functionality.[12] This is achieved through an esterification reaction, typically using o-toluoyl chloride.[2][3]

The advantages of using the o-toluoyl group in this context include:

  • Increased Stability: The ester linkage protects the reactive hydroxyl group, preventing unwanted side reactions and degradation.

  • Enhanced Crystallinity: The introduction of the bulky, aromatic toluoyl group often facilitates the formation of a stable, crystalline solid, which is ideal for a reference standard.

  • Improved Handling and Characterization: The resulting derivative is typically easier to purify, handle, and characterize using standard analytical techniques.

The choice of the ortho-methyl position on the benzoyl group can also impart specific steric properties that may influence the molecule's conformation and reactivity in a controlled manner.[2]

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of this compound and its related sulfide.

PropertyThis compoundThis compound Sulfide
CAS Number 120003-79-4[13]120003-78-3[11]
Molecular Formula C25H25N3O5S[13]C25H25N3O4S[11]
Molecular Weight 479.55 g/mol [13]463.55 g/mol [11]
Appearance White Solid[13]Off-White Solid[14]
Storage 2-8°C Refrigerator[13]2-8°C Refrigerator[14]

Experimental Protocols

The synthesis of this compound involves a multi-step process that begins with the synthesis of the 5-hydroxyomeprazole core, followed by the protection of the hydroxyl group.

Synthesis of 5-hydroxyomeprazole

A total synthesis of 5-hydroxyomeprazole has been developed, providing a route to this key metabolite.[12] The following is a conceptual workflow based on published synthetic strategies.

5-hydroxyomeprazole Synthesis Workflow cluster_pyridine Pyridine Moiety Synthesis cluster_coupling Coupling and Oxidation Pyridine_Precursor Substituted Pyridine Precursor Protected_Pyridine [6-(hydroxymethyl)-4-methoxy- 5-methylpyridin-3-yl]methanol (Protected) Pyridine_Precursor->Protected_Pyridine Multi-step synthesis Chlorinated_Pyridine [6-(chloromethyl)-4-methoxy- 5-methylpyridin-3-yl]methanol (Protected) Protected_Pyridine->Chlorinated_Pyridine Chlorination (e.g., SOCl2) Sulfide_Intermediate Protected 5-hydroxyomeprazole Sulfide Chlorinated_Pyridine->Sulfide_Intermediate Coupling with Benzimidazole (NaOH, solvent) Benzimidazole 5-methoxy-1H-benzimidazole-2-thiol Final_Product 5-hydroxyomeprazole Sulfide_Intermediate->Final_Product 1. Oxidation (e.g., m-CPBA) 2. Deprotection

Figure 1: Conceptual workflow for the total synthesis of 5-hydroxyomeprazole.

Step-by-Step Methodology for the Synthesis of the Sulfide Intermediate (Conceptual): [6][15]

  • Thiolate Formation: Dissolve 5-methoxy-1H-benzimidazole-2-thiol in a suitable solvent (e.g., ethanol) and treat with a base such as sodium hydroxide to form the sodium thiolate salt.

  • Nucleophilic Substitution: Add the chlorinated pyridine derivative (synthesized as per literature methods[12]) to the thiolate solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating to facilitate the nucleophilic substitution reaction, forming the thioether (sulfide) linkage.

  • Isolation: After the reaction is complete, the sulfide intermediate can be isolated by precipitation (e.g., by adding water) and filtration.

Step-by-Step Methodology for Oxidation to Sulfoxide: [6]

  • Dissolution: Dissolve the synthesized sulfide intermediate in a suitable solvent, such as dichloromethane.

  • Oxidation: Cool the solution and add a controlled amount of an oxidizing agent, like meta-chloroperoxybenzoic acid (m-CPBA), dropwise.

  • Quenching and Work-up: After the reaction is complete, quench any excess oxidizing agent and wash the organic phase with a basic solution (e.g., sodium bicarbonate) and brine.

  • Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or chromatography to yield 5-hydroxyomeprazole.

Synthesis of this compound

The final step involves the esterification of the hydroxyl group of 5-hydroxyomeprazole.

Esterification Workflow Hydroxy_Ome 5-hydroxyomeprazole Final_Product This compound Hydroxy_Ome->Final_Product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Toluoyl_Chloride o-Toluoyl chloride Toluoyl_Chloride->Final_Product

Figure 2: Workflow for the synthesis of this compound.

Step-by-Step Methodology for Esterification: [12]

  • Reaction Setup: Dissolve 5-hydroxyomeprazole in an anhydrous aprotic solvent like dichloromethane.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine, to act as an acid scavenger.

  • Acylation: Cool the mixture and slowly add o-toluoyl chloride.

  • Reaction: Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer and evaporate the solvent. The resulting crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Applications in Pharmaceutical Analysis

The primary application of this compound is as a certified reference material for the quality control of omeprazole.

Analytical Applications Standard This compound (Reference Standard) HPLC High-Performance Liquid Chromatography (HPLC) Standard->HPLC LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Standard->LCMS Impurity_Profiling Impurity Profiling of Omeprazole API HPLC->Impurity_Profiling Method_Validation Analytical Method Validation HPLC->Method_Validation Metabolic_Studies Pharmacokinetic & Metabolic Studies LCMS->Metabolic_Studies

Figure 3: Key analytical applications of this compound.

Its uses include:

  • Impurity Identification: In chromatographic methods like HPLC, the retention time of this compound can be used to identify the presence of 5-hydroxyomeprazole (after appropriate sample preparation) in omeprazole drug substances or products.[9]

  • Method Validation: It serves as a standard for validating the specificity, linearity, and accuracy of analytical methods developed for omeprazole purity testing.

  • Quantitative Analysis: As a primary standard, it can be used to prepare calibration curves for the precise quantification of 5-hydroxyomeprazole as an impurity or degradant.

Conclusion

The discovery of this compound is not a tale of a therapeutic agent but a story of scientific necessity. Its existence is a direct consequence of the success of omeprazole and the rigorous quality standards demanded by the pharmaceutical industry. By derivatizing the primary metabolite, 5-hydroxyomeprazole, with an o-toluoyl group, a stable and reliable analytical tool was created. This guide has illuminated the logical pathway from the development of a blockbuster drug to the synthesis of the critical chemical reagents required to ensure its safety and quality, providing researchers with the foundational knowledge and practical insights necessary for their work in this field.

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o-Toluoyl-5-hydroxy Omeprazole: The Unsung Hero in Precision Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Metabolism Researchers

Abstract

Omeprazole, a widely prescribed proton pump inhibitor, serves as a critical probe drug for assessing the activity of the polymorphic cytochrome P450 enzyme, CYP2C19. The accurate quantification of its primary metabolite, 5-hydroxy omeprazole, is paramount for pharmacokinetic analyses and pharmacogenetic phenotyping. However, the inherent challenges in synthesizing and maintaining the stability of pure metabolite standards can compromise analytical integrity. This technical guide delves into the pivotal role of o-Toluoyl-5-hydroxy Omeprazole, a stable, synthetically derived analog, as a certified reference standard in drug metabolism and pharmacokinetics (DMPK) studies. We will explore the causality behind its use, provide detailed experimental workflows for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and illustrate how this key reagent enables the reliable characterization of CYP2C19 metabolic phenotypes, thereby supporting advancements in personalized medicine and drug safety evaluation.

The Analytical Imperative in Omeprazole Metabolism

The study of drug metabolism is fundamental to understanding a compound's efficacy, safety, and potential for drug-drug interactions (DDI).[][2] Omeprazole is extensively metabolized in the liver, primarily by two key cytochrome P450 enzymes.[3][4]

  • Hydroxylation via CYP2C19: This pathway produces the main metabolite, 5-hydroxy omeprazole. The activity of CYP2C19 is highly variable across the population due to genetic polymorphisms, leading to distinct phenotypes such as poor, intermediate, extensive, and ultra-rapid metabolizers.[5][6][7][8]

  • Sulfoxidation via CYP3A4: This secondary pathway generates omeprazole sulfone.[9][10][11]

The ratio of the parent drug (omeprazole) to its primary metabolite (5-hydroxy omeprazole) in plasma serves as a reliable in vivo index of CYP2C19 activity.[7][11][12] Therefore, the ability to precisely and accurately quantify both compounds in biological matrices is not merely an analytical task; it is the foundation of CYP2C19 phenotyping. This presents a significant challenge: quantitative bioanalysis, particularly using highly sensitive LC-MS/MS methods, requires an authenticated, stable, and pure analytical standard for the metabolite of interest. Without such a standard, constructing a reliable calibration curve for quantification is impossible.

This compound: A Chemist's Solution to a Biologist's Problem

Direct synthesis of 5-hydroxy omeprazole for use as a reference standard can be complex, and the resulting compound may have limited long-term stability. To overcome this, this compound was developed. It is a derivative where the hydroxyl group of 5-hydroxy omeprazole is esterified with an o-toluoyl group.

This specific chemical modification is not arbitrary; it serves several critical functions:

  • Enhanced Stability: The ester linkage protects the reactive hydroxyl group, significantly increasing the molecule's stability during synthesis, purification, and long-term storage.

  • Improved Handling: The derivative is a stable solid, making it easier to handle, weigh, and prepare stock solutions with high accuracy.[13][14]

  • Certified Purity: As a commercially available research chemical, it is synthesized under controlled conditions and supplied with a certificate of analysis, guaranteeing its identity and purity—a cornerstone of any validated analytical method.[13][14][15][16]

Essentially, this compound acts as a robust and reliable surrogate, enabling laboratories to confidently and reproducibly quantify the true biological metabolite, 5-hydroxy omeprazole.

Caption: Structural relationship between Omeprazole, its metabolite, and the analytical standard.

Core Application: The Reference Standard in Quantitative Bioanalysis

The primary role of this compound is to serve as a reference standard for the construction of calibration curves in bioanalytical assays. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity.[17][18][19][20][21]

A typical workflow involves spiking a biological matrix (e.g., drug-free human plasma) with known concentrations of the analytical standard to create calibrators and quality control (QC) samples. These are then processed and analyzed alongside the unknown study samples.

Bioanalytical_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Data Processing Plasma Plasma Sample (Unknown or Calibrator) IS Add Internal Standard (IS) Plasma->IS Extract Liquid-Liquid or Solid-Phase Extraction IS->Extract Recon Evaporate & Reconstitute in Mobile Phase Extract->Recon Inject Inject into LC System Recon->Inject Sep Chromatographic Separation Inject->Sep MS Tandem Mass Spectrometry (MS/MS) Sep->MS Integrate Peak Integration (Analyte & IS) MS->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quant Quantify Analyte in Unknown Samples CalCurve->Quant

Caption: Standard workflow for quantifying metabolites in plasma using LC-MS/MS.

Exemplar Protocol: LC-MS/MS Quantification of 5-hydroxy Omeprazole

This protocol is a representative methodology synthesized from established practices.[12][19][22][23] It must be fully validated in the end-user's laboratory.

1. Preparation of Standards and QCs:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Perform serial dilutions in a 50:50 acetonitrile:water mixture to create working solutions for calibration standards (e.g., 10-1000 ng/mL) and quality controls (LQC, MQC, HQC).

  • Prepare a working solution of a suitable internal standard (IS), such as a stable isotope-labeled version or a structurally similar compound (e.g., Lansoprazole).[21][24]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 250 µL of plasma (calibrator, QC, or unknown sample), add 25 µL of the IS working solution.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate or a diethyl ether:dichloromethane mixture).[17][22]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

  • The system is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for the analyte and the internal standard.

Table 1: Representative LC-MS/MS Parameters

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)Provides good retention and separation for moderately polar molecules like omeprazole and its metabolites.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.25A volatile buffer compatible with mass spectrometry that provides good peak shape.[19]
Mobile Phase B AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient Isocratic or Gradient elutionOptimized to ensure separation from matrix components and the parent drug.
Flow Rate 0.3 mL/minTypical for analytical scale columns.
Ionization Source Electrospray Ionization (ESI), Positive ModeOmeprazole and its metabolites readily form positive ions [MH]+.[19]
MRM Transition Omeprazole: m/z 346 → 198Specific fragmentation pattern used for quantification.[19][25]
5-hydroxy Omeprazole: m/z 362 → 214The toluoyl group is cleaved in the source, allowing detection of the native metabolite's mass.[23]
Internal Standard (IS): e.g., Lansoprazole m/z 370 → 252A unique transition for the IS ensures it doesn't interfere with the analyte.

Note: The mass transition for this compound itself is not monitored in study samples. The standard is used to create a calibration curve for 5-hydroxy omeprazole. The instrument detects the mass of 5-hydroxy omeprazole (m/z 362) as the toluoyl group is often lost during the ionization process, or the analysis is calibrated to account for the mass difference.

Enabling Accurate CYP2C19 Phenotyping

With a validated assay capable of accurately measuring plasma concentrations of both omeprazole and 5-hydroxy omeprazole, researchers can confidently determine the CYP2C19 phenotype. This is typically achieved by calculating the Area Under the Curve (AUC) ratio of the parent drug to the metabolite after a single oral dose of omeprazole.[12]

Phenotyping_Logic A Accurate Quantification of [Omeprazole] & [5-OH Omeprazole] (Enabled by Standard) B Calculate Metabolic Ratio (e.g., AUC Omeprazole / AUC 5-OH Omeprazole) A->B C Compare Ratio to Established Cutoffs B->C D Determine CYP2C19 Phenotype C->D E Clinical Implications: - Dose Adjustment - DDI Prediction - Clinical Trial Stratification D->E

Caption: Logical flow from accurate measurement to clinical application.

The use of a reliable standard like this compound is the critical first step in this chain of logic. Any inaccuracy in the quantification of the metabolite would propagate through the calculation, leading to potential misclassification of a patient's metabolic status.

Table 2: Illustrative CYP2C19 Phenotypes Based on Metabolic Ratio

PhenotypeTypical Metabolic Ratio (Omeprazole/5-OH Omeprazole)Associated Genotypes (Examples)Clinical Significance
Poor Metabolizer (PM) High (>5.0)1/2, 2/2Reduced drug clearance, increased exposure, potential for adverse effects.
Intermediate Metabolizer (IM) Moderate (1.5 - 5.0)1/2, 1/3Intermediate clearance.
Extensive (Normal) Metabolizer (EM) Low (0.5 - 1.5)1/1Normal, expected metabolism.
Ultra-rapid Metabolizer (UM) Very Low (<0.5)1/17, 17/17Increased drug clearance, potential for therapeutic failure at standard doses.[12]

Note: The specific ratio cutoffs can vary between studies and populations.

Conclusion

In the intricate field of drug metabolism, the quality of foundational tools dictates the reliability of breakthrough discoveries. This compound is more than a mere chemical reagent; it is an enabling technology that provides the analytical certainty required for high-stakes research. By serving as a stable and pure reference standard, it underpins the accurate quantification of 5-hydroxy omeprazole. This accuracy is the bedrock for robust pharmacokinetic modeling, reliable CYP2C19 phenotyping, and ultimately, the advancement of personalized medicine. For any researcher investigating omeprazole metabolism or utilizing it as a probe for CYP2C19 activity, the use of a validated standard like this compound is an indispensable component of a scientifically rigorous and trustworthy experimental design.

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An In-Depth Technical Guide to the Potential Biological Activities of o-Toluoyl-5-hydroxy Omeprazole: A Prodrug Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of o-Toluoyl-5-hydroxy Omeprazole, a novel ester prodrug of a primary omeprazole metabolite. Omeprazole, a cornerstone proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase.[1][2] However, its clinical application is accompanied by extensive hepatic metabolism, primarily via CYP2C19, into derivatives like 5-hydroxy omeprazole, which exhibits minimal to no antisecretory activity.[3][4][5] The strategic esterification of this metabolite to form this compound presents a compelling case for reinvestigation. This document delineates the scientific rationale behind this prodrug strategy, postulating its potential biological activities beyond conventional acid suppression, with a significant focus on emerging anti-neoplastic properties. We provide detailed, field-proven experimental protocols for the in vitro and in vivo evaluation of its anti-ulcer and anti-cancer potential, alongside validated analytical methodologies for pharmacokinetic analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic possibilities of modifying well-established drug metabolites.

Part 1: Introduction and Rationale

The Landscape of Proton Pump Inhibitors (PPIs)

Proton pump inhibitors are a class of drugs whose main action is a pronounced and long-lasting reduction of gastric acid production.[6] Omeprazole, the progenitor of this class, is a substituted benzimidazole that functions as a prodrug.[1][7] Following absorption, it accumulates in the acidic secretory canaliculi of gastric parietal cells. Here, it undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide, which covalently binds to cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inactivating it.[1][6] This mechanism provides potent and sustained inhibition of the final step in acid secretion, making omeprazole and its successors indispensable in treating acid-related disorders like peptic ulcer disease and gastroesophageal reflux disease (GERD).[1]

Omeprazole Metabolism: The Formation of 5-hydroxy Omeprazole

Omeprazole is extensively metabolized in the liver by the cytochrome P450 (CYP) system.[1] The primary metabolic pathways are hydroxylation to form 5-hydroxyomeprazole, catalyzed predominantly by CYP2C19, and sulfoxidation to omeprazole sulfone, mediated by CYP3A4.[3][8] The 5-hydroxy metabolite is a major circulating form but is considered to have very little or no antisecretory activity, as it lacks the necessary structural conformation for conversion to the active sulfenamide inhibitor in the parietal cell environment.[4]

The Prodrug Concept: Rationale for this compound

The synthesis of this compound represents a deliberate prodrug strategy. Ester prodrugs are commonly designed to enhance the physicochemical properties of a parent molecule, typically to improve oral absorption and bioavailability by masking polar functional groups (like hydroxyls) and increasing lipophilicity.[9][10][11]

The rationale for creating a prodrug of a largely inactive metabolite is multifaceted and forms the basis of this investigative guide:

  • Altered Pharmacokinetics and Tissue Distribution: The o-toluoyl moiety may significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to higher sustained plasma concentrations or preferential accumulation in specific tissues where it can be locally activated by esterases.

  • Unmasking Novel Activities: While 5-hydroxy omeprazole is inactive as a PPI, it retains the core benzimidazole structure. The prodrug approach may facilitate its delivery to cellular compartments or targets where it can exert non-canonical biological effects, such as anti-cancer activity, that are independent of the proton pump.

  • Bypassing First-Pass Metabolism: The ester modification might protect the molecule from immediate first-pass metabolism, allowing the parent metabolite to be released systemically, where it could interact with different targets.

Part 2: Postulated Biological Activities and Mechanisms of Action

Potential for Gastric Acid Suppression (Anti-Ulcer Activity)

Hypothesis: While 5-hydroxy omeprazole is considered inactive, the prodrug this compound may exhibit anti-secretory effects through indirect mechanisms or by serving as a more stable precursor that could potentially be metabolized back to the active parent drug, omeprazole, though this is less likely. The primary investigation remains to confirm if this derivative shows any activity against the H+/K+ ATPase.

Mechanism of Evaluation: The primary test for this activity involves direct assessment of H+/K+ ATPase inhibition in an isolated system. If activity is observed, it would challenge the current understanding and suggest a novel activation pathway.

Potential as an Anti-Neoplastic Agent

Hypothesis: A growing body of evidence suggests that PPIs, including omeprazole, possess anti-cancer properties.[12][13] These effects are thought to be independent of gastric acid suppression. This compound, by delivering the benzimidazole core with a modified pharmacokinetic profile, could be a potent anti-neoplastic agent.

Potential Mechanisms:

  • Inhibition of V-ATPases: Vacuolar-type H+-ATPases (V-ATPases) are crucial for maintaining the acidic microenvironment of tumors and are overexpressed in many cancer cells. PPIs are known to inhibit V-ATPases, disrupting tumor cell pH regulation, which can impair tumor growth and metastasis.

  • Snail Degradation: A recent study identified the oncogenic transcription factor Snail as a direct target of omeprazole.[14] Omeprazole was shown to bind to Snail, promoting its degradation through the ubiquitin-proteasome pathway. This action suppresses Snail-driven epithelial-mesenchymal transition (EMT), a key process in cancer invasion and metastasis.[14] this compound could potentially share this mechanism.

Part 3: Experimental Protocols for Biological Evaluation

In Vitro Assay for H+/K+ ATPase Inhibition

This protocol assesses the direct inhibitory effect of the test compound on the proton pump.

Methodology:

  • Preparation of Gastric Vesicles: Isolate H+/K+ ATPase-rich vesicles from fresh hog or rabbit gastric mucosa via differential centrifugation and sucrose gradient separation.

  • Assay Buffer: Prepare a buffer containing 5 mM MgCl₂, 10 mM KCl, and 40 mM HEPES/Tris (pH 7.4).

  • Compound Incubation: Pre-incubate the gastric vesicles with varying concentrations of this compound, omeprazole (positive control), and vehicle (negative control) at 37°C for 30 minutes in an acidic environment (e.g., pH 5.0) to facilitate prodrug activation.

  • Initiation of Reaction: Neutralize the pH to 7.4 and initiate the ATPase reaction by adding 2 mM ATP.

  • Measurement of Activity: Incubate for 20 minutes at 37°C. Stop the reaction by adding an ice-cold solution of ascorbic acid and ammonium molybdate. Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method) at an absorbance of 660 nm.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vivo Models for Anti-Ulcer Activity

These models evaluate the gastroprotective effects of the compound in a living system.[15][16]

A. Pylorus Ligation-Induced Ulcer Model: This model assesses the effect of a compound on gastric acid accumulation and ulcer formation.[17]

  • Animal Preparation: Use male Wistar rats (180-200g), fasted for 24 hours with free access to water.

  • Drug Administration: Administer this compound, omeprazole (positive control), or vehicle (e.g., 1% CMC) orally 30 minutes prior to surgery.

  • Surgical Procedure: Anesthetize the rats. Make a midline abdominal incision and ligate the pyloric end of the stomach.

  • Post-Surgery: Suture the incision and allow the animals to recover. After 4 hours, sacrifice the animals by cervical dislocation.

  • Sample Collection & Analysis: Carefully remove the stomach, collect the gastric contents to measure volume and pH, and titrate for total acidity. Open the stomach along the greater curvature and examine for ulcers. Score the ulcers based on severity to calculate an Ulcer Index.[15]

B. Ethanol-Induced Gastric Lesion Model: This model evaluates the cytoprotective properties of a compound.[17]

  • Animal Preparation: Use male Swiss albino mice (20-30g), fasted for 18 hours.

  • Drug Administration: Administer the test compounds or controls orally.

  • Ulcer Induction: One hour after drug administration, orally administer 0.2 mL of absolute ethanol to each mouse to induce gastric lesions.

  • Evaluation: Sacrifice the animals 1 hour after ethanol administration. Remove the stomachs, inflate with saline, and examine for the presence of linear hemorrhagic lesions. Calculate the Ulcer Index and the percentage of protection.

In Vitro Assays for Anti-Cancer Activity

A. MTT Cell Viability Assay:

  • Cell Culture: Seed human gastric cancer cells (e.g., AGS) or colon cancer cells (e.g., HCT116) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

  • Quantification: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

B. Transwell Cell Invasion Assay:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel.

  • Cell Seeding: Seed cancer cells, previously starved, into the upper chamber in serum-free media containing the test compound.

  • Chemoattractant: Add complete media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours, allowing invasive cells to migrate through the Matrigel and pores.

  • Staining and Counting: Remove non-invading cells from the top surface. Fix and stain the cells that have migrated to the bottom surface with crystal violet. Count the number of stained cells under a microscope.

Analytical Methodology for Pharmacokinetic Studies

A robust LC-MS/MS method is essential for quantifying the prodrug and its active metabolite in biological matrices.[8]

Protocol: LC-MS/MS Quantification in Plasma

  • Sample Preparation (Liquid-Liquid Extraction): [8]

    • To 250 µL of plasma, add an internal standard (e.g., a deuterated analog or a structurally similar compound).

    • Add 1 mL of an extraction solvent like ethyl acetate.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound, 5-hydroxy omeprazole, and the internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations and determine the concentrations of the analytes in the plasma samples.

Part 4: Data Presentation and Visualization

Data Summary Tables

Table 1: In Vitro H+/K+ ATPase Inhibition

Compound IC₅₀ (µM)
Omeprazole Value
This compound Value

| 5-hydroxy Omeprazole | Value |

Table 2: In Vivo Anti-Ulcer Activity in Pylorus Ligation Model

Treatment Group Gastric Volume (mL) pH Total Acidity (mEq/L) Ulcer Index
Vehicle Control Value Value Value Value
Omeprazole (20 mg/kg) Value Value Value Value
Test Compound (Dose 1) Value Value Value Value

| Test Compound (Dose 2) | Value | Value | Value | Value |

Table 3: In Vitro Anti-Cancer Cell Viability (MTT Assay)

Compound Cell Line IC₅₀ (µM) at 72h
This compound AGS (Gastric) Value
This compound HCT116 (Colon) Value
5-Fluorouracil (Control) AGS (Gastric) Value

| 5-Fluorouracil (Control) | HCT116 (Colon) | Value |

Pathway and Workflow Diagrams

G cluster_0 Canonical Omeprazole Pathway cluster_1 Postulated Prodrug Pathway Ome Omeprazole (Prodrug) Metab 5-hydroxy Omeprazole (Inactive Metabolite) Ome->Metab Liver (CYP2C19) Active Sulfenamide (Active Inhibitor) Ome->Active Acidic Canaliculi Pump H+/K+ ATPase Active->Pump Covalent Inhibition Prodrug o-Toluoyl-5-hydroxy Omeprazole Released_Metab 5-hydroxy Omeprazole Prodrug->Released_Metab Systemic Esterases Target Alternative Targets (e.g., Snail, V-ATPase) Released_Metab->Target Potential Interaction

Caption: Metabolic pathways of Omeprazole vs. the postulated prodrug.

G A 1. Animal Fasting (24 hours) B 2. Oral Administration (Vehicle, Control, Test Compound) A->B C 3. Pylorus Ligation Surgery (Anesthesia) B->C D 4. Recovery Period (4 hours) C->D E 5. Euthanasia & Stomach Excision D->E F 6. Gastric Content Analysis (Volume, pH, Acidity) E->F G 7. Ulcer Scoring (Calculate Ulcer Index) E->G H 8. Data Analysis (% Protection) F->H G->H

Caption: Experimental workflow for in vivo anti-ulcer evaluation.

G Ome Omeprazole Derivative Acetylation Snail Acetylation Ome->Acetylation Disrupts Degradation Ubiquitin-Proteasome Degradation Ome->Degradation Promotes Snail Snail (Active) Snail->Acetylation CBP CBP/p300 CBP->Acetylation Acetylates Acetylation->Degradation Prevents EMT EMT, Invasion, Metastasis Acetylation->EMT Promotes Degradation->Snail Degrades

Caption: Postulated signaling pathway for anti-cancer effect via Snail.

Part 5: Discussion and Future Directions

The transformation of 5-hydroxy omeprazole, an inactive metabolite, into the prodrug this compound opens a novel investigative path. While its potential to reclaim anti-secretory activity remains to be validated, the more compelling hypothesis lies in its potential as an anti-neoplastic agent. The established anti-cancer research on omeprazole provides a strong foundation for this exploration.[14]

The success of this compound will depend on several factors:

  • Prodrug Cleavage Efficiency: The rate and extent of hydrolysis by systemic esterases will determine the pharmacokinetic profile and bioavailability of the released 5-hydroxy omeprazole.

  • Intrinsic Activity of the Metabolite: The core hypothesis rests on 5-hydroxy omeprazole having inherent activity against non-PPI targets like Snail or V-ATPases.

  • Safety Profile: As a new chemical entity, its toxicity profile must be thoroughly evaluated.

Future Directions:

  • In Vivo Cancer Models: If in vitro anti-cancer activity is confirmed, the next logical step is to evaluate the compound in xenograft or patient-derived xenograft (PDX) models of gastric or colon cancer.

  • Mechanism of Action Studies: Further experiments, such as Western blotting for Snail protein levels and V-ATPase activity assays, will be crucial to elucidate the precise anti-cancer mechanism.

  • CYP Interaction Profile: Investigate the potential of the prodrug and its metabolite to inhibit or induce key CYP enzymes to assess the risk of drug-drug interactions.

This structured approach, combining established protocols with a novel scientific premise, provides a robust framework for determining the true therapeutic potential of this compound.

Part 6: References

  • Vertex AI Search. (2018). In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. Retrieved from

  • BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites. Retrieved from

  • Verywell Health. (2025). Does Omeprazole Cause Cancer?. Retrieved from

  • Adinortey, M. B., Ansah, C., & Nyarko, A. (2013). In Vivo Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents. Journal of Pharmacognosy and Phytotherapy. Retrieved from

  • R Discovery. (n.d.). Does the use of omeprazole increase the risk of developing cancer?. Retrieved from

  • Slideshare. (n.d.). Screening of anti ulcer agents. Retrieved from

  • BenchChem. (n.d.). The Biological Activity of Omeprazole Metabolites: A Technical Guide. Retrieved from

  • Drugs.com. (2025). Does omeprazole cause cancer?. Retrieved from

  • Taylor & Francis Online. (n.d.). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices. Retrieved from

  • Arawwawala, M., & Thabrew, I. (2016). An Overview of In Vivo and In Vitro Models that can be used for Evaluating Anti-Gastric Ulcer Potential of Medicinal Plants. Pharmacognosy Research. Retrieved from

  • Li, Y., et al. (2021). Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation. Acta Pharmacologica Sinica. Retrieved from

  • Lagerström, P. O., & Persson, B. A. (1984). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from

  • Drugs.com. (n.d.). Omeprazole: Package Insert / Prescribing Information / MOA. Retrieved from

  • Wikipedia. (n.d.). Omeprazole. Retrieved from

  • YouTube. (2025). Pharmacology of Omeprazole (Prisolec) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. Retrieved from

  • Semantic Scholar. (n.d.). Omeprazole: pharmacology, pharmacokinetics and interactions. Retrieved from

  • Cayman Chemical. (n.d.). 5-hydroxy Omeprazole. Retrieved from

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Retrieved from

  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors. Retrieved from

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Retrieved from

  • Zhou, G. Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy. Retrieved from

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Spectroscopic and Structural Elucidation of o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes. The major metabolite, 5-hydroxyomeprazole, is a key compound in understanding the drug's pharmacokinetics and potential drug-drug interactions. The derivatization of this metabolite, as in o-Toluoyl-5-hydroxy Omeprazole, is of significant interest to researchers in drug development, impurity profiling, and metabolite synthesis. This compound, where the hydroxymethyl group of 5-hydroxyomeprazole is esterified with an o-toluoyl group, serves as a critical analytical standard.

This guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound. In the absence of publicly available, complete experimental spectra, this document leverages established spectroscopic principles and extensive data from the parent compounds—omeprazole and 5-hydroxyomeprazole—to construct a reliable predictive framework for its characterization by Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Chemical Structure and Properties

The foundational step in any spectroscopic analysis is a precise understanding of the molecule's structure. This compound is formed by the ester linkage between the 5-hydroxymethyl group of 5-hydroxyomeprazole and the carboxyl group of o-toluic acid (2-methylbenzoic acid).

Key Structural Features:

  • Core: A 5-methoxy-1H-benzo[d]imidazol-2-yl ring.

  • Linker: A methylsulfinyl (sulfoxide) bridge.

  • Pyridine Moiety: A 4-methoxy-3-methyl-5-(o-toluoyloxymethyl)pyridine ring.

  • Chirality: The sulfur atom of the sulfoxide is a chiral center.

PropertyValueSource
Chemical Name (6-methoxy-2-(((4-methoxy-3-methyl-5-(((2-methylbenzoyl)oxy)methyl)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole)-
CAS Number 120003-79-4[1]
Molecular Formula C₂₅H₂₅N₃O₅S[1]
Molecular Weight 479.55 g/mol [1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for identifying and quantifying omeprazole and its metabolites.[2][3][4] The analysis below predicts the expected mass and fragmentation pattern for this compound.

Experimental Protocol: LC-MS/MS Data Acquisition

A robust method for analyzing this molecule would involve reverse-phase liquid chromatography coupled to a tandem mass spectrometer (like a Q-TOF or Orbitrap) operating in positive ion mode with electrospray ionization (ESI).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation from related impurities.

  • Mass Spectrometry:

    • Ionization: ESI, positive ion mode.

    • Acquisition: Full scan mode to identify the precursor ion, followed by data-dependent MS/MS to acquire fragmentation spectra.

    • Precursor Ion (m/z): Target the [M+H]⁺ ion at approximately m/z 479.15.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

Predicted Mass and Fragmentation Analysis

The protonated molecule [M+H]⁺ is expected at m/z 479.1537 , calculated for the formula [C₂₅H₂₆N₃O₅S]⁺.

The fragmentation of this compound is logically predicted by combining the known fragmentation pathways of the 5-hydroxyomeprazole core[5][6][7] with the cleavage of the ester bond.

Key Predicted Fragmentation Steps:

  • Neutral Loss of o-Toluic Acid: A primary loss of 136.05 Da (C₈H₈O₂) from the precursor ion, leading to a fragment corresponding to the protonated 5-(hydroxymethyl)omeprazole cation at m/z 343.09 .

  • Formation of the Benzimidazole Moiety: Cleavage of the C-S bond can produce the stable 6-methoxy-1H-benzo[d]imidazol-2-ylium fragment at m/z 149.07 .[7] This is a characteristic fragment for omeprazole and its metabolites.

  • Formation of the Pyridine Moiety: The complementary fragment from the C-S cleavage would be the protonated pyridine portion at m/z 331.08 .

  • Formation of the o-Toluoyl Cation: Cleavage of the ester C-O bond can generate the o-toluoyl cation (2-methylbenzoyl cation) at m/z 119.05 .

  • Further Fragmentation of the Pyridine Moiety: The pyridine fragment itself can undergo further fragmentation, such as the loss of the side chain.

Visualization: Predicted Fragmentation Pathway

G parent [M+H]⁺ m/z 479.15 frag1 m/z 343.09 (Loss of o-Toluic Acid) parent->frag1 - C₈H₈O₂ frag2 m/z 149.07 (Benzimidazole Moiety) parent->frag2 C-S Cleavage frag3 m/z 119.05 (o-Toluoyl Cation) parent->frag3 Ester Cleavage frag1->frag2 Further Fragmentation frag4 m/z 214 (from Omeprazole core) frag1->frag4 Rearrangement

Caption: Predicted MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of the molecule, providing detailed information about the carbon-hydrogen framework. The following predictions are based on the known spectra of omeprazole and its derivatives[8][9][10] and standard chemical shift principles.

Experimental Protocol: NMR Data Acquisition
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for omeprazole-related compounds to ensure solubility and resolve the N-H proton.

  • Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • 2D NMR: COSY (proton-proton correlation), HSQC (direct proton-carbon correlation), and HMBC (long-range proton-carbon correlation) to confirm assignments.

Predicted ¹H NMR Spectrum (300-500 MHz, DMSO-d₆)
Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~12.4s1HBenzimidazole N-HCharacteristic broad singlet for the benzimidazole N-H, similar to omeprazole.[8]
7.2-8.0m4HAromatic H (o-toluoyl)Aromatic protons of the toluoyl group, exhibiting complex splitting.
6.9-7.6m3HAromatic H (benzimidazole)Protons on the benzimidazole ring.
~8.2s1HPyridine H-6Singlet for the proton on the pyridine ring.
~5.3s2H-CH₂-O- (ester methylene)Significant downfield shift from ~4.5 ppm (in 5-hydroxyomeprazole) due to the ester's deshielding.
~4.8s2H-S(O)-CH₂- (sulfoxide methylene)Methylene protons adjacent to the sulfoxide bridge.
~3.7s3H-OCH₃ (benzimidazole)Methoxy group on the benzimidazole ring.
~3.8s3H-OCH₃ (pyridine)Methoxy group on the pyridine ring.
~2.5s3H-CH₃ (o-toluoyl)Methyl group on the toluoyl ring.
~2.2s3H-CH₃ (pyridine)Methyl group on the pyridine ring.
Predicted ¹³C NMR Spectrum (75-125 MHz, DMSO-d₆)
Predicted δ (ppm)AssignmentRationale
~166Ester C=OCharacteristic chemical shift for an ester carbonyl carbon.
110-160Aromatic & Heteroaromatic CarbonsComplex region containing all sp² carbons from the three aromatic rings.
~65-CH₂-O- (ester methylene)Methylene carbon attached to the ester oxygen.
~58-S(O)-CH₂- (sulfoxide methylene)Methylene carbon adjacent to the sulfoxide.
~56-OCH₃ CarbonsChemical shifts for the two methoxy carbons.
~21-CH₃ (o-toluoyl)Methyl carbon on the toluoyl ring.
~12-CH₃ (pyridine)Methyl carbon on the pyridine ring.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol: ATR-FTIR Data Acquisition
  • Instrument: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Acquisition: Data is typically collected over a range of 4000-400 cm⁻¹, with multiple scans co-added to improve the signal-to-noise ratio.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Functional Group & VibrationRationale
~3300N-H Stretch (benzimidazole)Broad peak characteristic of N-H stretching.
3100-3000Aromatic C-H StretchStretching vibrations for C-H bonds on the aromatic rings.
2980-2850Aliphatic C-H StretchStretching for methyl and methylene C-H bonds.
~1720 C=O Stretch (ester) Strong, sharp absorption. This is the most diagnostic new peak compared to 5-hydroxyomeprazole.
1620-1580C=C and C=N StretchAromatic and heteroaromatic ring stretching vibrations.
~1250 & ~1030C-O Stretch (ester and ether)Asymmetric and symmetric stretching of the C-O bonds.
~1040 S=O Stretch (sulfoxide) Strong absorption characteristic of the sulfoxide group in omeprazole-like structures. [11]

Synthesis and Validation Workflow

The logical synthesis of this compound provides context for the analytical data and reinforces the proposed structure. The process validates the identity of the molecule by linking its constituent parts through a known chemical transformation.

Synthesis Outline

The most direct route involves the esterification of 5-hydroxyomeprazole. A total synthesis of 5-hydroxyomeprazole has been developed and reported, providing access to the necessary precursor.[12][13]

  • Starting Material: 5-hydroxyomeprazole.

  • Reagent: o-Toluoyl chloride.

  • Conditions: Reaction in a suitable aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

  • Purification: Purification by column chromatography to isolate the final product.

Workflow: Structure Confirmation

Caption: Workflow for synthesis and spectroscopic confirmation.

Conclusion

This technical guide presents a detailed, predictive spectroscopic profile of this compound. By integrating data from its core structures and applying fundamental principles of spectroscopy, we have established a robust framework for its identification. The key diagnostic features are:

  • MS: A protonated molecular ion [M+H]⁺ at m/z 479.1537 and characteristic fragment ions at m/z 119 (o-toluoyl cation) and 149 (benzimidazole moiety).

  • NMR: The appearance of signals for the o-toluoyl group and a significant downfield shift of the methylene (-CH₂-O-) protons to ~5.3 ppm.

  • IR: A strong, characteristic ester carbonyl (C=O) absorption around 1720 cm⁻¹ in addition to the sulfoxide (S=O) stretch near 1040 cm⁻¹ .

This guide serves as a valuable resource for researchers in drug metabolism, pharmaceutical analysis, and synthetic chemistry, enabling confident identification and characterization of this important omeprazole derivative.

References

  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (MDPI)
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (SciSpace)
  • Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. (ProQuest)
  • Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351.
  • Determination of omeprazole and its metabolites in human plasma by liquid chrom
  • Sensitive sulphur-specific detection of omeprazole metabolites in rat urine by high-performance liquid chromatography/inductively coupled plasma mass spectrometry. (PubMed)
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Hofmann, U., et al. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
  • This compound Sulfide. (Santa Cruz Biotechnology)
  • This compound sulfide-d3. (CymitQuimica)
  • Total synthesis of 5-hydroxyomeprazole. ARKIVOC.
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001913).
  • FTIR spectra of (a) pure omeprazole, (b) PM 7, (c) TSD best formulation F7.
  • Biotransformation of omeprazole to 5-hydroxyomeprazole and/or...
  • This compound, TRC 5 mg. (Fisher Scientific)
  • This compound Sulfide | 120003-78-3. (ChemicalBook)
  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. (PubMed)
  • 5-hydroxy Omeprazole. (Cayman Chemical)
  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. (PubMed)
  • This compound | CAS No : 120003-79-4.
  • Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (Glasgow Caledonian University)
  • Omeprazole Profile.
  • 1 H NMR spectrum of omeprazole.
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (PubMed Central)
  • a 1 H-NMR spectrum of omeprazole USP, with signal assignments...
  • (r)-Omeprazole | C17H19N3O3S | CID 9579578. (PubChem)
  • Spectroscopic Characterization of Omeprazole and Its Salts.
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o-Toluoyl-5-hydroxy Omeprazole solubility and stability profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability Profiling of o-Toluoyl-5-hydroxy Omeprazole, a Novel Proton Pump Inhibitor Candidate.

Foreword

This document provides a comprehensive technical framework for the characterization of this compound, a novel ester derivative of 5-hydroxy omeprazole. As a potential new chemical entity (NCE) in the proton pump inhibitor (PPI) class, a thorough understanding of its physicochemical properties is paramount for successful drug development. This guide is intended for researchers, medicinal chemists, and formulation scientists, offering a detailed roadmap for determining the aqueous solubility and chemical stability of this compound. The methodologies described herein are grounded in established principles of pharmaceutical sciences and adhere to industry best practices, ensuring the generation of robust and reliable data to inform preclinical and formulation development.

Introduction to this compound

Omeprazole, the parent compound of this series, is a widely used PPI that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. It is, however, known for its poor stability in acidic environments, necessitating enteric-coated formulations. Metabolism of omeprazole in the liver, primarily by the CYP2C19 enzyme, leads to the formation of 5-hydroxy omeprazole, a major metabolite. The synthesis of ester derivatives, such as the hypothetical this compound, represents a rational drug design strategy aimed at modifying the physicochemical properties of the parent molecule. Such modifications can potentially influence solubility, membrane permeability, and metabolic stability, thereby offering an improved therapeutic profile.

The core structure of this compound, featuring a benzimidazole ring system, is inherently susceptible to degradation. The primary objective of this guide is to outline the critical experiments required to quantify its solubility and map its stability profile under various stress conditions.

Physicochemical and Analytical Foundation

A prerequisite for any solubility or stability study is the availability of a robust, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and simultaneously resolve the API from its degradation products.

Protocol 1: HPLC Method Development

  • Column Selection: Initiate with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) due to the moderately nonpolar nature of the molecule.

  • Mobile Phase Screening:

    • Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The acidic modifier helps to sharpen peaks for this class of compounds.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.

  • Gradient Elution: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to elute all components, including the parent drug and any potential degradants.

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning with a diode array detector (DAD). A wavelength around 302 nm, typical for the benzimidazole chromophore, is a likely starting point.

  • Method Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve a retention time of 5-10 minutes for the parent peak and adequate resolution (>2) between the parent and all degradation peaks.

  • Forced Degradation for Method Validation: To confirm the method is stability-indicating, samples from forced degradation studies (see Section 4.0) are analyzed. The method must be able to separate the intact drug from all degradation products formed under stress conditions.

Solubility Profiling

Solubility is a critical determinant of a drug's oral bioavailability. For this compound, both thermodynamic and kinetic solubility should be assessed, particularly its pH-dependent solubility, given the presence of basic nitrogen atoms in the benzimidazole core.

Aqueous pH-Solubility Profile

The ionization state of the molecule will significantly impact its solubility. This experiment determines the solubility across a physiologically relevant pH range.

Protocol 2: pH-Solubility Determination

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the pH range from 2 to 10.

  • Sample Preparation: Add an excess amount of this compound to a vial containing each buffer. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach thermodynamic equilibrium.

  • Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: Dilute the filtrate with the mobile phase and quantify the concentration of the dissolved drug using the validated HPLC method against a standard calibration curve.

  • Data Analysis: Plot the measured solubility (in µg/mL or mM) against the pH of the buffer.

Solubility in Organic Solvents and Biorelevant Media

Solubility in organic solvents is important for process chemistry and formulation development, while solubility in biorelevant media can provide insights into in vivo dissolution.

Table 1: Hypothetical Solubility Data for this compound

Solvent/MediumTemperature (°C)Expected Solubility CategoryRationale for Testing
pH 2.0 Buffer25HighProtonation of basic nitrogens should increase solubility.
pH 7.4 Buffer25LowNear neutral pH, likely to be in its less soluble free base form.
Methanol25HighPolar protic solvent, generally good for this class of compounds.
Acetonitrile25ModeratePolar aprotic solvent, useful for analytical and process chemistry.
Dichloromethane25HighNon-polar solvent, useful for understanding lipophilicity.
FaSSIF (Fasted State Simulated Intestinal Fluid)37ModeratePredicts dissolution in the fasted small intestine.
FeSSIF (Fed State Simulated Intestinal Fluid)37HighMicelles in fed state media are expected to enhance solubility.

Stability Profiling and Forced Degradation

Forced degradation studies are essential to identify the likely degradation pathways of an NCE and to ensure the analytical method is stability-indicating. These studies involve subjecting the drug to conditions more severe than those it would experience during manufacturing, storage, or administration.

Forced Degradation Experimental Design

The goal is to achieve 5-20% degradation of the API to ensure that the degradation products are generated in sufficient quantities for detection and identification without completely consuming the parent drug.[1] International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), provide the framework for these studies.[1][2][3]

Protocol 3: Forced Degradation Studies

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample, protected from the stress condition, is analyzed alongside the stressed samples.

  • Acid Hydrolysis:

    • Condition: 0.1 N HCl at 60 °C.

    • Procedure: Treat the drug solution with 0.1 N HCl. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

    • Rationale: PPIs are known to be highly unstable in acidic conditions.[4][5][6] This test simulates degradation in the stomach and is critical for this class of drugs. The primary degradation mechanism involves the rearrangement of the benzimidazole structure.[4][7]

  • Base Hydrolysis:

    • Condition: 0.1 N NaOH at 60 °C.

    • Procedure: Treat the drug solution with 0.1 N NaOH. Collect samples at time points as above. Neutralize with an equivalent amount of HCl before analysis.

    • Rationale: While generally more stable in alkaline conditions, ester linkages (like the o-toluoyl group) are susceptible to base-catalyzed hydrolysis. This study will specifically test the stability of the ester bond.

  • Oxidative Degradation:

    • Condition: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Treat the drug solution with 3% H₂O₂. Collect samples at various time points.

    • Rationale: The sulfoxide group in the omeprazole structure is susceptible to oxidation, potentially forming a sulfone derivative.[4] This is a common degradation pathway for many pharmaceuticals.[8]

  • Thermal Degradation:

    • Condition: 80 °C (in solution and as a solid powder).

    • Procedure: Store vials of the drug solution and solid powder in an oven at 80 °C. For the solution, sample at various time points. For the solid, dissolve a sample in a suitable solvent for analysis at each time point.

    • Rationale: This assesses the intrinsic thermal stability of the molecule, which is important for manufacturing (e.g., drying) and long-term storage.

  • Photolytic Degradation:

    • Condition: Expose the drug solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]

    • Procedure: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Rationale: Many complex organic molecules are light-sensitive. This study determines if the drug requires protection from light during manufacturing and in its final packaging.

Data Presentation and Analysis

Results from the forced degradation studies should be summarized in a table, allowing for easy comparison of the drug's stability under different conditions.

Table 2: Hypothetical Forced Degradation Results for this compound

Stress ConditionTime (hours)% Assay of Parent Drug% Total DegradationNumber of Degradants >0.1%
Control (t=0) 0100.00.00
0.1 N HCl, 60°C 815.284.84
0.1 N NaOH, 60°C 2488.511.52
3% H₂O₂, RT 2491.38.72
80°C (Solution) 4895.14.91
Photolytic (ICH) -98.21.81

Visualization of Workflows and Pathways

Visual diagrams are crucial for conveying complex processes and relationships in a clear and concise manner.

Overall Characterization Workflow

The following diagram outlines the logical flow from initial method development to the final stability assessment.

G cluster_0 Phase 1: Analytical Foundation cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Data Synthesis MD HPLC Method Development MV Method Validation (Stability-Indicating) MD->MV Forced Degradation Samples Sol Solubility Profiling (pH, Solvents, Biorelevant) MV->Sol Stab Forced Degradation Studies MV->Stab Report Comprehensive Report (Solubility & Stability Profile) Sol->Report Stab->Report

Caption: Workflow for Solubility and Stability Characterization.

Forced Degradation Logic

This diagram illustrates the core concept of a forced degradation study, where a single drug substance is subjected to multiple stress conditions to understand its liabilities.

G cluster_stress Stress Conditions (ICH Q1A) API o-Toluoyl-5-hydroxy Omeprazole (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Ox Oxidation API->Ox Therm Thermal API->Therm Photo Photolytic API->Photo DPs Degradation Products + Remaining API Acid->DPs Base->DPs Ox->DPs Therm->DPs Photo->DPs Analysis Stability-Indicating HPLC Analysis DPs->Analysis

Caption: Principle of Forced Degradation Studies.

Conclusion and Future Directions

This guide has detailed the essential experimental framework for a comprehensive evaluation of the solubility and stability of this compound. The successful execution of these protocols will yield a data package that elucidates the compound's intrinsic physicochemical properties. This information is fundamental for guiding formulation development—for instance, the pronounced acid lability confirms the need for an enteric-coated dosage form, while the pH-solubility profile will inform dissolution media selection. The identified degradation products would be the subject of further investigation, including structural elucidation and toxicological assessment, to ensure the safety and quality of any potential drug product.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Vertex AI Search Grounding API URL
  • Title: Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide Source: Benchchem URL
  • Title: Forced Degradation Studies Source: MedCrave online URL
  • Source: IJCRT.
  • Title: Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption Source: PMC - NIH URL
  • Title: Forced Degradation Testing Source: SGS Denmark URL
  • Title: Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry Source: Glasgow Caledonian University URL
  • Title: A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR Source: Figshare URL
  • Title: API Hydrolytic Stability Testing Source: Eurolab Testing Services URL
  • Title: Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use Source: NIH URL
  • Title: EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS Source: IIP Series URL
  • Title: Effect of acidic Ph.
  • Title: Pharmacology of Proton Pump Inhibitors Source: PMC - NIH URL

Sources

o-Toluoyl-5-hydroxy Omeprazole reference standard availability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Procurement and Analysis of o-Toluoyl-5-hydroxy Omeprazole

Introduction

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the gastric H+/K+-ATPase.[1] Its clinical efficacy is well-established; however, its complex metabolism and potential for impurities necessitate a deep understanding of its biotransformation and degradation pathways for drug development and safety assessment. Omeprazole is extensively metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2C19 to form its main metabolite, 5-hydroxyomeprazole, and to a lesser extent by CYP3A4 to form omeprazole sulfone.[2][3][4]

The characterization of metabolites and process-related impurities is a cornerstone of pharmaceutical development, mandated by regulatory bodies to ensure the safety and efficacy of drug products. These compounds often require dedicated reference standards for their accurate identification and quantification. This guide addresses the challenge of a specific, complex derivative: This compound .

Part I: Analyte Characterization and Metabolic Context

Chemical Identity: this compound

The target analyte is an ester derivative of omeprazole's primary metabolite. Its structure is defined by the covalent linkage of an o-toluoyl group (from 2-methylbenzoic acid) to the hydroxyl group of 5-hydroxyomeprazole.

  • Parent Drug: Omeprazole (CAS: 73590-58-6)[5][6]

  • Primary Metabolite: 5-hydroxyomeprazole (CAS: 92340-57-3)[7]

  • Target Analyte: this compound (Ester of 5-hydroxyomeprazole and o-toluic acid)

The significance of this specific compound for a research program could stem from several possibilities:

  • A Novel Metabolite: It could be a previously uncharacterized minor metabolite formed through secondary metabolic pathways, potentially involving conjugation.

  • A Process Impurity: It might arise from a unique synthetic route of the active pharmaceutical ingredient (API) where related precursors could react to form this ester.

  • A Synthetic Derivative: It could be intentionally synthesized for use as an internal standard or as a more lipophilic prodrug candidate.

Omeprazole Metabolic Pathway

Understanding the primary metabolic fate of omeprazole is crucial to contextualize where a derivative like this compound might originate. The major pathways involve hydroxylation and sulfoxidation.[3] The formation of 5-hydroxyomeprazole is the rate-limiting step in the clearance of omeprazole and is highly dependent on an individual's CYP2C19 genotype.[2]

Omeprazole_Metabolism cluster_target omeprazole Omeprazole hydroxy 5-Hydroxyomeprazole (Major Metabolite) omeprazole->hydroxy CYP2C19 (major) CYP3A4 (minor) sulfone Omeprazole Sulfone omeprazole->sulfone CYP3A4 desmethyl 5'-O-desmethylomeprazole omeprazole->desmethyl CYP2C19 target o-Toluoyl-5-hydroxy Omeprazole (Hypothetical Derivative) hydroxy->target Esterification (Synthetic or Novel Metabolism)

Caption: Primary metabolic pathways of Omeprazole and the hypothetical position of its o-Toluoyl derivative.

Part II: Sourcing Strategy via Custom Synthesis

Given the absence of a commercial source, custom synthesis is the most direct and reliable path to obtaining the this compound reference standard. This approach provides control over purity, isotopic labeling (if required), and batch consistency. The foundational prerequisite is a source of the precursor, 5-hydroxyomeprazole, which is commercially available as an analytical standard.[7][8]

Proposed Synthetic Workflow

The most logical synthetic route is a direct esterification of 5-hydroxyomeprazole with an activated form of o-toluic acid, such as o-toluoyl chloride. This is a standard chemical transformation chosen for its high efficiency and predictable outcome.

Synthesis_Workflow start Procure Reagents: - 5-Hydroxyomeprazole - o-Toluoyl Chloride - Pyridine (Base) reaction Esterification Reaction (Anhydrous DCM, Inert Atmosphere) start->reaction quench Reaction Quench & Aqueous Workup reaction->quench extract Organic Extraction & Drying quench->extract purify Purification (Silica Gel Column Chromatography) extract->purify characterize Characterization (LC-MS, NMR, Purity by HPLC) purify->characterize standard Qualified Reference Standard characterize->standard

Caption: Proposed workflow for the custom synthesis and qualification of the reference standard.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and must be adapted and optimized by qualified personnel in a controlled laboratory setting.

1. Reagents and Materials:

  • 5-hydroxyomeprazole (Precursor)
  • o-Toluoyl chloride (Acylating agent)
  • Pyridine (Base, anhydrous)
  • Dichloromethane (DCM, anhydrous solvent)
  • Saturated sodium bicarbonate solution
  • Brine (Saturated NaCl solution)
  • Anhydrous magnesium sulfate (Drying agent)
  • Silica gel for column chromatography
  • Hexanes and Ethyl Acetate (Eluents)

2. Reaction Setup:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-hydroxyomeprazole (1.0 equivalent) in anhydrous DCM.
  • Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The causality here is that pyridine acts as a nucleophilic catalyst and an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

3. Acylation Reaction:

  • Slowly add o-toluoyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintaining a low temperature is critical to control the exothermic reaction and prevent potential side reactions.
  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

4. Workup and Extraction:

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize excess acid.
  • Transfer the mixture to a separatory funnel and separate the organic layer.
  • Wash the organic layer sequentially with water and then brine. This removes water-soluble impurities and residual base.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification and Qualification:

  • Purify the crude residue using silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient. This step is essential to isolate the desired product from unreacted starting materials and byproducts.
  • Combine the pure fractions (as determined by TLC) and evaporate the solvent.
  • Confirm the identity and structure of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.
  • Determine the purity of the synthesized standard using a high-resolution HPLC-UV method (as described in Part III), aiming for ≥95% purity.

Part III: Analytical Method Development

A robust and validated analytical method is required to quantify the newly synthesized standard and detect it in relevant samples. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection is the industry standard for omeprazole and its related substances due to its high resolving power and sensitivity.[9][10][11][12]

Recommended HPLC-UV Starting Conditions

The following table outlines a robust starting point for method development. The choice of a C18 stationary phase provides excellent retention for the relatively nonpolar omeprazole backbone, while the buffered mobile phase is critical for peak shape and stability, as omeprazole is acid-labile.[13]

ParameterRecommended ConditionRationale & Field Insight
Column C18, 2.1 x 100 mm, 1.8 µmA sub-2 µm particle size (UHPLC) provides high efficiency and resolution, crucial for separating closely related impurities. A C18 phase is the standard for omeprazole analysis.[9][14]
Mobile Phase A 10 mM Ammonium Acetate, pH 7.5A neutral to slightly alkaline pH is critical to prevent the degradation of omeprazole and its derivatives on-column. Ammonium acetate is a volatile buffer compatible with MS detection.[9][15]
Mobile Phase B AcetonitrileProvides good elution strength and is UV transparent.
Gradient 10% to 90% B over 10 minutesA broad gradient is a good starting point to ensure elution of the more lipophilic o-toluoyl derivative while separating it from more polar metabolites.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with system pressure.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better efficiency.
Detection (UV) 302 nmOmeprazole and its metabolites share a strong chromophore with a characteristic absorbance maximum around 302 nm.[15] A photodiode array (PDA) detector is recommended to confirm peak purity.
Injection Vol. 2 µLA small injection volume minimizes peak distortion, especially when the sample solvent differs from the mobile phase.
Protocol Validation: A Self-Validating System

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure its trustworthiness for its intended purpose. Key validation parameters include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities, degradants, and matrix components. This is achieved by spiking the analyte into relevant matrices.

  • Linearity: Establish a linear relationship between analyte concentration and detector response over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Show the method's reliability with respect to deliberate, small variations in method parameters (e.g., pH, column temperature, mobile phase composition).[11]

Conclusion

The unavailability of a commercial reference standard for a specialized analyte like this compound presents a significant but surmountable challenge in pharmaceutical research and development. The path forward relies not on an exhaustive search for a product that may not exist, but on a systematic, science-driven approach. By leveraging foundational principles of organic chemistry and analytical science, a robust workflow of custom synthesis, rigorous structural characterization, and validated chromatographic analysis can be established. This process ensures the generation of a reliable, in-house reference standard, thereby maintaining the integrity and accuracy of quantitative studies and upholding the highest standards of scientific rigor.

References

  • Title: Omeprazole and Esomeprazole Pathway, Pharmacokinetics Source: ClinPGx URL: [Link]

  • Title: Omeprazole Metabolism Pathway (old) Source: SMPDB URL: [Link]

  • Title: Omeprazole: pharmacokinetics and metabolism in man Source: PubMed URL: [Link]

  • Title: omeprazole Source: ClinPGx URL: [Link]

  • Title: Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling Source: LCGC International URL: [Link]

  • Title: Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma Source: DARU Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine Source: SciSpace URL: [Link]

  • Title: Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma Source: ResearchGate URL: [Link]

  • Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: PubMed Central URL: [Link]

  • Title: Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns Source: Agilent Technologies URL: [Link]

  • Title: Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns Source: Waters Corporation URL: [Link]

  • Title: Method for determining omeprazole impurity components Source: Google Patents URL
  • Title: Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC Source: Der Pharma Chemica URL: [Link]

  • Title: Total synthesis of 5-hydroxyomeprazole Source: ResearchGate URL: [Link]

  • Title: 5-Hydroxy omeprazole standards Source: ArtMolecule URL: [Link]

  • Title: Synthesis, structure, and reactivity of Omeprazole and related compounds Source: White Rose eTheses Online URL: [Link]

  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: ResearchGate URL: [Link]

  • Title: Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations Source: International Journal of Pharmacy and Technology URL: [Link]

  • Title: OMEPRAZOLE CRS Source: EDQM - Council of Europe URL: [Link]

  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: Semantic Scholar URL: [Link]

  • Title: A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO Source: ResearchGate URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Synthesis of o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of o-Toluoyl-5-hydroxy Omeprazole, a novel derivative of a primary omeprazole metabolite. Omeprazole, a foundational proton pump inhibitor (PPI), is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into metabolites such as 5-hydroxyomeprazole.[1][2][3] The synthesis of derivatives of these metabolites is of significant interest for research into drug metabolism, pharmacokinetics, and the development of new pro-drug strategies. This guide is designed for researchers in medicinal chemistry and drug development, offering a narrative that combines detailed, step-by-step protocols with the underlying scientific rationale for each procedural choice. We present a convergent synthesis strategy, beginning with the total synthesis of the 5-hydroxyomeprazole precursor, followed by its targeted esterification.

Introduction & Strategic Overview

Omeprazole functions by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells, effectively reducing acid secretion.[4] Its clinical efficacy is, however, subject to inter-individual variability, largely due to the polymorphic nature of the CYP2C19 enzyme responsible for its metabolism into 5-hydroxyomeprazole.[1] Studying these metabolites and their derivatives is crucial for understanding the complete pharmacological profile of the parent drug.

The target molecule, this compound, is an ester derivative of 5-hydroxyomeprazole. Such a modification can serve multiple research purposes:

  • Pro-drug Development: Esterification can mask the hydrophilic hydroxyl group, potentially altering the molecule's pharmacokinetic properties, such as membrane permeability and bioavailability.

  • Metabolic Stability: The ester linkage may protect the 5-hydroxy position from further metabolic transformations, allowing for more targeted pharmacological studies.

  • Analytical Standard: As a stable, well-characterized derivative, it can serve as a reference compound in advanced analytical studies.

Our synthetic approach is a two-stage process, designed for clarity and modularity in a research setting.

Stage 1: Total Synthesis of 5-hydroxyomeprazole. This is the most complex stage, involving the construction of a substituted pyridine core and its subsequent coupling with a benzimidazolethiol, followed by selective oxidation. To the best of our knowledge, a complete chemical synthesis for this metabolite has been previously detailed and serves as the foundation for our protocol.[5][6]

Stage 2: Esterification to this compound. This is a direct functional group transformation, reacting the synthesized 5-hydroxyomeprazole with o-toluoyl chloride to form the final ester product.

The overall workflow is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis Pyridine_Intermediates Substituted Pyridine Intermediates Coupling Thioether Coupling Pyridine_Intermediates->Coupling Benzimidazole 5-Methoxy-1H- benzimidazolethiol Benzimidazole->Coupling Sulfide 5-Hydroxyomeprazole Sulfide Coupling->Sulfide Oxidation Selective Oxidation (m-CPBA) Sulfide->Oxidation Precursor 5-hydroxyomeprazole Oxidation->Precursor Esterification Esterification Precursor->Esterification oToluoyl o-Toluoyl Chloride oToluoyl->Esterification Final_Product o-Toluoyl-5-hydroxy Omeprazole Esterification->Final_Product

Caption: Overall two-stage synthetic workflow.

Part 1: Protocol for the Total Synthesis of 5-hydroxyomeprazole

This protocol is adapted from a validated synthetic route for 5-hydroxyomeprazole, which involves the initial synthesis of a key chloromethyl pyridine intermediate followed by coupling and oxidation.[5]

Rationale of the Synthetic Pathway

The synthesis of omeprazole and its analogues is a well-established convergent process.[7] It involves coupling a benzimidazole core with a pyridine moiety to form a thioether, which is then oxidized to the sulfoxide.[8][9] The primary challenge in synthesizing the 5-hydroxy derivative lies in the preparation of the corresponding hydroxylated pyridine precursor, [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol. Our protocol follows a multi-step sequence to construct this intermediate before proceeding with the classic coupling and oxidation steps. Protection of the hydroxyl group on the pyridine ring is critical during intermediate steps to prevent unwanted side reactions, particularly during the chlorination and oxidation stages. An o-toluoyl group is used here as a robust protecting group that can be cleaved under basic conditions.

Required Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Notes
3-Hydroxy-4-methoxy-5-methyl-pyridine-2-methanol(Internal)169.18Starting material for precursor
o-Toluoyl chloride933-88-0154.59Protecting agent
Triethylamine (TEA)121-44-8101.19Base
Dichloromethane (DCM)75-09-284.93Anhydrous solvent
m-Chloroperoxybenzoic acid (m-CPBA)937-14-4172.57Oxidizing agent
Acetic anhydride108-24-7102.09Reagent for Boekelheide rearrangement
Sodium hydroxide (NaOH)1310-73-240.00Base for hydrolysis
Thionyl chloride (SOCl₂)7719-09-7118.97Chlorinating agent
5-Methoxy-1H-benzimidazole-2-thiol37052-78-1180.23Coupling partner
Methanol (MeOH)67-56-132.04Solvent
Sodium bicarbonate (NaHCO₃)144-55-884.01Base/Quenching agent
Step-by-Step Synthesis Protocol

G Start Protected Pyridine (o-Toluoyl ester) N_Oxide Pyridine N-Oxide Start->N_Oxide m-CPBA, CHCl₃ Boekelheide Boekelheide Product (Acetoxymethyl) N_Oxide->Boekelheide Ac₂O Hydroxymethyl Hydroxymethyl Pyridine Boekelheide->Hydroxymethyl NaOH, H₂O/THF Chloromethyl Chloromethyl Pyridine (Key Intermediate) Hydroxymethyl->Chloromethyl SOCl₂ Sulfide 5-Hydroxyomeprazole Sulfide (Protected) Chloromethyl->Sulfide 5-Methoxy-1H- benzimidazole-2-thiol, NaOH Final_Sulfide 5-Hydroxyomeprazole Sulfide (Deprotected) Sulfide->Final_Sulfide Hydrolysis (during coupling) Final_Product 5-hydroxyomeprazole Final_Sulfide->Final_Product m-CPBA, DCM/MeOH

Caption: Reaction pathway for 5-hydroxyomeprazole synthesis.

Step 1: Protection of the Pyridine Diol

  • In a round-bottom flask under an inert atmosphere (Argon), dissolve the starting pyridine diol in anhydrous DCM.

  • Cool the solution to -5 °C in an ice-salt bath.

  • Add triethylamine (TEA) (2.2 equivalents).

  • Slowly add o-toluoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 0 °C. The use of a slight excess of the protecting group ensures complete reaction of the more reactive hydroxymethyl group.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: N-Oxidation and Boekelheide Rearrangement

  • Dissolve the protected pyridine from Step 1 in chloroform (CHCl₃) and cool to 5 °C.

  • Add m-CPBA (1.2 equivalents) portion-wise. The peroxy acid oxidizes the pyridine nitrogen to the corresponding N-oxide.

  • Stir at room temperature for 3-4 hours until the starting material is consumed (TLC).

  • Wash the reaction mixture with a saturated NaHCO₃ solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Dry the organic layer and concentrate. The crude N-oxide is then treated with acetic anhydride and heated to 100 °C for 2 hours. This is the Boekelheide rearrangement, which functionalizes the methyl group adjacent to the N-oxide.

  • Remove acetic anhydride under vacuum to yield the acetoxymethyl product.

Step 3: Hydrolysis and Chlorination to Key Intermediate

  • Hydrolyze the acetoxymethyl group by dissolving the crude product in a THF/water mixture and adding NaOH (2.5 equivalents). Stir at room temperature for 5 hours.

  • Neutralize with dilute HCl and extract the product with DCM.

  • After drying and concentrating, dissolve the resulting hydroxymethyl pyridine in anhydrous DCM and cool to 0 °C.

  • Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise. This is a highly effective and standard method for converting a primary alcohol to an alkyl chloride. The reaction is typically rapid.

  • Stir for 1 hour at 0-5 °C. Carefully quench the reaction by pouring it over ice water.

  • Separate the organic layer, dry, and concentrate to yield the crucial chloromethyl pyridine intermediate.[5]

Step 4: Thioether Formation (Coupling Reaction)

  • In a separate flask, dissolve 5-methoxy-1H-benzimidazole-2-thiol (1.0 equivalent) and NaOH (2.0 equivalents) in methanol. The base deprotonates the thiol, forming a potent thiolate nucleophile.

  • Cool the thiolate solution to 10 °C.

  • Slowly add a solution of the chloromethyl pyridine intermediate (0.9 equivalents) in methanol.

  • Allow the reaction to warm to 30 °C and stir for 4 hours. The nucleophilic thiolate displaces the chloride in an Sₙ2 reaction.

  • The reaction conditions with two equivalents of NaOH also facilitate the in-situ hydrolysis of the o-toluoyl protecting group, yielding the deprotected 5-hydroxyomeprazole sulfide.[5]

  • Cool the mixture, add water to precipitate the product, and collect by filtration.

Step 5: Selective Oxidation to 5-hydroxyomeprazole

  • Dissolve the crude sulfide from Step 4 in a mixture of DCM and MeOH under an inert atmosphere.

  • Add an aqueous solution of NaHCO₃ and cool the biphasic mixture to 0-3 °C. The bicarbonate maintains a slightly basic pH, which is crucial for the stability of the final product.[10]

  • Add a solution of m-CPBA (1.0-1.1 equivalents) in DCM dropwise, keeping the temperature strictly below 3 °C.

    • Causality: Precise temperature control and stoichiometry are paramount. Over-oxidation will lead to the formation of the corresponding sulfone, a common impurity in omeprazole synthesis.[9] The sulfoxide is the desired active form.

  • Stir at 2 °C for 1 hour.

  • Quench the reaction by adding an aqueous solution of NaOH. This neutralizes any remaining acid and helps in the workup.

  • Separate the organic phase, wash, dry over Na₂SO₄, and concentrate to yield crude 5-hydroxyomeprazole. Purification is typically achieved by column chromatography or recrystallization.

Part 2: Protocol for the Synthesis of this compound

This final step is a standard esterification to append the o-toluoyl group to the newly synthesized 5-hydroxyomeprazole.

Rationale of the Esterification

This is a nucleophilic acyl substitution reaction. The hydroxyl group on the pyridine ring of 5-hydroxyomeprazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of o-toluoyl chloride. A non-nucleophilic base, such as triethylamine, is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous aprotic solvents like DCM are ideal to prevent hydrolysis of the acid chloride.

G Precursor 5-hydroxyomeprazole Product o-Toluoyl-5-hydroxy Omeprazole Precursor->Product Triethylamine (Base) DCM (Solvent) Reagent o-Toluoyl Chloride Reagent->Product

Caption: Final esterification reaction scheme.

Required Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Notes
5-hydroxyomeprazole92340-56-2361.41Synthesized in Part 1
o-Toluoyl chloride933-88-0154.59Acylating agent
Triethylamine (TEA)121-44-8101.19Anhydrous, base
Dichloromethane (DCM)75-09-284.93Anhydrous solvent
Step-by-Step Synthesis Protocol
  • Dissolve 5-hydroxyomeprazole (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (1.5 equivalents). The excess base ensures complete neutralization of the generated HCl.

  • Cool the solution to 0 °C in an ice bath.

  • Add o-toluoyl chloride (1.2 equivalents) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acid chloride), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Purification and Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.

Purification

Flash column chromatography is the recommended method for purifying the final ester. The polarity of the eluent should be determined by TLC analysis. Given the structure, a gradient starting from 20% ethyl acetate in hexanes up to 50-60% should provide good separation.

Analytical Characterization Summary

The synthesized compound should be characterized using a suite of analytical techniques.[11][12]

Analysis TechniqueExpected Result
¹H NMR Appearance of aromatic protons from the o-toluoyl group (approx. 7.2-8.0 ppm), disappearance of the hydroxyl proton from the precursor. Shifts in protons adjacent to the newly formed ester linkage.
¹³C NMR Appearance of a new carbonyl carbon signal for the ester (approx. 165-170 ppm).
LC-MS A single major peak on the chromatogram. The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₂₅H₂₅N₃O₅S.
HPLC Purity Purity should be ≥95% for use in research applications. A stability-indicating HPLC method should be used to resolve the product from any potential sulfone impurity or starting material.[13][14]

Safety Precautions

  • m-Chloroperoxybenzoic acid (m-CPBA): A strong oxidizing agent and potential explosive, especially upon shock or friction when dry. Handle with care and store appropriately.

  • Thionyl chloride (SOCl₂) and o-Toluoyl chloride: Highly corrosive and react violently with water, releasing toxic HCl gas. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Dichloromethane and chloroform are chlorinated solvents and suspected carcinogens. Handle only in a fume hood.

References

  • BenchChem. (2025). The Biological Activity of Omeprazole Metabolites: A Technical Guide. BenchChem.
  • BenchChem. (2025). Synthesis and Characterization of Novel Omeprazole Analogues: An In-depth Technical Guide. BenchChem.
  • Andersson, T. (1991). Omeprazole: pharmacokinetics and metabolism in man. PubMed.
  • PharmGKB.
  • Chevalier, J., et al. (2001). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. PubMed Central.
  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Journal of Neurogastroenterology and Motility.
  • Wikipedia. Omeprazole. Wikipedia.
  • Chevalier, J., et al. (2001). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efffux Pump NorA. Antimicrobial Agents and Chemotherapy.
  • Request PDF.
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  • Walash, M., et al. (2020). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices: A Critical Review. Taylor & Francis Online.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Google Patents.
  • Schmidt, A. H., & Stanic, M. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • Kumar, D., et al. (2013).
  • Google Patents.
  • Google Patents. Purification method for reducing omeprazole sodium impurity D.
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  • Foppa, T., et al. (2018).

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Application Note: A Validated HPLC-UV Method for the Quantification of o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

o-Toluoyl-5-hydroxy Omeprazole is a key derivative and potential impurity in the synthesis of novel proton pump inhibitors (PPIs) related to Omeprazole. As a structural analogue of 5-hydroxy omeprazole, a primary metabolite of Omeprazole, its precise quantification is critical for pharmaceutical research and development, particularly in drug metabolism, pharmacokinetic studies, and quality control of bulk drug substances and finished products.[1] The addition of the o-toluoyl group significantly alters the polarity and chromatographic behavior of the parent molecule, necessitating the development of a specific and validated analytical method for its accurate measurement.

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the quantification of this compound. The method is designed to be stability-indicating and is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4]

Causality Behind Experimental Choices

The development of this analytical method was guided by the known physicochemical properties of Omeprazole and its derivatives, with logical adjustments to account for the unique structural features of this compound.

  • Chromatographic Mode (RP-HPLC): Omeprazole and its metabolites are typically analyzed using reversed-phase chromatography.[5][6][7][8][9][10] The o-toluoyl group introduces a significant hydrophobic character to the 5-hydroxy omeprazole backbone. Therefore, RP-HPLC with a C18 stationary phase was selected as the most effective mechanism for retaining and separating this relatively non-polar analyte from other potential impurities.

  • Mobile Phase Composition: A binary mobile phase consisting of an aqueous buffer and an organic modifier is standard for the analysis of Omeprazole-related compounds.[5][9]

    • Aqueous Buffer (Ammonium Acetate): An ammonium acetate buffer is chosen for its compatibility with both UV and mass spectrometry (MS) detectors, providing versatility for potential future method transfer to LC-MS/MS for enhanced sensitivity and specificity. A pH of 7.4 is selected because Omeprazole and its derivatives are known to be unstable under acidic conditions.[6][9] This pH ensures the stability of the analyte during the chromatographic run.

    • Organic Modifier (Acetonitrile): Acetonitrile is selected over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its superior UV transparency at the chosen detection wavelength. A gradient elution is employed to ensure a reasonable retention time and good peak shape for the hydrophobic this compound, while also allowing for the elution of any more polar related substances.

  • Detection Wavelength: Omeprazole and its derivatives exhibit strong UV absorbance. While Omeprazole has absorption maxima around 276 nm and 305 nm, the addition of the o-toluoyl group, an aromatic chromophore, is expected to influence the UV spectrum.[11] Based on the UV spectra of similar aromatic compounds and Omeprazole itself, a detection wavelength of 302 nm is proposed to provide a good balance of sensitivity and specificity.[5][9] Experimental verification of the absorption maximum of this compound is recommended during method development.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock & Working Standard Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solutions (e.g., dissolve bulk drug, extract from formulation) Sample_Prep->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection at 302 nm Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Workflow for this compound Quantification.

Detailed Protocol: HPLC-UV Quantification

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonia solution (for pH adjustment)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column compartment, and UV detector
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 7.4 with ammonia
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 302 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Solution: Prepare the sample solution by accurately weighing a portion of the test sample, dissolving it in methanol, and then diluting with the diluent to achieve a final concentration within the calibration range. For formulated products, an appropriate extraction step may be necessary.

Method Validation Protocol (as per ICH Q2(R1))

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The following parameters must be assessed:

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability

Caption: Key Parameters for Method Validation.

Specificity (Selectivity)

The specificity of the method should be demonstrated by showing that there is no interference from excipients, impurities, or degradation products at the retention time of the analyte.

  • Protocol:

    • Analyze blank samples (diluent) and placebo samples (formulation matrix without the active ingredient).

    • Perform forced degradation studies on the analyte (e.g., exposure to acidic, basic, oxidative, thermal, and photolytic stress).[8][12][13]

    • Analyze the stressed samples and assess the peak purity of the analyte using a photodiode array (PDA) detector. The method is considered specific if the analyte peak is well-resolved from any degradation products or other components.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare at least five concentrations of the analyte across the intended range (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and determine the linearity using linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by measuring the closeness of the experimental value to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).

    • Experimentally verify the determined LOQ by analyzing samples at this concentration and checking for acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.2 units)

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

    • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and no significant changes in the results should be observed.

Data Presentation: Summary of Validation Parameters

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity index > 0.999.
Linearity (r²) ≥ 0.999
Range e.g., 1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD & LOQ To be determined experimentally
Robustness System suitability parameters met under varied conditions

Conclusion

The described RP-HPLC-UV method provides a robust and reliable approach for the quantification of this compound. The detailed protocol and the comprehensive validation plan, based on ICH guidelines, ensure that the method is accurate, precise, and specific for its intended use in research, development, and quality control environments. Adherence to this self-validating system will generate trustworthy and reproducible data, which is paramount in the pharmaceutical industry.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Persson, B. A., et al. "Ultra high performance liquid chromatography method development for separation of omeprazole and related substances on core-shell columns using a Quality by Design approach." Journal of Separation Science, vol. 43, no. 4, 2020, pp. 696-707. [Link]

  • ICH. "Quality Guidelines." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Starodub. "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures." 2024. [Link]

  • Jain, D. K., et al. "Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography." Journal of Young Pharmacists, vol. 5, no. 4, 2013, pp. 158-64. [Link]

  • Schmidt, A. H., & Stanic, M. "Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling." LCGC North America, vol. 32, no. 2, 2014. [Link]

  • Slideshare. "ICH Q2 Analytical Method Validation." [Link]

  • ICH. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • Rao, B. M., et al. "STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN COMBINED PHARMACEUTICAL DOSAGE FORM." Rasayan Journal of Chemistry, vol. 8, no. 1, 2015, pp. 10-18. [Link]

  • ResearchGate. "Stability Indicating RP-HPLC Method for Simultaneous Determination of Omeprazole and Aspirin in the Presence of Salicylic Acid as Degradation Product." [Link]

  • Sankar, G., et al. "Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms." International Journal of Pharmaceutical Sciences and Research, vol. 2, no. 10, 2011, pp. 2649-2654. [Link]

  • Dande, A., et al. "Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC." Asian Journal of Pharmaceutical Research and Development, vol. 9, no. 2, 2021, pp. 1-7. [Link]

  • Molnar Institute. "Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling." 2014. [Link]

  • ResearchGate. "Development and Validation of a RP-HPLC Method to Quantify Omeprazole in Delayed Release Tablets." [Link]

  • ResearchGate. "bio-analytical method development and validation for omeprazole using lc-ms/ms." [Link]

  • El-Kimary, E. I., et al. "Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices: A Critical Review." Critical Reviews in Analytical Chemistry, vol. 52, no. 1, 2022, pp. 106-130. [Link]

  • Hasan, M., et al. "Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1." Journal of Biomolecular Structure and Dynamics, 2025, pp. 1-19. [Link]

  • El-Gindy, A., et al. "RP-HPLC/Pre-Column Derivatization for Analysis of Omeprazole, Tinidazole, Doxycycline and Clarithromycin." Journal of Chromatographic Science, vol. 50, no. 9, 2012, pp. 820-827. [Link]

  • ResearchGate. "Analytical methodologies for the determination of omeprazole: An overview." [Link]

  • Google Patents. "RU2726320C1 - Method for determining omeprazole impurity components."
  • IUPHAR/BPS Guide to PHARMACOLOGY. "omeprazole." [Link]

  • ResearchGate. "UV spectra of omeprazole (0.02 mg/ml) in different solvents." [Link]

  • ResearchGate. "Ultraviolet absorption spectra of omeprazole at different pH values..." [Link]

  • PubChem. "(r)-Omeprazole." National Center for Biotechnology Information. [Link]

  • PubChem. "(S)-5-Hydroxy Omeprazole." National Center for Biotechnology Information. [Link]

  • Impact Factor. "Stability Indicating UV Spectrophotometric Method for Estimation of Omeprazole and Its Application to Content Uniformity Testing." [Link]

  • ArtMolecule. "5-Hydroxy omeprazole standards." [Link]

  • White Rose eTheses Online. "Synthesis, structure, and reactivity of Omeprazole and related compounds." [Link]

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Application Note: A Stability-Indicating HPLC Method for the Separation of o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of o-Toluoyl-5-hydroxy Omeprazole, a potential impurity or derivative of omeprazole. The method is designed for use in research, development, and quality control environments. By employing a gradient elution on a C18 stationary phase, this protocol ensures baseline separation of the target analyte from omeprazole and its other known related substances. The causality behind the selection of chromatographic parameters is discussed in detail to provide a scientifically sound and transferable method.

Introduction: The Analytical Challenge

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] The manufacturing process and storage of omeprazole can lead to the formation of various related substances and degradation products.[2] Regulatory bodies require stringent control over these impurities. This compound is a potential derivative of 5-hydroxy omeprazole, a known metabolite.[3] Its chemical structure, containing the toluoyl group, suggests it is more non-polar than 5-hydroxy omeprazole and omeprazole itself. Therefore, a reliable analytical method is crucial for its detection and quantification to ensure the quality and safety of omeprazole drug products.

This application note provides a comprehensive HPLC protocol for the separation of this compound from its parent compounds. The method is developed based on established principles of chromatography and a thorough review of existing methods for omeprazole and its impurities.[4][5]

Chromatographic Principles and Method Rationale

The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The choice of a C18 column provides excellent retention and selectivity for a wide range of compounds, including the moderately polar omeprazole and its more non-polar derivatives like this compound.

A gradient elution is employed to ensure the separation of compounds with varying polarities. The mobile phase consists of a phosphate buffer and acetonitrile. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the analytes, thereby ensuring reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The gradient starts with a lower concentration of acetonitrile to retain and separate polar impurities and gradually increases to elute the more non-polar compounds like the target analyte.

UV detection at 302 nm is selected as it is a common wavelength for the analysis of omeprazole and its related compounds, providing good sensitivity.[4]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_standard Prepare Standard Solution of this compound hplc_system Equilibrate HPLC System with Initial Mobile Phase Conditions prep_standard->hplc_system prep_sample Prepare Sample Solution (e.g., dissolve drug substance in diluent) prep_sample->hplc_system prep_mobile_phase Prepare Mobile Phases A and B prep_mobile_phase->hplc_system inject Inject Standard and Sample Solutions hplc_system->inject run_gradient Run Gradient Elution Program inject->run_gradient detect Detect Analytes at 302 nm run_gradient->detect integrate Integrate Chromatographic Peaks detect->integrate quantify Quantify this compound integrate->quantify

Caption: High-level workflow for the HPLC analysis of this compound.

Materials and Reagents

  • Reference Standard: this compound (purity ≥ 98%)

  • Omeprazole Reference Standard: (purity ≥ 99.5%)

  • Acetonitrile: HPLC gradient grade

  • Potassium Dihydrogen Phosphate (KH2PO4): Analytical grade

  • Disodium Hydrogen Phosphate (Na2HPO4): Analytical grade

  • Orthophosphoric Acid: Analytical grade

  • Water: HPLC grade or ultrapure water

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Novapak C18 or equivalent).[4]
Mobile Phase A 25 mM Phosphate Buffer (pH 7.4). Prepared by dissolving appropriate amounts of KH2PO4 and Na2HPO4 in water.
Mobile Phase B Acetonitrile
Gradient Program See Table 2 below.
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Detector Wavelength 302 nm[4]
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (50:50, v/v)

Table 1: Recommended HPLC system and conditions.

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
154060
204060
227030
307030

Table 2: Gradient Elution Program.

Detailed Protocols

Preparation of Mobile Phase A (25 mM Phosphate Buffer, pH 7.4)
  • Weigh and dissolve 2.18 g of KH2PO4 and 4.47 g of Na2HPO4 in 2 L of HPLC grade water.

  • Adjust the pH to 7.4 ± 0.05 with dilute orthophosphoric acid or sodium hydroxide solution if necessary.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

Preparation of Standard Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solution
  • Accurately weigh about 25 mg of the omeprazole drug substance into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

sst sst_start Start System Suitability Test inject_std Inject Working Standard Solution (n=5 replicates) sst_start->inject_std check_rt Check Retention Time (%RSD) inject_std->check_rt check_area Check Peak Area (%RSD) check_rt->check_area check_tailing Check Tailing Factor check_area->check_tailing check_plates Check Theoretical Plates check_tailing->check_plates decision All Parameters Meet Criteria? check_plates->decision proceed Proceed with Sample Analysis decision->proceed Yes troubleshoot Troubleshoot System decision->troubleshoot No

Caption: Decision workflow for system suitability testing.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

Table 3: System Suitability Acceptance Criteria.

Method Validation Principles

This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample. Forced degradation studies on omeprazole should be performed to show that the degradation products do not co-elute with the analyte of interest.[7]

  • Linearity: Assessed by analyzing a series of solutions with concentrations ranging from the limit of quantification (LOQ) to 150% of the expected impurity level. The correlation coefficient (r²) should be ≥ 0.999.[8]

  • Accuracy: Determined by recovery studies, spiking a placebo with known amounts of the analyte at three different concentration levels. The recovery should be within 98-102%.[6]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Evaluated by repeating the analysis on a different day with a different analyst and/or instrument. The %RSD for both should be ≤ 5.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the separation and quantification of this compound in the presence of omeprazole and its other related substances. The systematic approach to method development and the detailed protocol, including system suitability and validation guidelines, make it suitable for implementation in a regulated laboratory environment. This method will be a valuable tool for ensuring the quality and consistency of omeprazole active pharmaceutical ingredients and finished products.

References

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Retrieved from [Link]

  • Dande, A., Reddy, G. R., & Saithya, G. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 12(4), 1000-1008. Retrieved from [Link]

  • Suneetha, D., & Rao, A. L. (2013). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 634-638. Retrieved from [Link]

  • Reddy, G. N., Kumar, N., & Lekkala, S. (2018). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 42(21), 17757-17768. Retrieved from [Link]

  • Patel, S. A., Patel, N. J., & Patel, Z. P. (2015). Stability indicating RP-HPLC method for determination of omeprazole and cinitapride in combined pharmaceutical dosage form. Rasayan Journal of Chemistry, 8(2), 163-171. Retrieved from [Link]

  • Patel, S. A., Patel, N. J., & Patel, Z. P. (2015). Stability indicating RP-HPLC method for determination of omeprazole and cinitapride in combined pharmaceutical dosage form. ResearchGate. Retrieved from [Link]

  • Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(57B), 143-150. Retrieved from [Link]

  • Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Flor, S., et al. (2011). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. Journal of Liquid Chromatography & Related Technologies, 34(15), 1666-1678. Retrieved from [Link]

  • Dande, A., Reddy, G. R., & Saithya, G. (2021). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110609109A - Detection method of omeprazole related substance.
  • Molnar, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(3), 200-213. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Omeprazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dadashzadeh, S., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. DARU Journal of Pharmaceutical Sciences, 18(2), 124-130. Retrieved from [Link]

  • Zhong, L., et al. (2000). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 141-148. Retrieved from [Link]

  • Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]

  • Abouir, K., et al. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of Chromatography B, 1232, 123962. Retrieved from [Link]

  • Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, (iii), 339-351. Retrieved from [Link]

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Application and Protocol for the Use of o-Toluoyl-5-hydroxy Omeprazole as an Internal Standard in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quantitative analysis of xenobiotics in biological matrices is a cornerstone of drug metabolism and pharmacokinetics (DMPK) studies. The use of a suitable internal standard (IS) is critical for achieving accurate and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays. An ideal internal standard should co-elute with the analyte of interest and experience similar extraction recovery and matrix effects, thereby compensating for variations during sample preparation and analysis.[1] o-Toluoyl-5-hydroxy Omeprazole is a derivative of 5-hydroxy omeprazole, a primary metabolite of the proton pump inhibitor omeprazole.[2][3] Its structural similarity to omeprazole and its metabolites makes it a promising candidate for use as an internal standard in bioanalytical methods for these compounds. This application note provides a detailed protocol for the validation and implementation of this compound as an internal standard for the quantification of omeprazole and its metabolites in biological matrices.

Rationale for Selection

The selection of an internal standard is a critical step in bioanalytical method development. This compound offers several advantages:

  • Structural Similarity: Its core structure is closely related to omeprazole and its primary metabolite, 5-hydroxy omeprazole, suggesting similar chromatographic behavior and ionization efficiency.

  • Physicochemical Properties: The addition of the o-toluoyl group modifies the polarity and molecular weight of 5-hydroxy omeprazole, allowing for distinct mass spectrometric detection while maintaining similar extraction characteristics.

  • Commercial Availability: this compound is available as a high-purity analytical standard, ensuring consistency and reliability in experimental work.[4]

Physicochemical Properties

A comparative summary of the physicochemical properties of Omeprazole, 5-hydroxy Omeprazole, and this compound is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
OmeprazoleC₁₇H₁₉N₃O₃S345.42[5]
5-hydroxy OmeprazoleC₁₇H₁₉N₃O₄S361.4[2]
This compoundC₂₅H₂₅N₃O₅S495.55[4]

Experimental Protocols

This section outlines the step-by-step procedures for the preparation of stock and working solutions, sample preparation using protein precipitation, and subsequent analysis by LC-MS/MS. These protocols are designed to be a starting point and may require optimization based on the specific matrix and analytical instrumentation used.

Preparation of Stock and Working Solutions

1. Stock Solution Preparation (1 mg/mL):

  • Accurately weigh approximately 1 mg of this compound analytical standard.
  • Dissolve the standard in a suitable organic solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
  • Store the stock solution at -20°C in a tightly sealed, light-protected container. The stability of stock solutions should be thoroughly evaluated as part of the method validation.[6]

2. Working Solution Preparation (1 µg/mL):

  • Perform a serial dilution of the stock solution with the appropriate solvent (e.g., 50:50 methanol:water) to achieve a final concentration of 1 µg/mL.
  • Prepare fresh working solutions daily or establish stability under storage conditions.
Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma or serum.

Protocol:

  • Label microcentrifuge tubes for each sample, quality control (QC), and calibration standard.

  • To 100 µL of the biological matrix (plasma, serum, etc.), add 20 µL of the internal standard working solution (1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample 100 µL Biological Matrix is_addition Add 20 µL IS Working Solution (1 µg/mL) sample->is_addition vortex1 Vortex is_addition->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex Vigorously ppt->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow

LC-MS/MS Analysis

The following are suggested starting parameters for LC-MS/MS analysis. Optimization of these conditions is essential for achieving the desired chromatographic separation and sensitivity.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

The specific MRM transitions for the analyte (e.g., omeprazole) and the internal standard (this compound) must be determined by infusing the individual compounds into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will result from fragmentation of the precursor.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.1197.9
5-hydroxy Omeprazole362.1214.0
This compoundTo be determinedTo be determined

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA or EMA).[6][7][8] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter in a series of measurements.[9]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero concentration levels should be used.[7]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[9]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte and internal standard in the biological matrix and in prepared samples under various storage and processing conditions.

The logical flow of a comprehensive bioanalytical method validation is depicted below.

G cluster_validation Bioanalytical Method Validation Logic start Method Development selectivity Selectivity & Specificity start->selectivity cal_curve Calibration Curve & LLOQ start->cal_curve accuracy_precision Accuracy & Precision selectivity->accuracy_precision cal_curve->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery accuracy_precision->recovery stability Stability accuracy_precision->stability validation_report Validation Report matrix_effect->validation_report recovery->validation_report stability->validation_report routine_analysis Routine Sample Analysis validation_report->routine_analysis

Sources

Profiling and Control of o-Toluoyl-5-hydroxy Omeprazole in Omeprazole Drug Substance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note provides a comprehensive technical guide for the identification, quantification, and control of o-Toluoyl-5-hydroxy Omeprazole, a potential process-related impurity in the manufacturing of Omeprazole. Omeprazole is a widely prescribed proton pump inhibitor whose purity is critical for its safety and efficacy.[1] The presence of impurities, even in trace amounts, can significantly impact the quality of the final drug product.[2] This guide details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, developed and validated according to the principles outlined by the International Council for Harmonisation (ICH). We will explore the plausible origins of this specific impurity, the regulatory framework governing its control, and provide detailed, field-proven protocols for its analysis. The methodologies described herein are designed to be self-validating and serve as a practical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling in Omeprazole

Omeprazole, a substituted benzimidazole, functions by irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells, thereby reducing stomach acid secretion.[1] As a cornerstone therapy for acid-related disorders, its global use necessitates stringent quality control. The synthesis of a complex molecule like omeprazole involves multiple steps and reagents, creating opportunities for the formation of by-products, intermediates, and other related substances.[3][4] Furthermore, omeprazole is known to be labile, particularly in acidic environments, leading to the formation of degradation products.[5][6]

Regulatory bodies worldwide, guided by the ICH, have established a clear framework for the control of impurities in new drug substances (APIs) and finished products.[7][8] These guidelines mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are determined by the maximum daily dose of the drug.[8][9] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental component of ensuring patient safety.[2][10]

This compound is a derivative of 5-hydroxy omeprazole, a primary human metabolite of omeprazole formed via the CYP2C19 enzyme.[11] The presence of the o-toluoyl group suggests it is not a metabolite itself, but rather a process-related impurity. It could potentially arise from the use of toluoyl-containing reagents as protecting groups or from a specific synthetic pathway involving acylation of the 5-hydroxy omeprazole intermediate. Its identification and control are therefore essential for any manufacturing process where it may be formed.

The Regulatory Framework: Adherence to ICH Q3A Guidelines

The control strategy for any impurity is dictated by the ICH Q3A (R2) guideline for impurities in new drug substances.[7] This guideline establishes three key thresholds:

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.

  • Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies.

These thresholds are not fixed but are dependent on the maximum daily dose (MDD) of the active pharmaceutical ingredient (API). For a drug like omeprazole, with a typical MDD that can exceed 60 mg but is generally below 2 g/day , the thresholds are critical for process control.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake. Data sourced from ICH Q3A (R2) Guideline.[7][9]

This regulatory framework forms the basis of our analytical approach, where the method must be sensitive enough to detect and quantify this compound at or below the reporting threshold.

Chemical Structures and Relationships

Understanding the structural relationship between the API and its impurity is fundamental to developing a selective analytical method. The diagram below illustrates the core structures of Omeprazole, its primary metabolite 5-hydroxy Omeprazole, and the process-related impurity this compound.

G cluster_0 API & Key Derivatives Omeprazole Omeprazole (API) Metabolite 5-hydroxy Omeprazole (Metabolite) Omeprazole->Metabolite Metabolism (CYP2C19) Impurity This compound (Process-Related Impurity) Metabolite->Impurity Synthetic Acylation (Potential Origin)

Caption: Relationship between Omeprazole, its metabolite, and the target impurity.

Analytical Strategy: A Workflow for Impurity Profiling

A robust analytical strategy is systematic. The goal is to develop a stability-indicating method that can separate the impurity from the main API peak and all other potential process-related and degradation impurities. The workflow below outlines the key stages from method development to routine quality control.

G start Start: Impurity Reference Standard & Omeprazole API Sample dev Method Development (RP-HPLC, UV Detection) start->dev val Method Validation (ICH Q2(R1)) dev->val forced_deg Forced Degradation Study (Demonstrate Stability-Indicating) val->forced_deg routine Routine Analysis (QC Testing) forced_deg->routine report Data Analysis & Reporting (Compare to ICH Thresholds) routine->report end End: Batch Release or Process Investigation report->end

Caption: General workflow for impurity profiling and control.

Protocol 1: Stability-Indicating RP-HPLC Method for Omeprazole and its Impurities

This protocol describes a gradient reversed-phase HPLC method designed for the accurate quantification of this compound in omeprazole API. The selection of a C18 column and a mobile phase with a pH around neutrality or slightly basic is crucial for achieving good peak shape and resolution for omeprazole and its related substances.[12][13]

5.1. Instrumentation & Materials

  • HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.

  • Data acquisition and processing software (e.g., OpenLab CDS).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Reference standards for Omeprazole and this compound.

  • Acetonitrile (HPLC gradient grade).

  • Disodium hydrogen phosphate (Na₂HPO₄), phosphoric acid (analytical grade).

  • Deionized water (18.2 MΩ·cm).

5.2. Chromatographic Conditions The following conditions have been optimized for the separation of omeprazole from its key impurities.

Parameter Condition Rationale
Column Agilent InfinityLab Poroshell HPH-C18, 4.6 x 100 mm, 2.7 µmSuperficially porous particles provide high efficiency at lower backpressures. The HPH chemistry is stable at higher pH, which is beneficial for the analysis of basic compounds like omeprazole.[14]
Mobile Phase A 0.01 M Na₂HPO₄, pH adjusted to 7.6 with phosphoric acidA buffered aqueous phase at pH 7.6 ensures consistent ionization and retention of omeprazole and related compounds.[13]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-2 min: 25% B; 2-15 min: 25% to 65% B; 15-17 min: 65% B; 17-18 min: 65% to 25% B; 18-22 min: 25% BA gradient program is necessary to elute both early- and late-eluting impurities while maintaining good resolution around the main omeprazole peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 35 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[14]
Detection Wavelength 280 nmProvides good sensitivity for both omeprazole and many of its related impurities.[15]
Injection Volume 10 µL
Run Time 22 minutes

5.3. Preparation of Solutions

  • Diluent: Mobile Phase A and Acetonitrile in a 75:25 (v/v) ratio.

  • Standard Solution (for quantification): Accurately weigh and dissolve the this compound reference standard in diluent to obtain a final concentration of approximately 0.5 µg/mL (corresponding to 0.1% of a 0.5 mg/mL test solution).

  • Test Solution: Accurately weigh and dissolve approximately 25 mg of the Omeprazole API sample in a 50 mL volumetric flask with diluent. Sonicate if necessary to dissolve and make up to volume. The final concentration is 0.5 mg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of Omeprazole and 0.5 µg/mL of this compound in diluent. This solution is used to verify the performance of the chromatographic system.

5.4. System Suitability Test (SST) Criteria Before sample analysis, inject the SSS five times. The system is deemed ready for use if the following criteria are met.

Parameter Acceptance Criteria
Resolution (Rs) Resolution between Omeprazole and this compound peaks must be ≥ 2.0.
Tailing Factor (T) Tailing factor for the Omeprazole peak should be ≤ 1.5.
Theoretical Plates (N) Plate count for the Omeprazole peak should be ≥ 5000.
%RSD of Peak Area Relative Standard Deviation for five replicate injections of the Omeprazole peak should be ≤ 2.0%.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[16] This means the method can effectively separate the target impurity from any degradation products that might form under stress conditions.

6.1. General Procedure Prepare a stock solution of Omeprazole API at 1.0 mg/mL. Expose this solution to the stress conditions outlined below. After exposure, neutralize the solution if necessary, and dilute to the final test concentration of 0.5 mg/mL before injection into the HPLC system. Analyze the stressed samples alongside an unstressed control sample.

6.2. Stress Conditions

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 5 mL of stock solution. Heat at 60°C for 4 hours. Omeprazole is known to degrade significantly under acidic conditions.[5][6]

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 5 mL of stock solution. Heat at 60°C for 4 hours.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 5 mL of stock solution. Keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light inside a photostability chamber for a period compliant with ICH Q1B guidelines.

The method is considered stability-indicating if the peak purity of the this compound (if present or spiked) and the Omeprazole peak is maintained, and all degradation products are well-resolved.

Data Interpretation and Decision Making

The final step involves calculating the impurity levels and making decisions based on regulatory thresholds.

7.1. Calculation The amount of this compound in the test sample is calculated using the external standard method:

% Impurity = (Area_Impurity_Sample / Area_Impurity_Std) × (Conc_Std / Conc_Sample) × 100

Where:

  • Area_Impurity_Sample is the peak area of the impurity in the test solution chromatogram.

  • Area_Impurity_Std is the average peak area of the impurity in the standard solution chromatograms.

  • Conc_Std is the concentration of the impurity reference standard (µg/mL).

  • Conc_Sample is the concentration of the Omeprazole API in the test solution (µg/mL).

7.2. Decision Logic The calculated percentage of the impurity is then compared against the ICH Q3A thresholds to determine the required action.

G start Impurity Level Calculated q1 Is Level > Reporting Threshold (e.g., 0.05%)? start->q1 a1_no No Action Required q1->a1_no No a1_yes Report Impurity in Submission q1->a1_yes Yes q2 Is Level > Identification Threshold (e.g., 0.10%)? a1_yes->q2 a2_no No Further Action q2->a2_no No a2_yes Identify Structure (e.g., via LC-MS, NMR) q2->a2_yes Yes q3 Is Level > Qualification Threshold (e.g., 0.15%)? a2_yes->q3 a3_no No Further Action q3->a3_no No a3_yes Qualify Impurity (Toxicological Assessment) q3->a3_yes Yes

Caption: ICH Q3A-based decision tree for impurity control.

Conclusion

The control of process-related impurities is a non-negotiable aspect of pharmaceutical manufacturing. This application note has provided a detailed, scientifically grounded framework for the analysis of this compound in omeprazole API. The stability-indicating HPLC method described is robust, specific, and sensitive, enabling laboratories to meet and exceed the stringent requirements set by global regulatory authorities. By integrating these protocols into a comprehensive quality control strategy, manufacturers can ensure the purity, safety, and consistency of their omeprazole products, ultimately safeguarding patient health.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Fernanda C., et al. (n.d.). Elemental impurities analysis in name-brand and generic omeprazole drug samples. ResearchGate. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.). Waters. [Link]

  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. (n.d.). Royal Society of Chemistry. [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. [Link]

  • Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. (n.d.). PMC - PubMed Central. [Link]

  • Chandarana, C., et al. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International. [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA. [Link]

  • Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. (n.d.). AWS. [Link]

  • Modroiu, A., et al. (2024). Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling. JOURNAL OF PHARMACEUTICAL AND BIOMEDICAL ANALYSIS. [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (n.d.). LCGC International. [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). SciSpace. [Link]

  • Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. (2025, August 5). ResearchGate. [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (2018, November 26). University of Leeds. [Link]

  • Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. (n.d.). Agilent. [Link]

  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. (2025, August 6). ResearchGate. [Link]

  • Omeprazole-impurities. (n.d.). Pharmaffiliates. [Link]

  • Method for determining omeprazole impurity components. (n.d.).
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014, March 28). Molnar Institute. [Link]

  • Analytic method of omeprazole related substance. (n.d.).
  • Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. (n.d.). PubMed Central. [Link]

  • Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. (2021, January 19). PMC - NIH. [Link]

  • Omeprazole Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). International Journal of PharmTech Research. [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. (n.d.). White Rose eTheses Online. [Link]

  • This compound Sulfide. (n.d.). Pharmaffiliates. [Link]

  • Omeprazole Profile. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Omeprazole Impurities. (n.d.). SynZeal. [Link]

Sources

Application Notes and Protocols for the Pharmacokinetic Analysis of Omeprazole and its Metabolites using o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Omeprazole Metabolism in Pharmacokinetics

Omeprazole, a widely prescribed proton pump inhibitor, is instrumental in the management of acid-related gastrointestinal disorders.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by its metabolism in the liver.[2][3] The primary metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.[4][5][6] These enzymes convert omeprazole into its main metabolites, 5-hydroxyomeprazole and omeprazole sulfone, neither of which contributes to the antisecretory activity.[3]

The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in omeprazole metabolism, affecting plasma concentrations and, consequently, clinical outcomes.[4][7] Therefore, the accurate quantification of omeprazole and its primary metabolite, 5-hydroxyomeprazole, in biological matrices is crucial for pharmacokinetic studies, phenotyping, and personalized medicine.[7]

This application note provides a detailed protocol for the simultaneous determination of omeprazole and 5-hydroxyomeprazole in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A key aspect of this protocol is the use of o-Toluoyl-5-hydroxy Omeprazole as a stable, structurally related internal standard for the accurate quantification of 5-hydroxyomeprazole. The toluoyl ester moiety enhances the lipophilicity of the internal standard, ensuring good chromatographic retention and separation from the analyte of interest.

Principle of the Method

This method employs liquid-liquid extraction (LLE) for the isolation of omeprazole, 5-hydroxyomeprazole, and the internal standards from human plasma. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer (MS/MS) operating in the positive ion mode with multiple reaction monitoring (MRM). The use of specific precursor-to-product ion transitions for each analyte and internal standard ensures high selectivity and sensitivity.

Materials and Reagents

Chemicals and Standards
  • Omeprazole (pharmaceutical secondary standard, certified reference material)

  • 5-Hydroxyomeprazole (analytical standard)[8]

  • This compound (Internal Standard 1)[9]

  • Omeprazole-d3 (Internal Standard 2)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (analytical grade)

  • Human plasma (drug-free, with anticoagulant)

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram:

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis stock_solutions Prepare Stock Solutions (Analytes & IS) working_solutions Prepare Working Solutions (Spiking Solutions) stock_solutions->working_solutions calibration_standards Prepare Calibration Standards (Spiked Plasma) working_solutions->calibration_standards qc_samples Prepare QC Samples (LQC, MQC, HQC) working_solutions->qc_samples plasma_sample Plasma Sample (Unknown, Calibrator, or QC) add_is Add Internal Standards (this compound & Omeprazole-d3) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS System reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration & Ratio Calculation (Analyte/IS) ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve concentration_calculation Calculate Unknown Concentrations calibration_curve->concentration_calculation pk_analysis Pharmacokinetic Analysis concentration_calculation->pk_analysis

Caption: Experimental workflow for the pharmacokinetic analysis of omeprazole and 5-hydroxyomeprazole.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve omeprazole, 5-hydroxyomeprazole, this compound, and omeprazole-d3 in methanol to obtain individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples. Similarly, prepare a combined internal standard working solution containing this compound and omeprazole-d3 at a suitable concentration (e.g., 100 ng/mL).

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to prepare a series of calibration standards with final concentrations ranging from, for example, 1 to 1000 ng/mL for both omeprazole and 5-hydroxyomeprazole.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

Plasma Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the combined internal standard working solution.

  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether) for protein precipitation and extraction.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions (m/z)
Omeprazole346.1 -> 198.1
Omeprazole-d3349.1 -> 201.1
5-Hydroxyomeprazole362.1 -> 214.1
This compound480.2 -> 362.1 (Example, requires optimization)

Note: The MRM transition for this compound is a predicted example and must be experimentally determined by infusing the standard into the mass spectrometer.

Data Analysis and Pharmacokinetic Calculations

  • Integrate the chromatographic peaks for each analyte and internal standard.

  • Calculate the peak area ratio of the analyte to its corresponding internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentrations of the unknown samples and QC samples from the calibration curve.

  • The resulting concentration-time data can then be used for pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Method Validation

This bioanalytical method should be fully validated according to the guidelines issued by regulatory authorities such as the FDA and EMA.[8][9][10][11] The validation should assess the following parameters:

  • Selectivity and Specificity

  • Calibration Curve Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Conclusion

The protocol described in this application note provides a reliable and robust method for the simultaneous quantification of omeprazole and its major metabolite, 5-hydroxyomeprazole, in human plasma. The strategic use of this compound as an internal standard for 5-hydroxyomeprazole ensures the accuracy and precision required for demanding pharmacokinetic studies. This method is a valuable tool for researchers and drug development professionals investigating the clinical pharmacology of omeprazole.

References

  • Tybring, G., Böttiger, Y., Widen, J., & Bertilsson, L. (1997). A method for the simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • Cederberg, C., Andersson, T., & Skånberg, I. (1989). Omeprazole: pharmacokinetics and metabolism in man. Scandinavian journal of gastroenterology. Supplement, 166, 33-40.
  • PharmGKB. Omeprazole. [Link]

  • National Center for Biotechnology Information. (n.d.). Omeprazole.
  • PharmGKB. Omeprazole and Esomeprazole Pathway, Pharmacokinetics. [Link]

  • Shin, J. M., & Kim, N. (2013). Pharmacokinetics and pharmacodynamics of the proton pump inhibitors. Journal of neurogastroenterology and motility, 19(1), 25–35.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
  • Shahin, I., Islam, M. M., & Arafat, M. (2010). An lc-ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. International Journal of Pharmaceutical Sciences and Research, 1(11), 101-108.
  • U.S. Food and Drug Administration. (2022).
  • Toronto Research Chemicals. (n.d.). This compound.
  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • Sigma-Aldrich. (n.d.).
  • Zhong, G., Chen, Y., He, F., & Huang, Y. (2005). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 822(1-2), 200–207.

Sources

Application Notes and Protocols: The Strategic Use of o-Toluoyl-5-hydroxy Omeprazole in Preclinical Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The robust evaluation of drug-drug interaction (DDI) potential is a cornerstone of modern drug development, mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure patient safety.[1][2] A significant portion of these interactions arise from the inhibition or induction of the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP3A4 being responsible for the metabolism of a vast number of clinically used drugs.[3][4] Omeprazole, a widely prescribed proton pump inhibitor, serves as a classic clinical probe for assessing CYP2C19 activity.[5][6] However, the DDI profile of omeprazole is complex, as both the parent drug and its primary metabolites, such as 5-hydroxyomeprazole, contribute to the inhibition of CYP enzymes.[7][8][9] Dissecting the specific contribution of these metabolites is critical for accurately predicting clinical DDI risks.

This technical guide introduces o-Toluoyl-5-hydroxy Omeprazole , a specialized chemical tool designed for the precise investigation of metabolite-mediated CYP inhibition. By utilizing an o-toluoyl protecting group, this compound functions as a stable, efficient prodrug that delivers 5-hydroxyomeprazole directly to the in vitro test system. This approach allows researchers to isolate and quantify the inhibitory activity of this key metabolite against CYP2C19 and CYP3A4, devoid of confounding effects from the parent omeprazole molecule. Herein, we provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for the application of this compound in DDI studies.

Scientific Rationale: Unmasking Metabolite-Mediated Interactions

To appreciate the utility of this compound, one must first understand the metabolic journey of omeprazole and the concept of metabolite-driven DDIs.

The Metabolic Pathway of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily through two competing pathways catalyzed by CYP enzymes.[4][10]

  • Hydroxylation: The polymorphic enzyme CYP2C19 is the major enzyme responsible for converting omeprazole into its primary metabolite, 5-hydroxyomeprazole .[11][12]

  • Sulfoxidation: The highly abundant CYP3A4 is the main catalyst for the formation of omeprazole sulfone .[11][13]

These primary metabolites can undergo further metabolism, but their direct interactions with CYP enzymes are of significant interest.[4]

G omeprazole Omeprazole hydroxy 5-hydroxyomeprazole omeprazole->hydroxy CYP2C19 (Hydroxylation) sulfone Omeprazole Sulfone omeprazole->sulfone CYP3A4 (Sulfoxidation)

Caption: Primary metabolic pathways of omeprazole in the liver.

The Causality Behind Using a Prodrug Approach

While omeprazole itself is a known inhibitor of both CYP2C19 and CYP3A4, compelling evidence demonstrates that its metabolites are not inert bystanders. Studies have shown that 5-hydroxyomeprazole, omeprazole sulfone, and other metabolites also inhibit these enzymes, contributing significantly to the overall DDI profile observed in vivo.[7][8][9] Failure to account for the activity of these metabolites can lead to an underestimation of DDI risk.

The core challenge for researchers is to isolate the effect of a single metabolite. This is where this compound provides a decisive advantage. Standard 5-hydroxyomeprazole can be challenging to work with due to stability or solubility issues. The o-toluoyl ester derivative provides a more stable and deliverable form. Within the biologically active in vitro system (e.g., human liver microsomes), endogenous esterase enzymes cleave the ester bond, releasing the active 5-hydroxyomeprazole metabolite in situ.

G prodrug o-Toluoyl-5-hydroxy Omeprazole (Inactive Prodrug) active 5-hydroxyomeprazole (Active Inhibitor) prodrug->active Esterase Activity (in HLM / Hepatocytes)

Caption: Bioactivation of the prodrug to release the active metabolite.

This strategy allows for the direct and quantitative assessment of the metabolite's inhibitory potency (e.g., its IC50 value) without interference from the parent compound, providing cleaner, more precise data for building robust pharmacokinetic models.

Application: In Vitro CYP Inhibition IC50 Determination

The most direct application of this compound is in determining the half-maximal inhibitory concentration (IC50) of its active metabolite, 5-hydroxyomeprazole, against specific CYP isoforms. This is a fundamental assay recommended by regulatory agencies to screen for DDI potential.[14][15]

Principle of the Assay

The assay measures the activity of a specific CYP enzyme in human liver microsomes (HLMs) by monitoring the formation of a specific metabolite from a known probe substrate.[16][17] The experiment is run with and without the inhibitor (delivered as this compound) at various concentrations. A decrease in the rate of metabolite formation indicates inhibition, and the IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[16]

Materials and Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Test Article This compoundDelivers 5-hydroxyomeprazole inhibitor.
Enzyme Source Pooled Human Liver Microsomes (HLM)Contains active CYP and esterase enzymes.
CYP2C19 Probe Substrate (S)-Mephenytoin or OmeprazoleSpecific substrate for CYP2C19.[18]
CYP3A4 Probe Substrate Midazolam or TestosteroneSpecific substrate for CYP3A4.[19][20]
Cofactor NADPH Regenerating SystemRequired for CYP enzyme activity.
Positive Control Inhibitor Ticlopidine (for CYP2C19), Ketoconazole (for CYP3A4)Validates assay performance.
Buffer Potassium Phosphate Buffer (pH 7.4)Maintains physiological pH.
Stop Solution Acetonitrile with Internal StandardTerminates the reaction and precipitates protein.
Instrumentation LC-MS/MS SystemFor sensitive and specific quantification of metabolites.
Experimental Workflow

The following workflow provides a high-level overview of the IC50 determination process.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_inhibitor 1. Prepare serial dilutions of This compound add_inhibitor 3. Add inhibitor dilutions to 96-well plate prep_hlm 2. Prepare HLM and probe substrate mixture add_hlm 4. Add HLM/substrate mix add_inhibitor->add_hlm pre_incubate 5. Pre-incubate to allow prodrug conversion add_hlm->pre_incubate initiate 6. Initiate reaction with NADPH pre_incubate->initiate incubate 7. Incubate (e.g., 10-20 min) initiate->incubate terminate 8. Terminate with Acetonitrile (Stop Solution) incubate->terminate process 9. Centrifuge and collect supernatant terminate->process analyze 10. Analyze by LC-MS/MS process->analyze calculate 11. Calculate % Inhibition & IC50 analyze->calculate

Caption: Workflow for CYP inhibition IC50 determination.

Detailed Experimental Protocol

This protocol provides a self-validating system for determining the IC50 of 5-hydroxyomeprazole against CYP2C19 and CYP3A4.

3.1. Stock Solution Preparation

  • Test Article: Prepare a 10 mM stock solution of this compound in DMSO. Perform an 8-point serial dilution in DMSO to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

  • Probe Substrates: Prepare 100x stock solutions of the probe substrate in methanol or DMSO (e.g., 5 mM Midazolam for CYP3A4, 10 mM (S)-Mephenytoin for CYP2C19). The final substrate concentration in the incubation should be approximately equal to its Km value.

  • HLM: Dilute pooled HLM stock in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.2-0.5 mg/mL in the incubation.

  • NADPH Solution: Prepare a 10 mM solution of NADPH in buffer.

3.2. Incubation Procedure (96-well plate format)

  • To each well, add 2 µL of the appropriate inhibitor dilution (or DMSO for 0% inhibition control).

  • Add 178 µL of a pre-warmed (37°C) master mix containing HLM and the specific probe substrate in buffer.

  • Pre-incubate the plate at 37°C for 10-15 minutes. This critical step allows for the esterase-mediated conversion of the prodrug to 5-hydroxyomeprazole.

  • Initiate the enzymatic reaction by adding 20 µL of pre-warmed 10 mM NADPH solution to all wells. The final incubation volume is 200 µL.

  • Incubate at 37°C for a predetermined linear time (e.g., 10 minutes for midazolam, 20 minutes for (S)-mephenytoin).

3.3. Reaction Termination and Sample Processing

  • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Seal the plate and vortex for 2 minutes to mix.

  • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

3.4. LC-MS/MS Analysis and Data Processing

  • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam for midazolam, 4'-hydroxy-mephenytoin for (S)-mephenytoin).

  • Calculate the percent of remaining enzyme activity at each inhibitor concentration relative to the DMSO control (0% inhibition).

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Interpretation and Presentation

The primary output of this protocol is the IC50 value. This quantitative data should be presented clearly for comparative analysis.

Example Data Presentation

The table below presents hypothetical, yet realistic, data comparing the inhibitory potency of omeprazole (the parent drug) with 5-hydroxyomeprazole (delivered via the prodrug). This data is based on findings that metabolites contribute significantly to inhibition.[7][8][9]

CompoundTarget EnzymeProbe SubstrateIC50 (µM) [Hypothetical]
OmeprazoleCYP2C19(S)-Mephenytoin4.5
5-hydroxyomeprazole CYP2C19(S)-Mephenytoin8.2
OmeprazoleCYP3A4Midazolam15.0
5-hydroxyomeprazole CYP3A4Midazolam25.5
Assessing Clinical DDI Risk

The IC50 value is a crucial parameter for preliminary DDI risk assessment. According to FDA guidance, a basic static model can be used to predict the potential for an in vivo interaction.[14] This involves calculating the ratio of the maximal unbound inhibitor concentration in plasma ([I]max,u) to the unbound inhibition constant (Ki,u). The IC50 value serves as a surrogate for Ki in initial assessments.

Risk Equation: R = [I]max,u / Ki,u

If this ratio is greater than 0.1, it suggests a potential for a clinical DDI, and further investigation, such as determining the mechanism of inhibition (e.g., time-dependent inhibition) or conducting clinical DDI studies, is warranted.[14] The use of this compound allows for this calculation to be performed specifically for the metabolite, providing a more refined and accurate risk profile.

Conclusion

This compound is an elegant and powerful tool for the modern drug development professional. By enabling the targeted investigation of a key pharmacologically active metabolite, it allows for a more nuanced and accurate understanding of a drug's complete DDI profile. The protocols outlined in this guide provide a robust framework for integrating this reagent into preclinical DDI screening cascades, ultimately contributing to the development of safer medicines by building a more comprehensive and mechanistically informed picture of potential drug interactions.

References

  • Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Andersson, T. (1991). Omeprazole drug interaction studies. Clinical Pharmacokinetics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. Retrieved from [Link]

  • Ono, S., Hatanaka, H., Hotta, H., Tsutsui, M., Satoh, T., & Gonzalez, F. J. (1996). Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2008). Selection of alternative CYP3A4 probe substrates for clinical drug interaction studies using in vitro data and in vivo simulation. Drug Metabolism and Disposition. Retrieved from [Link]

  • RAPS. (2020). FDA guides drug-drug interaction studies for therapeutic proteins. Retrieved from [Link]

  • Galetin, A., Clarke, S. E., & Houston, J. B. (2002). CYP3A4 drug interactions: correlation of 10 in vitro probe substrates. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • PharmGKB. (n.d.). Omeprazole and Esomeprazole Pathway, Pharmacokinetics. Retrieved from [Link]

  • Federal Register. (2006). Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability. Retrieved from [Link]

  • Toth, K., et al. (2022). Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios. Clinical and Translational Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Retrieved from [Link]

  • Ni, X., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metabolism and Disposition. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. Retrieved from [Link]

  • Springer. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Guidance for Industry: Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Retrieved from [Link]

  • Sim, S. C., et al. (2008). Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers. British Journal of Clinical Pharmacology. Retrieved from [Link]

  • protocols.io. (2025). In-vitro CYP inhibition pooled. Retrieved from [Link]

  • Journal of Young Pharmacists. (2020). A Short Exploration of Selected Sensitive CYP3A4 Substrates (Probe Drug). Retrieved from [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2012). CYP2C19 Inhibition: The Impact of Substrate Probe Selection on in Vitro Inhibition Profiles. Drug Metabolism and Disposition. Retrieved from [Link]

  • Li, G. F., et al. (2013). Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management. Therapeutics and Clinical Risk Management. Retrieved from [Link]

  • ResearchGate. (n.d.). Main metabolic routes of omeprazole. CYP2C19 catalyzes omeprazole... Retrieved from [Link]

  • Examine.com. (2024). CYP2C19 Substrates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management. Retrieved from [Link]

  • Spjuth, O., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of recommended in vitro probe substrates, inhibitors and inducers for CYP3A4. Retrieved from [Link]

  • Clinical study of drug-drug interaction between omeprazole and pyrotinib after meal. (2022). British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Ethell, B. T., et al. (2003). Use of a cocktail of probe substrates for drug-metabolizing enzymes for the assessment of the metabolic capacity of hepatocyte preparations. Xenobiotica. Retrieved from [Link]

  • Kaya, B. C., et al. (2013). Evidence of Sex-related Differences in Cytochrome P450 2C19 and 3A4 Mediated Metabolism of Omeprazole. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the key in vitro assays to assess CYP inhibition or induction?. Retrieved from [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2012). CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles. Drug Metabolism and Disposition. Retrieved from [Link]

  • Consensus. (2013). Pharmacokinetic drug interaction profile of omeprazole with adverse consequences and clinical risk management. Retrieved from [Link]

  • ACS Publications. (2024). Probe Substrate Dependencies in CYP3A4 Allosteric Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). CYP2C19 variants and in vitro metabolism of CYP2C19 substrates. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Ni, X., et al. (2013). Inhibition of CYP2C19 and CYP3A4 by omeprazole metabolites and their contribution to drug-drug interactions. Drug Metabolism and Disposition. Retrieved from [Link]

Sources

Application Notes and Protocols for the Calibration of Analytical Instruments Using o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the use of o-Toluoyl-5-hydroxy Omeprazole as a reference standard for the calibration of analytical instruments, specifically High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of omeprazole and its metabolites in various matrices. The methodologies detailed herein are grounded in established principles of analytical chemistry and adhere to regulatory guidelines for bioanalytical method validation, ensuring robust, reliable, and reproducible results.

Introduction: The Rationale for a Derivatized Metabolite Standard

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] This process generates several metabolites, with 5-hydroxy omeprazole being a principal product of CYP2C19 activity.[2] Accurate quantification of omeprazole and its metabolites is critical in pharmacokinetic studies, therapeutic drug monitoring, and in the development of personalized medicine strategies.

The use of a stable, high-purity reference standard is a cornerstone of accurate bioanalysis. This compound, a derivatized form of the primary metabolite, offers enhanced stability and distinct chromatographic and mass spectrometric properties, making it an excellent candidate for use as a calibrant and internal standard. This guide will elucidate the physicochemical properties of this standard and provide detailed protocols for its application in instrument calibration.

Physicochemical Properties of this compound

A thorough understanding of the reference standard's properties is fundamental to its correct handling and use. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Chemical Name This compoundPharmaffiliates[3]
CAS Number 120003-79-4Pharmaffiliates[3]
Molecular Formula C₂₅H₂₅N₃O₅SPharmaffiliates[3]
Molecular Weight 479.55 g/mol Pharmaffiliates[3]
Appearance Solid (typically off-white to white)General observation for similar compounds
Solubility Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol.Cayman Chemical[4]
Storage Store at -20°C for long-term stability. Protect from light.LGC Standards[5]

Experimental Workflow for Instrument Calibration

The successful calibration of an analytical instrument is a systematic process. The following diagram illustrates the logical flow from the preparation of the reference standard to the final calibration of the instrument.

Calibration_Workflow cluster_prep Standard Preparation cluster_instrument Instrument Calibration cluster_validation Validation & Application stock Prepare Stock Solution working Prepare Working Standards (Serial Dilution) stock->working Dilute analysis Analyze Calibration Standards curve Generate Calibration Curve analysis->curve Plot Response vs. Concentration qc Analyze Quality Control Samples curve->qc Interpolate samples Quantify Unknown Samples qc->samples Validate

Caption: Workflow for instrument calibration using this compound.

Protocol for Preparation of Calibration Standards

The accuracy of the calibration curve is directly dependent on the precise preparation of the standard solutions. It is imperative to use calibrated analytical balances and volumetric glassware.

4.1. Materials

  • This compound certified reference material

  • HPLC-grade Methanol or Dimethyl sulfoxide (DMSO)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

4.2. Preparation of Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol (or DMSO) and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add methanol (or DMSO) to the flask to bring the volume to the 10 mL mark.

  • Cap the flask and invert it several times to ensure homogeneity. This is the Stock Solution .

4.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the Stock Solution. The concentration range should be appropriate for the expected analyte concentrations in the unknown samples and the linear range of the instrument.

Example Dilution Series for a 1-100 µg/mL Calibration Range:

  • Intermediate Stock (100 µg/mL): Pipette 1 mL of the 1 mg/mL Stock Solution into a 10 mL volumetric flask and dilute to volume with the appropriate solvent (e.g., mobile phase or a compatible solvent mixture).

  • Working Standards: From the 100 µg/mL Intermediate Stock, prepare a series of dilutions as outlined in the table below.

Target Concentration (µg/mL)Volume of 100 µg/mL Stock (mL)Final Volume (mL)
1001.01.0
500.51.0
250.251.0
100.11.0
50.051.0
10.1 (from 10 µg/mL standard)1.0

HPLC-UV Instrument Calibration Protocol

This protocol provides a general method for the calibration of an HPLC-UV system. Method parameters should be optimized for the specific instrument and column used.

5.1. Chromatographic Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate buffer (pH 7.6) in a 40:60 v/v ratio[6]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C
Detection Wavelength 280 nm or 302 nm[6][7]

5.2. Calibration Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject each of the prepared working standard solutions in triplicate, starting from the lowest concentration.

  • Record the peak area of the this compound peak for each injection.

  • Plot a calibration curve of the average peak area versus the nominal concentration of the standards.

  • Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.995.

LC-MS/MS Instrument Calibration Protocol

For higher sensitivity and selectivity, LC-MS/MS is the preferred method for bioanalytical studies.

6.1. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended SettingSource
Column C18 or similar reverse-phase column[8][9]
Mobile Phase A 0.1% Formic acid in water[9]
Mobile Phase B 0.1% Formic acid in acetonitrile[9]
Gradient Optimized for separation of omeprazole and its metabolites[10]
Flow Rate 0.4 mL/min[10]
Ionization Mode Electrospray Ionization (ESI), Positive[8]
MRM Transitions Precursor Ion (Q1) m/z → Product Ion (Q3) m/z
Omeprazole346.1 → 198.1[8]
5-hydroxy Omeprazole362.1 → 214.1[8]
This compoundTo be determined empirically

Note on MRM Transition for this compound: The specific precursor and product ions for this compound should be determined by infusing a standard solution into the mass spectrometer and optimizing the fragmentation parameters.

6.2. Calibration Procedure

  • Follow steps 1-4 as outlined in the HPLC-UV calibration procedure (Section 5.2).

  • Plot a calibration curve of the peak area ratio (analyte peak area / internal standard peak area) versus the nominal concentration. If an internal standard is not used, plot the analyte peak area versus concentration.

  • Perform a weighted (e.g., 1/x or 1/x²) linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Ensuring Trustworthiness: A Self-Validating System

To ensure the integrity of the calibration, the following principles, derived from regulatory guidance such as the FDA's Bioanalytical Method Validation Guidance and USP General Chapter <1058>, should be integrated into the workflow.[11][12][13]

  • System Suitability: Before each calibration run, inject a mid-concentration standard multiple times to assess system precision (typically <15% RSD), theoretical plates, and tailing factor.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution. These are analyzed with each batch of unknown samples to validate the calibration curve. Acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification).

  • Documentation: Meticulously document all steps, including the preparation of standards, instrument parameters, and the results of system suitability and QC checks.[14][15]

Conclusion

This compound serves as a robust and reliable reference standard for the calibration of HPLC and LC-MS/MS instruments in the analysis of omeprazole and its metabolites. The detailed protocols and foundational principles presented in this application note provide a comprehensive guide for researchers and scientists to achieve accurate and reproducible quantitative results, thereby enhancing the quality and reliability of their bioanalytical data.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • United States Pharmacopeia. General Chapters: <1058> Analytical Instrument Qualification. [Link]

  • United States Pharmacopeia. (2017). <1058> ANALYTICAL INSTRUMENT QUALIFICATION. [Link]

  • McDowall, R. D. (2009). USP <1058> Analytical Instrument Qualification and its Impact on the Chromatography Laboratory. LCGC International. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Agilent Technologies. USP General Chapter <1058>. [Link]

  • Spectroscopy Online. (2025). An Enhanced Approach to Analytical Instrument and System Qualification. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Woolf, E., & Matuszewski, B. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 828(1-2), 229-238. [Link]

  • Abouir, K., Samer, C., Landry, R., Varesio, E., & Daali, Y. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of Chromatography B, 1239, 123962. [Link]

  • Espinosa-Bosch, M., Sánchez, A., Rupérez, F. J., & Barbas, C. (2014). Simple and Fast Liquid Chromatography–Mass Spectrometry (LC–MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Journal of Liquid Chromatography & Related Technologies, 37(18), 2634-2643. [Link]

  • ResearchGate. (2022). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. [Link]

  • ResearchGate. (2015). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. [Link]

  • ResearchGate. (2012). Optimization and validation of HPLC-UV method for simultaneous determination of Omeprazole and its metabolites in human plasma: Effects of various experimental conditions and parameters. [Link]

  • ArtMolecule. 5-Hydroxy omeprazole standards. [Link]

  • ResearchGate. (2011). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. [Link]

  • Chulalongkorn University. (1998). The Thai Journal of Pharmaceutical Sciences Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. [Link]

  • SciSpace. A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. [Link]

  • Pharmaffiliates. Omeprazole-impurities. [Link]

  • ResearchGate. (2017). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. [Link]

  • PubChem. (S)-5-Hydroxy Omeprazole. [Link]

  • National Institutes of Health. (2015). Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K. [Link]

  • MDPI. (2018). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. [Link]

  • ResearchGate. (2015). Stability study of omeprazole. [Link]

  • PubChem. Hydroxyomeprazole. [Link]

  • Shimadzu. 5-Hydroxyomeprazole. [Link]

  • SAGE Journals. (2019). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients. [Link]

  • International Journal of Pharmacy and Technology. (2012). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. [Link]

  • DiVA portal. (2021). Quality by Design Method Development For the Analysis of Omeprazole. [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2017). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. [Link]

  • ResearchGate. (2007). Analytical methodologies for the determination of omeprazole: An overview. [Link]

  • LCGC International. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • ResearchGate. Omeprazole calibration curve in 0.1 N NaOH solvent at wavelength 304.80.... [Link]

Sources

Experimental use of o-Toluoyl-5-hydroxy Omeprazole in CYP2C19 activity assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput In Vitro Assessment of Cytochrome P450 2C19 Activity Using Omeprazole Hydroxylation

Audience: Researchers, scientists, and drug development professionals in pharmacology, drug metabolism, and pharmacokinetics (DMPK).

Introduction: The Critical Role of CYP2C19 in Drug Metabolism

Cytochrome P450 2C19 (CYP2C19) is a pivotal enzyme in the human drug-metabolizing enzyme superfamily, responsible for the oxidative metabolism of a significant number of clinically important drugs.[1][2] Its substrates include proton pump inhibitors (PPIs) like omeprazole, anticonvulsants such as (S)-mephenytoin, and antiplatelet agents like clopidogrel.[1][2][3] The clinical significance of CYP2C19 is underscored by the high degree of genetic polymorphism in its gene, which leads to wide inter-individual variability in enzyme activity.[4][5] Individuals can be classified into phenotypes ranging from poor metabolizers (PMs) to ultrarapid metabolizers (UMs), directly impacting drug efficacy and the risk of adverse events.[2]

Consequently, the early in vitro assessment of a new chemical entity's (NCE) potential to inhibit or induce CYP2C19 is a cornerstone of modern drug development, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7][8] Such studies are essential for predicting potential drug-drug interactions (DDIs) and ensuring patient safety.

Omeprazole is a widely accepted and recommended probe substrate for assessing CYP2C19 activity.[9][10][11] The enzyme primarily catalyzes the 5-hydroxylation of omeprazole to form its major metabolite, 5-hydroxyomeprazole.[12][13][14] The rate of this metabolite's formation serves as a direct and reliable measure of CYP2C19 enzymatic activity. This application note provides a detailed protocol for a robust, high-throughput in vitro CYP2C19 inhibition assay using human liver microsomes (HLMs) and quantification of 5-hydroxyomeprazole by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A Note on Analytical Standards: While this protocol measures the formation of 5-hydroxyomeprazole, the use of a stable, synthetic derivative like o-Toluoyl-5-hydroxy Omeprazole can be invaluable as an analytical internal standard (IS) for LC-MS/MS quantification. Its structural similarity ensures comparable behavior during extraction and ionization, while its distinct mass allows for precise correction of experimental variability.

Scientific Principle: Probing CYP2C19 with Omeprazole

The assay quantifies CYP2C19 activity by incubating the enzyme source (typically pooled human liver microsomes) with the probe substrate (omeprazole) and an NADPH-generating system. The reaction is terminated, and the amount of the 5-hydroxyomeprazole metabolite formed is measured. To assess inhibition, the assay is run across a range of concentrations of a test compound, and the concentration that inhibits 50% of the enzyme's activity (the IC₅₀ value) is determined.

Metabolic Pathway

The core reaction is the specific hydroxylation of omeprazole at the 5-position of the benzimidazole ring, a reaction predominantly catalyzed by CYP2C19, especially at therapeutically relevant concentrations.[12][15]

G sub Omeprazole enzyme CYP2C19 (in Human Liver Microsomes) sub->enzyme met 5-Hydroxyomeprazole enzyme->met 5-Hydroxylation product_cofactor NADP⁺ + H₂O enzyme->product_cofactor cofactor NADPH + O₂ cofactor->enzyme

Caption: Omeprazole metabolism by CYP2C19.

Materials and Reagents

ReagentSupplier (Example)Purpose
Pooled Human Liver Microsomes (HLMs)Corning, BioIVTEnzyme Source
OmeprazoleSigma-AldrichCYP2C19 Probe Substrate
5-HydroxyomeprazoleToronto Research ChemicalsAnalytical Standard
This compound(Custom Synthesis)Internal Standard (IS)
Ticlopidine HydrochlorideSigma-AldrichPositive Control Inhibitor
NADPH-Regenerating System (e.g., Corning Gentest™)Corning Life SciencesCofactor for P450 activity
Potassium Phosphate Buffer (0.1 M, pH 7.4)In-house preparationReaction Buffer
Acetonitrile (LC-MS Grade) with 0.1% Formic AcidFisher ScientificProtein Precipitation & Mobile Phase
Ultrapure Water (LC-MS Grade) with 0.1% Formic AcidFisher ScientificMobile Phase
96-well Polypropylene PlatesVWRReaction Vessel

Scientist's Note (Expertise): The use of pooled HLMs from multiple donors (typically ≥ 10) is crucial. It averages out inter-individual variability in enzyme expression, providing a more representative model of the general population's metabolic capacity. The final concentration of omeprazole should be at or near its Michaelis-Menten constant (Kₘ) for CYP2C19 to ensure assay sensitivity for competitive inhibitors, as recommended by FDA guidance.[8][16]

Detailed Experimental Protocol

This protocol is designed for determining an IC₅₀ value in a 96-well format.

Preparation of Stock and Working Solutions
  • Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer, pH 7.4. Store at 4°C.

  • Substrate Solutions:

    • Prepare a 10 mM stock of Omeprazole in DMSO.

    • From the stock, prepare a 200 µM intermediate solution in buffer. This will be further diluted in the final reaction.

  • Inhibitor Solutions (Test Compound & Positive Control):

    • Prepare a 10 mM stock of the test compound and Ticlopidine in DMSO.

    • Perform serial dilutions in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM). This allows for a final concentration range in the assay from 100 µM to 1 nM after dilutions.

  • Internal Standard (IS) Solution:

    • Prepare a 1 mg/mL stock of this compound in Methanol.

    • Prepare a 50 ng/mL working solution in Acetonitrile containing 0.1% Formic Acid. This will be used as the precipitation/extraction solution.

CYP2C19 Inhibition Assay Workflow

The following workflow ensures a self-validating system with appropriate controls.

G prep 1. Reagent Prep (Buffers, Stocks) plate 2. Plate Inhibitors (Test Cmpd & Controls) prep->plate hlm 3. Add HLM & Substrate (Omeprazole) plate->hlm preinc 4. Pre-incubate (37°C, 5 min) hlm->preinc start 5. Start Reaction (Add NADPH System) preinc->start inc 6. Incubate (37°C, 15 min) start->inc stop 7. Terminate Reaction (Cold ACN + IS) inc->stop process 8. Process Sample (Centrifuge, Supernatant) stop->process analyze 9. LC-MS/MS Analysis process->analyze data 10. Data Analysis (Calculate % Inhibition, IC₅₀) analyze->data

Sources

Troubleshooting & Optimization

Troubleshooting o-Toluoyl-5-hydroxy Omeprazole peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the HPLC analysis of o-Toluoyl-5-hydroxy Omeprazole, with a specific focus on resolving peak tailing. Our approach is rooted in explaining the underlying scientific principles to empower you to make informed decisions in your method development and routine analysis.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is one of the most frequent challenges in HPLC, leading to issues with integration, resolution, and overall reproducibility.[1] For this compound, a compound with basic functional groups, this issue is often pronounced. This guide provides a systematic approach to diagnosing and resolving peak tailing.

Question 1: My this compound peak is exhibiting significant tailing. What is the most likely cause and my first troubleshooting step?

Answer: The most probable cause of peak tailing for a basic compound like this compound is secondary interactions with ionized silanol groups on the surface of the silica-based stationary phase.[2][3][4] These acidic silanol groups (Si-OH) can become deprotonated (SiO-) at moderate pH levels and interact with the protonated basic sites on your analyte, causing a secondary, stronger retention mechanism that results in a tailing peak.[2][3][4]

Your first and most impactful troubleshooting step is to evaluate and adjust the mobile phase pH.

G cluster_0 Initial Observation cluster_1 Primary Troubleshooting Path A Peak Tailing Observed for This compound B Evaluate Mobile Phase pH A->B C Is pH appropriate for a basic analyte? (Typically pH < 3 or pH > 7 for silica columns) D Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.0) E Peak Shape Improved? F Problem Solved. Continue Analysis. G Proceed to Secondary Troubleshooting Steps

Figure 1: Initial troubleshooting workflow for peak tailing.

Detailed Explanation:

The interaction between basic analytes and silanol groups is highly pH-dependent.[4] At a low pH (typically below 3), the silanol groups are fully protonated (Si-OH), minimizing the ionic interactions that cause peak tailing.[2][5] Conversely, at a high pH (above 8, with a pH-stable column), the basic analyte may be in its neutral form, also reducing unwanted interactions.[6] Many standard omeprazole methods use a pH around 7.4, which can be problematic as some silanols will be ionized.[7][8][9]

Recommended Action: Lower the mobile phase pH to a range of 2.5-3.0 using a suitable buffer (e.g., phosphate or formate). This will suppress the ionization of the silanol groups, leading to a more symmetric peak shape.[5][10]

Question 2: I've adjusted the mobile phase pH, but I'm still observing some peak tailing. What are the next steps?

Answer: If adjusting the pH does not completely resolve the issue, you should investigate other factors that contribute to secondary interactions and column performance. These can be broadly categorized into column-related issues and other mobile phase or system effects.

Secondary Troubleshooting Steps:

  • Evaluate Your Column Choice:

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica, which has a lower concentration of metal contaminants that can increase silanol acidity.[3][11] "End-capping" is a process that blocks many of the residual silanol groups with a less reactive chemical group, further reducing the potential for secondary interactions.[2][11] If you are using an older "Type A" silica column, switching to a modern "Type B" silica column can significantly improve peak shape for basic compounds.[3][5]

    • Consider a Different Stationary Phase: If peak tailing persists, you might consider a column with an embedded polar group or a different stationary phase altogether that is less prone to silanol interactions.

  • Optimize Mobile Phase Additives:

    • Buffer Concentration: Insufficient buffer concentration can lead to localized pH shifts on the column, causing peak distortion.[12] Ensure your buffer concentration is adequate, typically in the range of 10-25 mM.[12]

    • Competing Base (Use with Caution): Historically, a small amount of a competing base, like triethylamine (TEA), was added to the mobile phase to mask the active silanol sites.[5][12] While effective, this approach can shorten column lifetime and is often unnecessary with modern, high-purity columns.[5][12]

  • Check for Column Contamination and Degradation:

    • Column Void or Blocked Frit: Over time, the column's packing bed can settle, creating a void at the inlet, or the inlet frit can become partially blocked with particulates from the sample or system.[2][13] This disrupts the flow path and can cause peak distortion for all analytes.[13]

    • Chemical Contamination: Strongly retained compounds from previous injections can accumulate on the column, creating active sites that interact with your analyte.

G cluster_0 Column Evaluation cluster_1 System & Method Checks A Persistent Peak Tailing B Evaluate Column Health & Type A->B C Check for System & Method Issues A->C D Is it a modern, end-capped, high-purity silica column? B->D I Is buffer concentration adequate? (10-25 mM) C->I E Switch to a modern column D->E No F Check for physical damage (void, blocked frit) D->F Yes G Perform Column Flushing/ Regeneration Protocol F->G H Replace Column F->H G->H If unsuccessful J Increase buffer concentration I->J No K Check for sample overload I->K Yes L Reduce sample concentration/ injection volume K->L M Check for extra-column volume K->M If no overload N Use shorter, narrower tubing M->N

Figure 2: Secondary troubleshooting decision tree.

Experimental Protocol: Column Washing and Regeneration

If you suspect column contamination is the cause of peak tailing, a thorough washing procedure can often restore performance.

Objective: To remove strongly retained contaminants from a reversed-phase (e.g., C18) column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

Procedure:

  • Disconnect the Column from the Detector: This is a critical step to prevent contaminants from flowing into the detector cell.

  • Initial Flush: Flush the column with your mobile phase without the buffer (e.g., if your mobile phase is 60:40 ACN:Buffer, flush with 60:40 ACN:Water) for 10-15 column volumes to remove any precipitated salts.

  • Reverse the Column: Check the manufacturer's instructions to see if your column can be back-flushed.[2] If so, reverse the direction of flow. This is often more effective at dislodging particulates from the inlet frit.[13]

  • Progressive Solvent Wash: Flush the column with a series of solvents, moving from polar to non-polar, to remove a wide range of contaminants. Use a flow rate that is about half of your typical analytical flow rate.

    • 100% Water (20 column volumes)

    • 100% Methanol (20 column volumes)

    • 100% Acetonitrile (20 column volumes)

    • 100% Isopropanol (20 column volumes)

  • Return to Initial Conditions: Gradually re-introduce your mobile phase. It's good practice to step back down the solvent series (e.g., IPA -> ACN -> MeOH -> Water -> Mobile Phase).

  • Equilibrate and Test: Reconnect the column to the detector in the correct flow direction and equilibrate with your analytical mobile phase until a stable baseline is achieved. Inject a standard to assess if the peak shape has improved.

Solvent Purpose Typical Volume
Mobile Phase (no buffer)Remove buffer salts10-15 column volumes
100% WaterRemove polar contaminants20 column volumes
100% Methanol/AcetonitrileRemove moderately non-polar contaminants20 column volumes each
100% IsopropanolRemove strongly non-polar contaminants20 column volumes

Frequently Asked Questions (FAQs)

Q1: Can sample overload cause peak tailing? A1: Yes, but it more commonly causes a "fronting" peak, where the front slope is less steep than the back. However, severe mass overload can lead to peak broadening that may be misinterpreted as tailing.[14] To check for this, simply dilute your sample 10-fold and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[14]

Q2: My peak shape is good, but my retention time is inconsistent. Could this be related to the mobile phase pH? A2: Absolutely. If the mobile phase pH is too close to the pKa of this compound, small, inadvertent changes in pH can cause significant shifts in retention time.[10][15] This is because the ionization state of the analyte is fluctuating, which directly impacts its hydrophobicity and retention on a reversed-phase column.[15] Always aim to use a mobile phase pH that is at least 1.5 to 2 pH units away from the analyte's pKa for robust and reproducible results.[16]

Q3: What is "extra-column volume" and can it cause peak tailing? A3: Extra-column volume (or dead volume) refers to all the volume in the HPLC system outside of the column itself, such as the tubing between the injector, column, and detector.[14] Excessive extra-column volume causes band broadening, which can manifest as broader, less efficient, and sometimes tailing peaks.[17] To minimize this, always use the shortest possible length of tubing with the narrowest appropriate internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.[17][18]

Q4: I am using a guard column. Could it be the source of my peak tailing? A4: Yes, a guard column is a common source of peak shape problems.[19] Since its purpose is to trap contaminants and strongly retained substances, it can become saturated or blocked over time. If you suspect the guard column, the easiest way to diagnose the problem is to remove it from the flow path and inject your sample directly onto the analytical column.[13][19] If the peak shape improves, simply replace the guard column with a new one.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • American Journal of Chemical Engineering.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Taylor & Francis Online. Development and Validation of a RP‐HPLC Method to Quantify Omeprazole in Delayed Release Tablets.
  • PubMed.
  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Saki Publishing Club. Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC International.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Moravek.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool.
  • Industry news.
  • Agilent.
  • ResearchGate. Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
  • ACD/Labs. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Benchchem. Technical Support Center: Optimization of HPLC-UV Method for Hydroxyomeprazole Analysis.
  • Benchchem. Technical Support Center: Optimization of Mobile Phase for Hydroxyomeprazole HPLC Analysis.
  • Pharmaffili
  • ChemicalBook. This compound Sulfide.
  • Chrom Tech, Inc.
  • Hawach. Reasons for Peak Tailing of HPLC Column.
  • Pharmaffiliates. This compound Sulfide.
  • Cayman Chemical. 5-hydroxy Omeprazole.
  • PubChem. 5-Hydroxy Omeprazole Sodium Salt.

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Technical Support Center: Chromatographic Separation of Omeprazole Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Guide Focus: Optimizing Mobile Phase for the Resolution of o-Toluoyl-5-hydroxy Omeprazole from Omeprazole

Audience: Researchers, scientists, and drug development professionals in pharmaceutical analysis.

Introduction: This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the analytical challenge of separating this compound, a key impurity, from the active pharmaceutical ingredient (API), Omeprazole. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during method development and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the separation of Omeprazole and its impurities, with a focus on mobile phase optimization.

Question 1: We are observing poor resolution between Omeprazole and the this compound impurity peak. What is the first parameter we should adjust in our mobile phase?

Answer: The first and most impactful parameter to adjust is the pH of the aqueous portion of your mobile phase . Omeprazole and its related impurities are ionizable compounds, and their retention in reversed-phase HPLC is highly dependent on their ionization state.

  • Scientific Rationale: Omeprazole has a pKa of approximately 4.0, and its stability is pH-dependent.[1] Small changes in the mobile phase pH will significantly alter the charge of the molecule, and thus its hydrophobicity and interaction with the stationary phase. To achieve optimal separation, you need to find a pH where the subtle structural differences between Omeprazole and its o-Toluoyl-5-hydroxy impurity translate into a maximal difference in retention. It is noteworthy that omeprazole is most stable at a pH of 11, while decomposition is rapid below pH 7.8.[2]

  • Recommended Action: Systematically adjust the mobile phase pH. A common starting point for separating Omeprazole and its impurities is a pH around 7.4-7.6.[3][4][5] It is crucial to use a buffer to maintain a stable pH throughout the analysis. Phosphate buffers are a good initial choice due to their wide effective buffering range.

Question 2: We've adjusted the pH, but the peaks are still co-eluting or showing significant tailing. What's our next step?

Answer: After pH optimization, the next logical step is to evaluate the type and concentration of the organic modifier in your mobile phase.

  • Scientific Rationale: The organic modifier (typically acetonitrile or methanol) controls the overall elution strength of the mobile phase. While both are common choices, they offer different selectivities due to their distinct chemical properties. Acetonitrile is generally a stronger eluent and provides different selectivity compared to methanol for polar and ionizable compounds. The concentration of the organic modifier will directly impact the retention times of your analytes.

  • Troubleshooting Workflow:

    • Evaluate Organic Modifier Type: If you are currently using acetonitrile, try substituting it with methanol at a concentration that gives a similar retention time for the main Omeprazole peak. The change in solvent-solute interactions can often improve the resolution of closely eluting impurities.[6]

    • Optimize Organic Modifier Concentration: If you have some separation, but it's not optimal, fine-tune the percentage of the organic modifier. A lower concentration will increase retention and may improve resolution, while a higher concentration will decrease analysis time but may sacrifice resolution.

    • Consider Isocratic vs. Gradient Elution: If you are running an isocratic method (constant mobile phase composition), switching to a shallow gradient elution can often significantly improve the resolution of closely eluting peaks like the this compound impurity.[7]

  • Data-Driven Approach:

Mobile Phase Composition Omeprazole Retention Time (min) Resolution (Rs) between Omeprazole and Impurity Observations
40% Acetonitrile / 60% Phosphate Buffer (pH 7.4)7.711.2Poor resolution, peaks are not baseline separated.[3]
30% Acetonitrile / 70% Phosphate Buffer (pH 7.4)~51.8Improved resolution with baseline separation.[5]
80% Methanol / 20% WaterVariablePotentially different selectivityDifferent selectivity observed, may improve separation.[8]
Question 3: We are using a phosphate buffer, but are concerned about its compatibility with our mass spectrometer (MS). What are some MS-compatible mobile phase alternatives?

Answer: This is a critical consideration for LC-MS applications. Non-volatile buffers like phosphate are not suitable for MS as they will contaminate the ion source. You should switch to a volatile buffer system.

  • Recommended Volatile Buffers:

    • Ammonium Acetate or Ammonium Formate: These are the most common choices for reversed-phase LC-MS. They are volatile and provide good buffering capacity. A study on the separation of Esomeprazole and its related compounds found that an ammonium acetate buffer with acetonitrile in a gradient elution significantly improved resolution compared to a phosphate buffer.[7]

    • Formic Acid or Acetic Acid: For acidic mobile phases, adding a small amount (e.g., 0.1%) of formic acid or acetic acid can improve peak shape and ionization efficiency in the MS source.

  • Experimental Protocol: Preparing an MS-Compatible Mobile Phase

    • Aqueous Component (Mobile Phase A):

      • To 1 liter of high-purity (e.g., Milli-Q) water, add ammonium acetate to a final concentration of 10 mM.

      • Adjust the pH to the desired value (e.g., 8.5) using a dilute solution of formic acid.[9]

      • Filter the buffer through a 0.22 µm membrane filter.

    • Organic Component (Mobile Phase B):

      • Use a high-purity, HPLC-grade solvent such as acetonitrile.

    • Execution:

      • Use these mobile phases in your HPLC system with a gradient program to achieve the desired separation.

Question 4: What is the logical workflow for troubleshooting poor resolution in this specific separation?

Answer: A systematic approach is key to efficiently resolving separation issues. The following diagram illustrates a recommended troubleshooting workflow:

G start Start: Poor Resolution (Rs < 1.5) ph_adjust Step 1: Adjust Mobile Phase pH (e.g., in 0.2 unit increments) start->ph_adjust check_res1 Resolution Improved? ph_adjust->check_res1 org_mod Step 2: Change Organic Modifier (Acetonitrile vs. Methanol) check_res1->org_mod No success Success: Resolution Achieved (Rs >= 1.5) check_res1->success Yes check_res2 Resolution Improved? org_mod->check_res2 gradient Step 3: Implement/Optimize Gradient (Adjust slope and duration) check_res2->gradient No check_res2->success Yes check_res3 Resolution Improved? gradient->check_res3 column_chem Step 4: Evaluate Column Chemistry (e.g., C18, Phenyl-Hexyl) check_res3->column_chem No check_res3->success Yes fail Consult Senior Scientist/ Technical Support column_chem->fail

Caption: Troubleshooting workflow for poor resolution.

Section 2: In-Depth Method Development Protocol

This section provides a detailed, step-by-step protocol for developing a robust method for the separation of Omeprazole and its o-Toluoyl-5-hydroxy impurity.

Protocol: Systematic Mobile Phase Optimization

Objective: To achieve baseline resolution (Rs ≥ 1.5) between Omeprazole and this compound.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[3]

  • Omeprazole reference standard

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol[8]

  • Phosphate buffer salts (e.g., monobasic and dibasic potassium phosphate)[10]

  • High-purity water

Procedure:

  • Initial Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm[3]

    • Mobile Phase A: 25 mM potassium phosphate buffer, pH 7.4

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min[3]

    • Detection: UV at 302 nm[3][4]

    • Injection Volume: 10 µL[8]

    • Initial Gradient: 40% B for 10 minutes (isocratic)[3]

  • pH Screening:

    • Prepare a series of 25 mM potassium phosphate buffers at pH 7.0, 7.4, and 7.6.[3][11]

    • For each pH, perform an isocratic run at 40% acetonitrile.

    • Record the retention times of both peaks and calculate the resolution (Rs).

    • Select the pH that provides the highest initial resolution.

  • Organic Modifier Selection and Optimization:

    • Using the optimal pH determined in the previous step, replace acetonitrile with methanol at a concentration that gives a similar retention time for Omeprazole.

    • Compare the resolution obtained with methanol to that with acetonitrile.

    • Proceed with the organic modifier that gives better selectivity.

    • Fine-tune the isocratic percentage of the selected organic modifier to maximize resolution.

  • Gradient Development (if necessary):

    • If isocratic elution does not provide adequate resolution or results in excessively long run times, develop a linear gradient.

    • A good starting point is a shallow gradient, for example, from 30% to 50% of the organic modifier over 15 minutes.

    • Adjust the gradient slope and duration to achieve optimal separation. A shallower gradient will generally improve the resolution of closely eluting peaks.

Data Analysis and System Suitability:

  • For the final method, ensure the following system suitability criteria are met:

    • Resolution (Rs): ≥ 1.5 between Omeprazole and this compound

    • Tailing Factor (T): ≤ 1.5 for both peaks

    • Theoretical Plates (N): > 2000 for both peaks

The relationship between these key chromatographic parameters is illustrated below:

G mp Mobile Phase Composition ph pH mp->ph org Organic Modifier (% and Type) mp->org ret Retention Time (tR) ph->ret tail Tailing Factor (T) ph->tail org->ret org->tail res Resolution (Rs) ret->res tail->res

Caption: Interplay of mobile phase parameters and chromatographic results.

Section 3: References

  • Nataraj, K. S., et al. (2012). Development and validation of RP-HPLC method for the estimation of omeprazole in bulk and capsule dosage forms. International Journal of Pharmaceutical and Biomedical Research, 3(2), 94-98. [Link]

  • del Nozal, M. J., et al. (2004). Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography. Journal of Separation Science, 27(12), 1023-1029. [Link]

  • Reddy, B. P., et al. (2015). Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. American Journal of Chemical Engineering, 3(5), 65-69. [Link]

  • de Santana, D. P., et al. (2010). Development and Validation of a RP-HPLC Method to Quantify Omeprazole in Delayed Release Tablets. Analytical Letters, 43(10-11), 1655-1663. [Link]

  • Kumar, A., et al. (2023). METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN BULK AND PHARMACEUTICAL F. International Journal of Pharmaceutical Research, Education & Medical Sciences, 2(4). [Link]

  • Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(1), 220-227. [Link]

  • Cirilli, R., et al. (2011). Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 736-741. [Link]

  • Sultana, N., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Journal of Chromatographic Science. [Link]

  • Zhang, Y., et al. (2015). Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. Journal of Chromatographic Science, 53(7), 1121-1129. [Link]

  • United States Pharmacopeia. (2019). Omeprazole Delayed-Release Capsules. USP-NF. [Link]

  • Molnár, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC North America, 32(3), 202-213. [Link]

  • Hancu, G., et al. (2012). Chiral Separation of the Enantiomers of Omeprazole and Pantoprazole by Capillary Electrophoresis. Journal of Chromatographic Science, 50(4), 281-285. [Link]

  • Amer, S. M., et al. (1993). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography. Drug Development and Industrial Pharmacy, 19(15), 1817-1826. [Link]

  • Rahman, M. M., et al. (2017). Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method and Stability Studies by Microthermal Analysis. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 221-233. [Link]

  • United States Pharmacopeia. (2011). Omeprazole Delayed-Release Capsules. USP 35. [Link]

  • Arayne, M. S., et al. (2012). RP-HPLC/Pre-Column Derivatization for Analysis of Omeprazole, Tinidazole, Doxycycline and Clarithromycin. Journal of Chromatographic Science, 50(9), 819-826. [Link]

  • de Santana, D. P., et al. (2010). Development and Validation of a RP-HPLC Method to Quantify Omeprazole in Delayed Release Tablets. ResearchGate. [Link]

  • Molnár, I., et al. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute. [Link]

  • Gallinella, B., et al. (2016). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances. Journal of Pharmaceutical Analysis, 6(2), 108-114. [Link]

  • SIELC Technologies. (n.d.). Separation of Omeprazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Zhong, D., et al. (1998). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 828(1-2), 229-238. [Link]

  • Pharmaffiliates. (n.d.). This compound Sulfide. Pharmaffiliates. [Link]

  • Abouir, K., et al. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of Chromatography B, 1232, 123962. [Link]

  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

  • Kamble, N. (2022). Method validation in HPLC of omeprazole enantiomers. SlideShare. [Link]

  • Rathnasekara, R. P., et al. (2025). Analytical methodologies for the determination of omeprazole: An overview. ResearchGate. [Link]

  • ArtMolecule. (n.d.). 5-Hydroxy omeprazole standards. ArtMolecule. [Link]

  • Wikipedia. (n.d.). Omeprazole. Wikipedia. [Link]

Sources

Technical Support Center: Identification of o-Toluoyl-5-hydroxy Omeprazole Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of o-Toluoyl-5-hydroxy Omeprazole and its degradation products. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and questions encountered during forced degradation studies and impurity identification for this specific omeprazole derivative. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound, and why are its degradation products a concern?

A1: this compound is a derivative of 5-hydroxyomeprazole, a primary metabolite of the widely used proton pump inhibitor, omeprazole. In this derivative, an o-toluoyl group is attached to the 5-hydroxy position of the pyridine ring via an ester linkage.

The identification of degradation products is a critical aspect of pharmaceutical development, mandated by regulatory bodies like the ICH. These studies are essential for several reasons:

  • Safety and Efficacy: Degradation products can potentially be toxic or pharmacologically active, impacting the safety and efficacy of the drug substance.

  • Stability Indicating Method Development: Understanding the degradation profile is crucial for developing and validating analytical methods that can accurately quantify the drug in the presence of its degradants.

  • Shelf-Life Determination: Forced degradation studies help to predict the long-term stability of the drug product and establish an appropriate shelf-life.

The unique structural feature of this compound is the ester bond, which introduces a susceptibility to hydrolysis in addition to the degradation pathways known for the core omeprazole structure.

Q2: I am starting a forced degradation study for this compound. What stress conditions should I apply, and what are the expected primary degradation pathways?

A2: A comprehensive forced degradation study should be conducted as per ICH guideline Q1A (R2).[1][2] Given the structure of this compound, you should anticipate degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions. Thermal stress should also be evaluated.

Primary Expected Degradation Pathways:

  • Hydrolysis of the Ester Linkage: The o-toluoyl ester group is susceptible to hydrolysis, which would yield 5-hydroxyomeprazole and o-toluic acid. This is likely to be a primary degradation pathway, especially under acidic and basic conditions.

  • Degradation of the Omeprazole Core: The core structure is known to be unstable, particularly in acidic media.[3][4] It can undergo rearrangement and dimerization.

  • Oxidation: The sulfoxide group in the omeprazole core is prone to oxidation, which can lead to the formation of the corresponding sulfone derivative.[1][2]

The following Graphviz diagram illustrates the potential initial degradation pathways:

G This compound This compound 5-hydroxyomeprazole 5-hydroxyomeprazole This compound->5-hydroxyomeprazole Hydrolysis (Acid/Base) o-Toluic Acid o-Toluic Acid This compound->o-Toluic Acid Hydrolysis (Acid/Base) Core Degradation Products (Monomers, Dimers) Core Degradation Products (Monomers, Dimers) This compound->Core Degradation Products (Monomers, Dimers) Acid-catalyzed Rearrangement Sulfone Derivative Sulfone Derivative This compound->Sulfone Derivative Oxidation

Caption: Potential initial degradation pathways of this compound.

Q3: I am observing multiple peaks in my HPLC chromatogram after acid degradation. How can I start to identify these unknown compounds?

A3: The observation of multiple peaks, especially under acidic conditions, is expected due to the instability of the omeprazole core. A systematic approach using LC-MS is the most effective way to begin identification.

Experimental Protocol: Preliminary Identification of Acid Degradation Products by LC-MS

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Add 0.1 N HCl to induce degradation. Allow the reaction to proceed at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH to stop the degradation.

    • Filter the sample through a 0.22 µm filter before injection.

  • LC-MS Analysis:

    • Chromatography: Use a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.[5]

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.[3] Acquire data in positive electrospray ionization (ESI) mode.

    • Data Acquisition: Perform full scan MS to determine the accurate mass of the precursor ions of the degradation products. Simultaneously, acquire tandem MS (MS/MS) data for fragmentation information.

Data Interpretation Workflow:

G cluster_0 LC-HRMS Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation Acquire Full Scan MS Acquire Full Scan MS Determine Accurate Mass Determine Accurate Mass Acquire Full Scan MS->Determine Accurate Mass Acquire MS/MS Acquire MS/MS Analyze Fragmentation Pattern Analyze Fragmentation Pattern Acquire MS/MS->Analyze Fragmentation Pattern Propose Elemental Composition Propose Elemental Composition Determine Accurate Mass->Propose Elemental Composition Propose Structure Propose Structure Propose Elemental Composition->Propose Structure Analyze Fragmentation Pattern->Propose Structure Compare with Reference Standards Compare with Reference Standards Propose Structure->Compare with Reference Standards NMR Spectroscopy NMR Spectroscopy Propose Structure->NMR Spectroscopy

Caption: Workflow for the identification of degradation products.

Initial Data Analysis:

  • Look for Expected Masses: Based on the potential degradation pathways, search for the protonated molecular ions [M+H]+ of expected products.

  • Compare Fragmentation: The fragmentation pattern of degradation products retaining the core structure will likely share common fragment ions with the parent compound and with 5-hydroxyomeprazole.[3][5]

Table 1: Expected m/z Values for Key Potential Degradation Products

CompoundMolecular FormulaExpected [M+H]+ (monoisotopic)
This compoundC₂₅H₂₅N₃O₅S480.1588
5-hydroxyomeprazoleC₁₇H₁₉N₃O₄S362.1118
o-Toluic AcidC₈H₈O₂137.0597
This compound SulfoneC₂₅H₂₅N₃O₆S496.1537
Q4: My oxidative degradation with H₂O₂ is showing a major new peak. How can I confirm if it is the sulfone derivative?

A4: The formation of a sulfone is a very common degradation pathway for omeprazole and its analogues when subjected to oxidative stress.[1][2] Confirmation can be achieved through mass spectrometry and, if necessary, by synthesizing the standard.

Confirmation Steps:

  • Mass Spectrometry:

    • The sulfone derivative will have a mass that is 16 Da higher than the parent compound (this compound), corresponding to the addition of one oxygen atom.

    • The MS/MS fragmentation pattern should be very similar to the parent compound, as the core fragmentation is often driven by the pyridine and benzimidazole rings. The mass shifts in the fragments containing the sulfur atom will also be +16 Da.

  • Synthesis of the Standard (for definitive confirmation):

    • The sulfone can often be synthesized by a more controlled oxidation of the parent compound using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

    • The retention time and MS/MS spectrum of the synthesized standard can then be compared to the degradation product.

Q5: I have proposed structures for several degradation products based on LC-MS data. What is the next step for definitive structural elucidation?

A5: While high-resolution mass spectrometry provides excellent data for proposing structures, definitive confirmation, especially for novel degradation products, requires Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Procedure for Definitive Structure Elucidation:

  • Isolation of the Degradation Product:

    • Scale up the forced degradation reaction to generate a sufficient quantity of the impurity.

    • Use preparative HPLC to isolate and purify the degradation product of interest.

  • NMR Analysis:

    • Acquire a suite of NMR spectra for the isolated compound:

      • 1D NMR: ¹H and ¹³C NMR to identify the types and number of protons and carbons.

      • 2D NMR:

        • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

        • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

The combined data from MS and NMR will provide unambiguous evidence for the structure of the degradation product.

References

  • Borkar, R. M., et al. (2019). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry, 43(17), 6661-6672. [Link]

  • Rathnasekara, R. P., & Rustum, A. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Lee, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(15), 3482. [Link]

  • Royal Society of Chemistry. (2019). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. [Link]

  • Reid, M. J., & Tanna, S. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 32(12), 945-954. [Link]

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]

  • Semantic Scholar. (n.d.). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. [Link]

  • European Patent Office. (n.d.).
  • Request PDF. (n.d.). Analytical methodologies for the determination of omeprazole: An overview. [Link]

  • Ovid. (n.d.). Analytical methodologies for the determination of omeprazole: An overview. [Link]

  • ResearchGate. (n.d.). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR | Request PDF. [Link]

  • LCGC International. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • Molnar-Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]

  • BioOrganics. (n.d.). This compound. [Link]

  • PubMed. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. [Link]

  • ResearchGate. (2016). Total synthesis of 5-hydroxyomeprazole. [Link]

  • Google Patents. (n.d.). Omeprazole synthesis - EP1085019A1.

Sources

Improving o-Toluoyl-5-hydroxy Omeprazole signal intensity in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of o-Toluoyl-5-hydroxy Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance signal intensity during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no signal intensity for this compound. Where should I start troubleshooting?

A1: A complete loss of signal often points to a singular, critical issue in the analytical chain.[1] Before diving into complex parameter optimization, it's essential to perform a systematic check to isolate the problem. The three main areas to investigate are the mass spectrometer (MS) itself, the liquid chromatography (LC) system, and the sample preparation process.

A logical first step is to decouple the LC from the MS and perform a direct infusion of a freshly prepared, reasonably concentrated standard of this compound. This will quickly tell you if the issue lies with the MS and ionization source or with the chromatography and sample extraction.[1]

Below is a diagnostic workflow to guide your initial troubleshooting steps.

Troubleshooting_Workflow start Low or No Signal Observed infuse Directly infuse a fresh, known standard of this compound into the MS. start->infuse signal_check Is a stable signal observed? infuse->signal_check ms_issue Problem is likely with the MS. signal_check->ms_issue No lc_sample_issue Problem is likely with LC or Sample. signal_check->lc_sample_issue Yes check_ms Troubleshoot MS: 1. Check ion source cleaning & position. 2. Verify gas flows & temperatures. 3. Confirm voltages are on (capillary, optics). 4. Review tune file and detector settings. ms_issue->check_ms check_lc Troubleshoot LC: 1. Check for leaks. 2. Ensure pumps are primed and solvent is flowing. 3. Verify correct mobile phase composition. 4. Check column integrity and connections. lc_sample_issue->check_lc check_sample Troubleshoot Sample: 1. Re-evaluate sample preparation (extraction efficiency). 2. Check for analyte degradation. 3. Assess for severe matrix effects. lc_sample_issue->check_sample

Caption: Initial troubleshooting workflow for low signal.

Q2: Which ionization mode and polarity should I use for this compound?

A2: For omeprazole and its metabolites, including 5-hydroxyomeprazole, Electrospray Ionization (ESI) in positive ion mode is the most commonly reported and successful technique.[2][3][4] The molecular structure contains several nitrogen atoms within its benzimidazole and pyridine rings, which are readily protonated to form a stable protonated molecule, [M+H]⁺.

While ESI is generally preferred for polar and ionizable molecules, Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar, lower-molecular-weight compounds.[5][6] However, given the structure of this compound, ESI is the more logical starting point. It is always advisable to screen both positive and negative ion modes to ensure optimal response, as complex molecules can sometimes yield surprising results.[6]

Q3: My signal is present but weak. How can I optimize my mobile phase to improve ionization?

A3: The composition of the mobile phase is critical for efficient ionization in ESI. The pH and additives directly influence the charge state of the analyte in the ESI droplets, which is fundamental to generating a strong signal.

  • For Positive Ion Mode (+ESI): The goal is to facilitate protonation. Adding a small amount of a volatile acid to the mobile phase is standard practice.

    • Recommended Additive: Start with 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases.[7] Formic acid lowers the pH of the ESI droplets, providing an abundant source of protons (H⁺) to form the [M+H]⁺ ion.

    • Alternative: Acetic acid (0.1%) can also be used.[8]

  • For Negative Ion Mode (-ESI): While less common for this compound, if you need to test negative mode, the goal is to facilitate deprotonation.

    • Recommended Additive: A basic modifier like ammonium hydroxide or a buffer like 10 mM ammonium acetate/bicarbonate can be used.[2][9] These additives raise the droplet pH, making it easier for the analyte to give up a proton and form the [M-H]⁻ ion. A published method for omeprazole and 5'-hydroxyomeprazole successfully used a mobile phase containing 10 mM ammonium hydroxide, adjusted to pH 8.5 with formic acid.[10]

Causality: ESI is a soft ionization technique that transfers ions from solution into the gas phase.[11] By acidifying the mobile phase, you ensure that the analyte, which has basic nitrogen sites, is already protonated in solution before it even enters the ESI source. This pre-charged state significantly enhances the efficiency of the ionization process, leading to a more intense signal.

Q4: I'm seeing multiple peaks or adducts for my analyte. How can I simplify the spectrum and consolidate the signal?

A4: The formation of adduct ions is very common in ESI-MS.[12] This occurs when the analyte molecule associates with cations present in the solvent or from the sample matrix.[13] For this compound in positive ion mode, in addition to the desired [M+H]⁺, you might observe:

  • Sodium Adduct: [M+Na]⁺

  • Potassium Adduct: [M+K]⁺

  • Ammonium Adduct: [M+NH₄]⁺ (especially if using an ammonium-based buffer)

While adducts can help confirm the molecular weight, they can also split the total ion current among several species, reducing the signal intensity of your primary target ion and complicating quantification.

Troubleshooting Steps:

  • Improve Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize sodium and potassium contamination.[12]

  • Avoid Glassware: Leachates from glass can be a significant source of sodium and potassium ions.[13] Use polypropylene vials and containers wherever possible.

  • Promote Protonation: By increasing the concentration of formic acid slightly (e.g., to 0.2%) or adding a small amount of ammonium formate, you can competitively favor the formation of the [M+H]⁺ ion over alkali metal adducts. The ammonium ions (NH₄⁺) can displace Na⁺ and K⁺ ions but are more labile in the gas phase, often leading to the release of the protonated analyte.

Common Adducts (+ESI)Mass Shift from [M]How to Mitigate
[M+H]⁺ +1.0073 DaTarget Ion - Enhance with acid (e.g., formic acid)
[M+NH₄]⁺ +18.0338 DaUse when needed; can be minimized by avoiding ammonium additives.
[M+Na]⁺ +22.9892 DaUse high-purity solvents/additives; avoid glass.
[M+K]⁺ +38.9632 DaUse high-purity solvents/additives; avoid glass.
Q5: What are the key mass spectrometer source parameters I should optimize?

A5: Optimizing the ion source settings is crucial for maximizing signal intensity. While optimal values are instrument-dependent, the principles are universal. It is best to perform an infusion analysis of your standard to tune these parameters systematically.[5]

Key ESI Source Parameters:

  • Capillary/Spray Voltage: This voltage creates the electric field necessary for droplet formation. A typical starting point for positive mode is 3000-4000 V.[14][15] Too low, and the spray will be unstable; too high, and you risk corona discharge, which can suppress the signal.[16]

  • Drying Gas Temperature (Heater Temp): This heated gas (usually nitrogen) aids in desolvating the ESI droplets. A typical range is 300-400 °C.[14] The temperature should be high enough to evaporate the solvent efficiently but not so high that it causes thermal degradation of the analyte.

  • Drying Gas Flow: This parameter controls the flow rate of the heated nitrogen gas. Higher LC flow rates require higher drying gas flows to facilitate desolvation. Typical values might be 8-12 L/min.[15]

  • Nebulizer Gas Pressure: This gas helps to form a fine aerosol of charged droplets. Typical pressures are 30-50 psi.[15] A finer spray leads to smaller initial droplets, which improves desolvation efficiency and, consequently, signal intensity.[11]

Below is a diagram illustrating the key processes within the ESI source that are influenced by these parameters.

ESI_Process cluster_source Electrospray Ionization (ESI) Source cluster_spray Nebulization & Droplet Formation cluster_desolvation Desolvation capillary LC Eluent enters Capillary Needle taylor_cone Taylor Cone forms (High Electric Field) capillary->taylor_cone Capillary Voltage droplets Charged Droplets taylor_cone->droplets Nebulizer Gas shrinking_droplets Solvent Evaporation droplets->shrinking_droplets Drying Gas (Heat & Flow) ion_release Ion Evaporation ([M+H]⁺ released) shrinking_droplets->ion_release ms_inlet Gas-Phase Ions Enter Mass Analyzer ion_release->ms_inlet

Caption: Key stages of the Electrospray Ionization process.

Q6: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?

A6: Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins from plasma) interfere with the ionization of the target analyte, typically causing signal suppression.[17] This is a major challenge in bioanalysis.[2]

Confirmation: To confirm matrix effects, perform a post-extraction spike experiment. Compare the signal intensity of an analyte spiked into an extracted blank matrix sample with the signal of the analyte in a pure solvent standard at the same concentration. A significant decrease in signal in the matrix sample indicates ion suppression.

Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2]

    • Protein Precipitation (PPT): A quick but less clean method. Often used for high-throughput screening.[18]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[19] Methods for omeprazole have successfully used LLE.[4]

    • Solid-Phase Extraction (SPE): The most powerful technique for cleanup. It uses a solid sorbent to selectively retain the analyte while matrix components are washed away.[19][20] SPE has been effectively used for omeprazole and its metabolites in plasma.[10]

  • Enhance Chromatographic Separation: Ensure your analyte's peak is well-resolved from the "matrix front" (the initial elution of unretained compounds). Adjusting the LC gradient can move the analyte peak to a cleaner region of the chromatogram.[2]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes work if the analyte concentration is high enough. Dilution reduces the concentration of matrix components, thereby lessening their suppressive effect.

Experimental Protocols

Protocol 1: Systematic Infusion Analysis for Parameter Optimization

This protocol is designed to find the optimal ionization source parameters and mobile phase composition for this compound, independent of the LC column.[5]

Objective: To maximize the generation of the [M+H]⁺ ion.

Materials:

  • Stock solution of this compound (~1 µg/mL) in 50:50 Acetonitrile:Water.

  • Mobile Phase A1: Water + 0.1% Formic Acid

  • Mobile Phase B1: Acetonitrile + 0.1% Formic Acid

  • HPLC pump, syringe pump, mass spectrometer, and a low-dead-volume tee union.

Procedure:

  • Setup: Disconnect the LC column. Connect the LC flow to one port of the tee union. Connect a syringe pump containing your analyte stock solution to the second port. Connect the third port to the MS ion source.

  • Initial Conditions:

    • Set the HPLC pump to deliver a 50:50 mix of A1:B1 at your intended analytical flow rate (e.g., 0.4 mL/min).

    • Set the syringe pump to infuse your analyte solution at a low flow rate (e.g., 10 µL/min).

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in positive ESI mode.

  • Parameter Optimization:

    • While infusing, begin systematically adjusting one source parameter at a time to maximize the signal intensity of the expected [M+H]⁺ ion.

    • Capillary Voltage: Start at 3.0 kV and adjust in 0.5 kV increments up to 4.5 kV. Find the value that gives the highest, most stable signal.

    • Drying Gas Temperature: Start at 300 °C and increase in 25 °C increments to 400 °C.

    • Drying Gas Flow & Nebulizer Pressure: Adjust these parameters to find the best response. Note that they are often interdependent.

  • Mobile Phase Evaluation (Optional): Once source parameters are optimized, you can test different mobile phase compositions (e.g., varying the percentage of organic solvent or trying methanol instead of acetonitrile) to see if it further improves the signal.

  • Record Optimal Settings: Document the set of parameters that provided the highest and most stable signal intensity for your analyte. Use these as the starting point for your LC-MS method.

References

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Sources

o-Toluoyl-5-hydroxy Omeprazole stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-Toluoyl-5-hydroxy Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Drawing from extensive knowledge of the stability profiles of omeprazole and its derivatives, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to this compound Stability

This compound is a derivative of 5-hydroxyomeprazole, a primary metabolite of the widely used proton pump inhibitor, omeprazole. The stability of this compound in solution is influenced by the inherent chemical properties of the omeprazole core structure and the additional o-toluoyl ester group. The benzimidazole ring system of omeprazole is notoriously unstable in acidic conditions, and the ester linkage introduces a potential site for hydrolysis.[1][2][3][4][5][6] Understanding these liabilities is crucial for obtaining reliable and reproducible experimental results.

This guide will address the common stability issues, their underlying causes, and provide practical solutions for your research.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is rapidly changing color. What is happening?

A change in color is a common indicator of degradation. Omeprazole and its derivatives are known to be unstable under various conditions, leading to the formation of colored degradation products.[7] The primary cause is likely the acidic degradation of the benzimidazole core, which is highly susceptible to rearrangement and subsequent formation of colored species.[1][2][3][4]

Q2: I am seeing a loss of my compound peak and the appearance of new peaks in my HPLC analysis. What are the likely degradation products?

The appearance of new peaks in your chromatogram signifies the formation of degradation products. For this compound, you can anticipate two primary degradation pathways:

  • Hydrolysis of the Ester Linkage: The o-toluoyl ester group can be hydrolyzed to yield 5-hydroxyomeprazole and o-toluic acid. This is particularly likely in aqueous solutions with acidic or basic pH.

  • Degradation of the Omeprazole Core: The core benzimidazole structure can degrade, especially in acidic conditions, to form various products, including the sulfone and sulfide derivatives.[1][3]

Therefore, the new peaks you are observing could correspond to 5-hydroxyomeprazole, o-toluic acid, and various degradation products of the omeprazole core.

Q3: What are the optimal storage conditions for solutions of this compound?

To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (2-8°C) and protected from light.[1][7][8] The pH of the solution is a critical factor; maintaining a slightly alkaline pH (around 9-11) can significantly improve stability.[1][9][10]

Q4: Can I use a stock solution of this compound that has been stored for several days?

Using aged stock solutions is not recommended due to the compound's instability. It is best practice to prepare fresh solutions for each experiment to ensure accurate and reproducible results. If you must use a previously prepared solution, it is crucial to re-verify its concentration and purity by a suitable analytical method like HPLC before use.

Troubleshooting Guides

Issue 1: Rapid Degradation in Acidic Media

Symptom: Significant loss of the parent compound within minutes to hours when dissolved in acidic buffers (pH < 7).

Cause: The benzimidazole ring of the omeprazole backbone is extremely labile in acidic environments. The acidic conditions catalyze a rapid rearrangement and degradation of the molecule.[1][2][3][4]

Solution:

  • pH Adjustment: Whenever possible, work in neutral to alkaline conditions (pH 7.4 or higher). For applications requiring an acidic environment, consider strategies to minimize exposure time.

  • Aprotic Solvents: If the experimental design allows, using aprotic solvents can mitigate acid-catalyzed degradation.

  • Immediate Use: Prepare the acidic solution immediately before use to minimize the degradation time.

Issue 2: Hydrolysis of the Ester Group

Symptom: Appearance of a peak corresponding to 5-hydroxyomeprazole and/or o-toluic acid in the chromatogram.

Cause: The ester linkage of the o-toluoyl group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.

Solution:

  • pH Control: Maintain the pH of the solution within a range that minimizes ester hydrolysis. For many esters, this is in the mid-pH range (around 4-6), but for omeprazole derivatives, a more alkaline pH is necessary to stabilize the core structure. A compromise may be necessary depending on the experimental goals.

  • Solvent Selection: In aqueous solutions, hydrolysis is more likely. If permissible, using organic solvents can reduce the rate of hydrolysis.

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

Issue 3: Photodegradation

Symptom: Degradation of the compound upon exposure to light, even in a stable pH solution.

Cause: Omeprazole and its derivatives are known to be sensitive to light.[7][8] Photons can provide the energy to initiate degradation reactions.

Solution:

  • Light Protection: Always work with solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Minimize Exposure: Prepare and handle solutions in a dimly lit environment whenever possible.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol aims to prepare a stock solution of this compound with enhanced stability for short-term storage.

  • Solvent Selection: Choose a suitable solvent. For aqueous applications, a buffer with a pH in the alkaline range (e.g., pH 9-11 phosphate or borate buffer) is recommended.[9][10] For non-aqueous applications, anhydrous acetonitrile or DMSO can be used.

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the chosen solvent. Gentle sonication can be used to aid dissolution.

  • Protection from Light: Perform all steps under subdued light and store the final solution in an amber vial.

  • Storage: Store the stock solution at 2-8°C.

  • Quality Control: Before each use, it is advisable to check the purity of the solution by HPLC, especially if it has been stored for more than a few hours.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 7.6) and an organic modifier (e.g., acetonitrile) is often effective in separating the parent compound from its degradation products.[11][12]

  • Detection: UV detection at a wavelength of around 302 nm is suitable for omeprazole and its derivatives.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to ensure that all degradation product peaks are well-resolved from the main peak.[13][14][15][16]

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

This compound This compound 5-Hydroxyomeprazole 5-Hydroxyomeprazole This compound->5-Hydroxyomeprazole Ester Hydrolysis (Acid/Base) o-Toluic Acid o-Toluic Acid This compound->o-Toluic Acid Ester Hydrolysis (Acid/Base) Core Degradation Products\n(e.g., Sulfone, Sulfide) Core Degradation Products (e.g., Sulfone, Sulfide) This compound->Core Degradation Products\n(e.g., Sulfone, Sulfide) Acidic Conditions Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Exposure

Caption: Potential degradation pathways of this compound.

Data Summary

Stress ConditionPotential Degradation ProductsRecommended Mitigation Strategy
Acidic pH Core degradation products (sulfone, sulfide), 5-Hydroxyomeprazole, o-Toluic acidWork in neutral to alkaline pH; use aprotic solvents; immediate use.
Alkaline pH 5-Hydroxyomeprazole, o-Toluic acidOptimize pH to balance core stability and ester hydrolysis.
Light Exposure Various photodegradation productsUse amber vials; work in a dimly lit environment.
Elevated Temperature Increased rate of all degradation pathwaysStore solutions at 2-8°C; perform experiments at low temperatures.

References

  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • SelectScience. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns.
  • Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(57B), 143–150.
  • Figshare. (2025). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR.
  • Royal Society of Chemistry. (n.d.). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. New Journal of Chemistry.
  • Ovid. (n.d.). Analytical methodologies for the determination of omeprazole: An overview.
  • LCGC International. (n.d.). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • Benchchem. (n.d.). Navigating the Physicochemical Landscape of Proton Pump Inhibitors: A Technical Guide to Omeprazole Solubility and Stability.
  • Google Patents. (n.d.). Analytic method of omeprazole related substance.
  • Prabhavathi, K., & Chandra Rekha, K. (n.d.). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. Department of Chemistry, K.V.R. Government College for Woman (A).
  • PubMed. (2007). Analytical methodologies for the determination of omeprazole: an overview.
  • (n.d.). Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients.
  • NIH. (2025). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption.
  • SciSpace. (1994). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography.
  • CoLab. (n.d.). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography.
  • Pharmaffiliates. (n.d.). Omeprazole-impurities.
  • ResearchGate. (2025). (PDF) Stability study of omeprazole.
  • Farmacia Journal. (n.d.). STABILITY STUDY OF OMEPRAZOLE.
  • ResearchGate. (n.d.). (PDF) Highly effective photostabilization of polyvinyl chloride films using omeprazole-tin additive complexes.
  • Benchchem. (n.d.). Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide.
  • ResearchGate. (2025). Stability of Omeprazole Solutions at Various ph Values as Determined by High-Performance Liquid Chromatography.
  • Glasgow Caledonian University. (n.d.). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry.
  • PubMed. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry.
  • ResearchGate. (2025). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Semantic Scholar. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • Google Patents. (n.d.). New compounds prepared from omeprazole.
  • Google Patents. (n.d.). A kind of preparation method of Omeprazole impurity.
  • (n.d.). Formulation Approaches for Optimizing Omeprazole Stability in Oral Liquid Dosage Forms.

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Technical Support Center: Overcoming Solubility Challenges with o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for o-Toluoyl-5-hydroxy Omeprazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the solubility challenges encountered during in-vitro assays. Poor aqueous solubility is a significant hurdle for many promising compounds, and this guide offers field-proven insights to ensure reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?

This common phenomenon, often called "crashing out," occurs when a compound highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower.[1] The final concentration of DMSO is a critical factor; while high concentrations can interfere with biological assays, too low a concentration can cause precipitation.[1][2]

Recommended Actions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that maintains the compound's solubility without affecting your assay. For many cell-based assays, this is typically ≤0.5%.[1]

  • Employ a Serial Dilution Strategy: Instead of a single, large dilution, perform a stepwise serial dilution. First, create intermediate dilutions in pure DMSO, then dilute these into the aqueous buffer. This gradual change in solvent polarity can prevent immediate precipitation.[1][3]

  • Pre-warm the Aqueous Medium: Pre-warming your aqueous buffer or cell culture medium (e.g., to 37°C) can sometimes help maintain the solubility of the compound upon dilution.[3]

Q2: What are the best initial solvents for preparing a stock solution of this compound?

For a lipophilic, weakly basic compound like an omeprazole derivative, a powerful polar aprotic solvent is the best starting point.[4]

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and is a good starting point.[3] It is known to dissolve both polar and nonpolar compounds.[5]

  • Alternative Organic Solvents: If your experimental system is incompatible with DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[3]

Q3: Can adjusting the pH of my assay buffer improve the solubility of this compound?

Yes, pH modification is a fundamental technique for enhancing the solubility of ionizable compounds.[6][7] As an analogue of omeprazole, which is a weak base, its solubility is pH-dependent.[4]

  • For Weakly Basic Compounds: Solubility generally increases in acidic conditions (lower pH) where the molecule becomes protonated (ionized).[7]

  • Caution: Omeprazole and its derivatives are known to be unstable in acidic conditions, undergoing degradation.[8][9] Therefore, while lowering the pH might increase solubility, it could compromise the integrity of the compound. A careful balance must be struck, and stability should be verified under the chosen pH conditions. For omeprazole itself, precipitation is observed between pH 2.2 and 4.0, and it degrades rapidly at pH 11.[4]

Q4: I'm still observing precipitation. Are there any additives I can include in my buffer to enhance solubility?

Several excipients can be used to improve the aqueous solubility of challenging compounds.

  • Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be effective.[1] Surfactants reduce surface tension and, above their critical micelle concentration (CMC), can encapsulate hydrophobic drugs within micelles, increasing their apparent solubility.[10][11][12]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[13] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[14][15] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly enhanced aqueous solubility compared to their parent forms.[15]

II. Assay-Specific Troubleshooting Guides

A. High-Performance Liquid Chromatography (HPLC) Assays

Poor solubility in HPLC can lead to issues such as low sensitivity, poor peak shape, and column clogging.

Issue 1: Compound Precipitation in the Mobile Phase or Injector

  • Causality: The mobile phase composition may not be strong enough (i.e., contains too much of the aqueous component) to keep the compound dissolved, especially when a high concentration is injected from a pure organic solvent.

  • Troubleshooting Protocol:

    • Increase Organic Modifier Content: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[16] Acetonitrile is often favored for its low viscosity and UV transparency.[17]

    • Solvent Matching: If possible, dissolve the analytical standard in a solvent that closely matches the mobile phase composition. If a stronger solvent like 100% DMSO is necessary for the stock, ensure the injection volume is minimal to prevent on-column precipitation.[18]

    • Utilize Co-solvents: Consider adding a small percentage of a stronger, miscible solvent like isopropanol or tetrahydrofuran (THF) to the mobile phase to increase overall solvent strength.

    • pH Adjustment: For this weakly basic compound, adding a pH modifier like formic acid or acetic acid to the mobile phase to lower the pH can improve solubility and peak shape. However, verify compound stability at the selected pH.

Issue 2: Poor Peak Shape (Tailing or Splitting)

  • Causality: This can be due to secondary interactions with the stationary phase or the compound existing in both ionized and non-ionized forms if the mobile phase pH is close to the compound's pKa.

  • Troubleshooting Protocol:

    • Buffer the Mobile Phase: Use a buffer (e.g., ammonium formate or ammonium acetate for LC-MS compatibility) to maintain a consistent pH. A pH value at least 2 units away from the compound's pKa is recommended.

    • Optimize Buffer Concentration: A buffer concentration in the range of 10-50 mM is typically sufficient. Too low a concentration may not provide adequate buffering capacity.

B. Cell-Based and Enzymatic Assays

Precipitation in the wells of an assay plate is a major source of artifacts and unreliable data.

Issue: Turbidity or Visible Precipitate in Assay Wells After Compound Addition

  • Causality: The final concentration of the organic solvent (typically DMSO) is too low to maintain the compound in solution within the aqueous culture medium or buffer.[19]

  • Troubleshooting Protocol:

    • Determine Kinetic Solubility: Before running the full assay, perform a kinetic solubility test to determine the concentration at which the compound precipitates in your specific assay medium.[1]

    • Incorporate Solubilizing Excipients:

      • Cyclodextrins: For cell-based assays, hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Prepare a stock solution of the compound in a solution containing HP-β-CD.

      • Surfactants: For cell-free enzymatic assays, low concentrations of non-ionic surfactants like Tween-20 (e.g., 0.01-0.1%) can be added to the assay buffer.[1] Note that surfactants can interfere with cell membranes and may not be suitable for all cell-based assays.

    • Gentle Agitation: After adding the compound to the assay plate, gentle shaking for a few minutes can help with dispersion and prevent localized high concentrations that lead to precipitation.[20]

III. Methodologies and Data Presentation

Protocol 1: Preparation of a Solubilized Stock Solution Using Co-solvents

This protocol is a starting point for achieving a clear, high-concentration stock solution.

  • Initial Solubilization: Weigh out the required amount of this compound and add it to a sterile microfuge tube.

  • Primary Solvent Addition: Add pure DMSO to achieve the desired high concentration (e.g., 20 mM).[3]

  • Energy Input: Vortex the solution vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but avoid excessive heat which could cause degradation.[3]

  • Visual Inspection: Ensure the solution is completely clear and free of any particulate matter before proceeding with dilutions.[3]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[3][21]

Table 1: Solubility Enhancement Strategy Comparison
StrategyMechanism of ActionSuitable AssaysKey Considerations
Co-solvency Reduces solvent polarity mismatch during dilution.[6]General Use, HPLC, In-vitro AssaysOptimize final organic solvent concentration (e.g., DMSO <0.5%) to avoid assay interference.[1]
pH Adjustment Increases ionization of the molecule, enhancing interaction with polar solvents.[22]HPLC, Cell-free AssaysCompound stability is critical; omeprazole derivatives are acid-labile.[8]
Surfactants Reduce surface tension and form micelles to encapsulate the compound.[10][23]Enzymatic Assays, DissolutionPotential for protein denaturation or cell membrane disruption. Choose non-ionic surfactants.
Cyclodextrins Form host-guest inclusion complexes, increasing apparent water solubility.[13]Cell-based Assays, FormulationsCan alter compound availability; select appropriate cyclodextrin type (e.g., HP-β-CD).[14]

IV. Visual Workflow and Logic Diagrams

Below are diagrams created using Graphviz to illustrate key troubleshooting workflows.

G cluster_0 Initial Stock Preparation Start Weigh Compound Add_DMSO Add 100% DMSO Start->Add_DMSO Vortex Vortex / Sonicate Add_DMSO->Vortex Check_Sol Is Solution Clear? Vortex->Check_Sol Stock_Ready Stock Solution Ready (Store at -80°C) Check_Sol->Stock_Ready Yes Troubleshoot Proceed to Advanced Solubilization Check_Sol->Troubleshoot No

Caption: Workflow for preparing a primary DMSO stock solution.

G cluster_1 Troubleshooting Assay Precipitation Start Precipitation Observed in Aqueous Buffer Check_DMSO Is Final DMSO Concentration <0.1%? Start->Check_DMSO Increase_DMSO Increase Final DMSO (up to 0.5% or assay limit) Check_DMSO->Increase_DMSO Yes Check_pH Is Compound Ionizable? Check_DMSO->Check_pH No Resolved Problem Resolved Increase_DMSO->Resolved Adjust_pH Adjust Buffer pH (Check Stability!) Check_pH->Adjust_pH Yes Use_Excipient Add Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) Check_pH->Use_Excipient No Adjust_pH->Resolved Use_Excipient->Resolved

Caption: Decision tree for addressing compound precipitation in aqueous assays.

References

  • Benchchem. Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2011). Review on solubility enhancement techniques for hydrophobic drugs. Journal of Pharmaceutical Negative Results.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • Kharia, A. A., Singhai, A. K., & Verma, R. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 18-38.

  • Benchchem. Technical Support Center: Troubleshooting Compound X Solubility.

  • Krishna Shailaja, M., Usha, M., Sankeerthana, P., Jaya Sri, R., Niharika, S., & Madhuri, S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3).

  • Kharia, A. A. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences.

  • Ramyasree, J., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life science and Pharma Research, 10(5).

  • Kozik, V., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 10(8), 1184-1190.

  • Ramyasree, J., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of an J P T I, 1(1).

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Improvement in solubility of poor water-soluble drugs by solid dispersion. Asian Journal of Pharmaceutics, 3(2), 95.

  • Ramyasree, J., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Life science and Pharma Research, 10(5), P11-16.

  • Stępnik, K. (2016). A short review of applications of micellar liquid chromatography to study biologically active compounds. Biomedical Chromatography, 30(4), 549-556.

  • Wikipedia. (n.d.). Dimethyl sulfoxide.

  • Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 15(9), 2345.

  • Pharr, D. Y., Fu, Z., Smith, T. K., & Hinze, W. L. (1989). Solubilization of cyclodextrins for analytical applications. Analytical Chemistry, 61(3), 275-279.

  • Pharr, D. Y., Fu, Z. S., Smith, T. K., & Hinze, W. L. (1989). Solubilization of cyclodextrins for analytical applications. Analytical Chemistry, 61(3), 275-279.

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicines, 12(1), 190.

  • Loftsson, T., & Jarho, P. (2020). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 25(19), 4447.

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308.

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.

  • Benchchem. (n.d.). Troubleshooting poor solubility of novel EGFR inhibitor compounds.

  • A.P. Analysis. (2024). Choosing the Right Solvents for HPLC Applications in Analytical Chemistry.

  • Al-Balkhi, M. H., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(15), 4933.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • Melgar, C. P. D., et al. (2007). Degradation of Omeprazole Induced by Enteric Polymer Solutions and Aqueous Dispersions: HPLC Investigations. AAPS PharmSciTech, 8(3), E74.

  • Sultana, N., Arayne, M. S., & Shafi, N. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of pharmaceutical and biomedical analysis, 44(4), 831-844.

  • Phenomenex. (2024). Guide to Choosing the Correct HPLC Solvent.

  • Rohman, A., et al. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. Indonesian Journal of Pharmacy, 29(1), 35-42.

  • Bak A., et al. (2021). Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance: Patent Review and Multisource Generics Comparison. Pharmaceutics, 13(7), 947.

  • Ilić, M., et al. (2023). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. Pharmaceutics, 15(1), 241.

  • Bak, A., et al. (2021). Effect of Elevated pH on the Commercial Enteric-Coated Omeprazole Pellets Resistance. Queen's University Belfast.

  • Ilić, M., et al. (2023). Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. MDPI.

  • ECHEMI. (n.d.). Omeprazole.

  • Sultana, N., Arayne, M. S., & Shafi, N. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844.

  • Dolan, J. (2024). Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science.

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o-Toluoyl-5-hydroxy Omeprazole interference in omeprazole analysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Omeprazole Analysis

A Guide to Identifying and Resolving Interference from o-Toluoyl-5-hydroxy Omeprazole

Welcome to the Technical Support Center for omeprazole analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions regarding a specific analytical challenge: interference from the related compound, this compound. As Senior Application Scientists, we understand the critical need for accuracy and reliability in your analytical data. This resource is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring robust and reproducible results.

Introduction

Omeprazole, a widely used proton pump inhibitor, is subject to rigorous analytical testing to ensure its purity, stability, and pharmacokinetic profile.[1] During these analyses, particularly in the context of stability studies, forced degradation, or impurity profiling, scientists may encounter unexpected peaks that interfere with the accurate quantification of omeprazole. One such interfering compound is this compound. This guide will help you understand the origin of this interference, how to identify it, and provide systematic approaches to resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a derivative of 5-hydroxyomeprazole, a primary metabolite of omeprazole.[2][3] The "o-toluoyl" group is an ester moiety attached to the hydroxyl group of 5-hydroxyomeprazole. The presence of this compound in a sample can arise from several sources:

  • Synthesis Impurity: It could be an impurity formed during the synthesis of omeprazole or its related substances.

  • Degradation Product: Under certain stress conditions, such as in forced degradation studies (e.g., acid, base, oxidative, photolytic, or thermal stress), omeprazole can degrade into various products.[4][5] It's plausible that this compound could be one such degradant, especially if starting materials or intermediates containing the o-toluoyl group are present.

  • Metabolite Derivative: While 5-hydroxyomeprazole is a known metabolite, further derivatization in vivo is less common but cannot be entirely ruled out in specific metabolic studies.

Q2: Why does this compound interfere with omeprazole analysis?

A2: Interference typically occurs when the analytical method cannot adequately separate omeprazole from this compound. This can manifest in several ways:

  • Co-elution in HPLC: In High-Performance Liquid Chromatography (HPLC), the two compounds may have similar retention times, leading to overlapping or merged peaks. This is especially true if the chromatographic conditions (e.g., mobile phase, column chemistry, gradient) are not optimized for their separation.

  • Similar Mass-to-Charge Ratio (m/z) in Mass Spectrometry (MS): While their molecular weights are different (Omeprazole: ~345.4 g/mol [1]; this compound Sulfide: ~463.55 g/mol [6]), certain fragmentation patterns or the presence of adducts in the ion source could potentially lead to isobaric interference in some MS-based methods if not carefully optimized.

Q3: What are the signs of this interference in my chromatogram?

A3: The following observations in your HPLC-UV chromatogram may indicate interference:

  • Broader than expected omeprazole peak: Co-elution can lead to a peak that is wider than what is typically observed for a pure standard.

  • Peak tailing or fronting: The presence of a closely eluting impurity can distort the peak shape of the main analyte.

  • Shoulders on the omeprazole peak: A small, unresolved peak appearing on the leading or trailing edge of the main omeprazole peak is a strong indicator of co-elution.

  • Inconsistent peak area or height: If the interference is variable between samples, it can lead to poor reproducibility of your quantitative results.

Q4: How can I confirm the presence of this compound?

A4: To confirm the identity of the interfering peak, a combination of techniques is recommended:

  • High-Resolution Mass Spectrometry (HRMS): This is the most definitive method. By obtaining an accurate mass measurement of the interfering peak, you can determine its elemental composition and confirm if it matches that of this compound (C25H25N3O5S)[7] or its sulfide analogue (C25H25N3O4S).[6]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the ion of the interfering peak and comparing the fragmentation pattern to that of a reference standard (if available) or to predicted fragmentation pathways can provide structural confirmation.

  • Spiking Studies: If you have a reference standard of this compound, you can spike it into your sample. An increase in the height or area of the interfering peak will confirm its identity.

  • Method Development: Systematically altering your chromatographic conditions (see Troubleshooting Guide below) can help to resolve the interfering peak from omeprazole, providing further evidence of its distinct identity.

Troubleshooting Guide: Resolving Interference

If you suspect interference from this compound, follow these steps to diagnose and resolve the issue.

Step 1: Initial Assessment and Diagnosis
  • Review Chromatographic Data: Carefully examine the peak shape of omeprazole in your samples and compare it to a pure standard. Look for the signs of interference mentioned in Q3.

  • Evaluate Method Specificity: Review the validation data for your analytical method. Was it specifically validated for its ability to separate omeprazole from its known impurities and degradants?

  • Consider Sample History: Is the interference observed in all samples or only in specific ones (e.g., stressed samples, samples from a particular synthesis batch)? This can provide clues about the origin of the impurity.

Step 2: Chromatographic Method Optimization (HPLC/UHPLC)

The goal is to achieve baseline separation between omeprazole and the interfering peak.

Table 1: HPLC/UHPLC Method Optimization Strategies

ParameterStrategyRationale
Mobile Phase Composition Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa). Adjust the ratio of organic to aqueous phase.Different organic solvents alter the selectivity of the separation. Fine-tuning the solvent strength can improve resolution.
pH of the Aqueous Phase Adjust the pH of the buffer. Omeprazole is an acid-labile compound, so a pH around 7.0 or higher is often used.[8]The ionization state of omeprazole and the impurity can be altered by changing the pH, which can significantly impact their retention and separation.
Column Chemistry Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase).Different stationary phases offer different retention mechanisms (e.g., hydrophobic, pi-pi interactions), which can be exploited to improve separation.
Gradient Profile If using a gradient, adjust the slope. A shallower gradient provides more time for separation.A slower increase in the organic solvent concentration can improve the resolution of closely eluting peaks.
Temperature Vary the column temperature.Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and efficiency.

Experimental Protocol: HPLC Method Optimization

  • Prepare a mixed standard: If a reference standard for this compound is available, prepare a solution containing both it and omeprazole. Otherwise, use a sample that clearly shows the interference.

  • Systematically vary one parameter at a time: Following the strategies in Table 1, make systematic changes to your HPLC method. For example, start by adjusting the mobile phase composition in small increments.

  • Monitor resolution: For each change, inject the mixed standard or the affected sample and monitor the resolution between the omeprazole peak and the interfering peak.

  • Document all changes and results: Keep a detailed record of the conditions tested and the resulting chromatograms.

Step 3: Detection Method Optimization (LC-MS)

If you are using LC-MS, you have additional tools to resolve interference.

Table 2: LC-MS Optimization for Resolving Interference

ParameterStrategyRationale
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) Select unique precursor and product ions for omeprazole and the interfering compound.This allows for the selective detection of each compound, even if they are not chromatographically separated. For omeprazole, the protonated molecule [M+H]+ is at m/z 346.[9] For this compound, the expected [M+H]+ would be at m/z 480.[7]
Ion Source Parameters Optimize parameters such as capillary voltage, source temperature, and gas flows.This can help to minimize in-source fragmentation and the formation of adducts that might cause unexpected isobaric interferences.

Experimental Protocol: LC-MS Method Development for Specificity

  • Infuse pure standards: If available, infuse pure standards of omeprazole and this compound into the mass spectrometer to determine their optimal precursor and product ions.

  • Develop a SIM or MRM method: Create a method that monitors at least one unique transition for each compound.

  • Analyze the affected sample: Run the sample using the new SIM or MRM method to confirm that you can selectively quantify omeprazole without interference.

Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Interference Suspected assess_data Assess Chromatographic Data (Peak Shape, Purity) start->assess_data method_opt Method Optimization assess_data->method_opt hplc_opt HPLC/UHPLC Optimization method_opt->hplc_opt lcms_opt LC-MS Optimization method_opt->lcms_opt confirm_id Confirm Impurity Identity (HRMS, MS/MS, Spiking) hplc_opt->confirm_id lcms_opt->confirm_id resolution_achieved Resolution Achieved? confirm_id->resolution_achieved resolution_achieved->method_opt No revalidate Revalidate Method resolution_achieved->revalidate Yes end Interference Resolved revalidate->end

Caption: Troubleshooting workflow for resolving analytical interference.

Summary and Recommendations

Interference from this compound in omeprazole analysis is a solvable challenge. By adopting a systematic troubleshooting approach that combines careful data assessment with methodical optimization of your chromatographic and/or mass spectrometric conditions, you can achieve the specificity required for accurate and reliable results. Always remember to revalidate your method after making any significant changes to ensure it meets the required performance criteria for your application.

References

  • Hofmann, U., Schwab, M., Treiber, G., & Klotz, U. (2006). Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
  • SynThink Research Chemicals. (n.d.). Omeprazole EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.
  • BenchChem. (2025). High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.
  • Ishizaki, T., & Horai, Y. (1999). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
  • Saini, S., & Majee, C. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Veeprho. (n.d.). Omeprazole Impurities and Related Compound.
  • Flor, S., Tripodi, V., Scioscia, S., Revello, L., & Lucangioli, S. (2014). FAST AND SENSITIVE NEW HPLC-UV METHOD FOR DETERMINATION OF OMEPRAZOLE AND MAJOR RELATED SUBSTANCES IN PHARMACEUTICAL FORMULATION.
  • Lee, H., Kim, J., & Lee, D. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(18), 3348.
  • Hassan, M. K., & Emara, S. (2015). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. Journal of Applied Pharmaceutical Science, 5(01), 020-025.
  • Reddy, G. S., & Kumar, A. P. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 80(2), 437-458.
  • Pharmaffiliates. (n.d.). Omeprazole-impurities.
  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • LKT Labs. (n.d.). Omeprazole Impurity F and G mixture.
  • Kormány, R., Molnár, I., & Riekkola, M. L. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling.
  • Figshare. (2021). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR.
  • Santa Cruz Biotechnology. (n.d.). This compound Sulfide.
  • Pharmaffiliates. (n.d.). This compound.
  • Zhang, Y., & Kenseth, J. (2000). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry.
  • Uno, T., Yasui-Furukori, N., & Tateishi, T. (2005). Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice. British Journal of Clinical Pharmacology, 59(4), 433-437.
  • USP. (2019). Omeprazole Delayed-Release Capsules.
  • New Journal of Chemistry. (2021). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products.

Sources

Technical Support Center: Refinement of o-Toluoyl-5-hydroxy Omeprazole Extraction from Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working on the bioanalysis of omeprazole metabolites. Specifically, we address the common challenges encountered during the extraction of o-Toluoyl-5-hydroxy Omeprazole from plasma samples. While this guide focuses on this specific derivative, the principles and troubleshooting strategies are broadly applicable to its parent compound, 5-hydroxy omeprazole, and other related polar metabolites. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your methods effectively. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab.

Section 1: Foundational Questions & Analyte Stability
Question: I'm starting method development. What are the critical chemical properties of 5-hydroxy omeprazole and its derivatives that I should consider?

Answer: Understanding the analyte's physicochemical properties is the bedrock of a robust extraction method. For 5-hydroxy omeprazole and its derivatives, consider these key points:

  • Increased Polarity: The primary metabolite, 5-hydroxy omeprazole, is formed by the hydroxylation of the pyridine ring, a reaction primarily catalyzed by the CYP2C19 enzyme.[1] This added hydroxyl group significantly increases the molecule's polarity compared to the parent omeprazole. Consequently, it is more water-soluble and can be challenging to extract efficiently into nonpolar organic solvents.

  • Analyte Instability: Omeprazole and its metabolites are notoriously unstable under certain conditions. They are sensitive to acidic environments, heat, and light.[2] Degradation can occur rapidly in the acidic conditions of the stomach and can also be a concern during sample processing and storage if not properly controlled.[3] All solutions and samples should be protected from light and stored at low temperatures (e.g., -20°C or -80°C).[4]

  • Metabolic Profile: Omeprazole is extensively metabolized by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4.[5][6] This leads to multiple metabolites, including 5-hydroxy omeprazole and omeprazole sulfone.[5][6] Your extraction method must be selective enough to distinguish the target analyte from these related compounds, especially if they are chromatographically similar.

Question: My analyte seems to be degrading during sample collection and storage. How can I improve its stability?

Answer: Analyte stability is paramount for accurate quantification. Given the known instability of omeprazole derivatives[2], a proactive approach is essential.

  • Anticoagulant Choice: Collect blood samples in tubes containing K2-EDTA or heparin. While both are commonly used, it is crucial to test for potential matrix effects during method validation.

  • Immediate Processing: Process blood samples as soon as possible after collection. Centrifuge at 4°C to separate plasma, which should then be immediately frozen.

  • pH Control: Although not always necessary for routine processing, if you observe significant degradation, consider adjusting the plasma pH to a slightly alkaline condition (pH 7-8) immediately after separation. This can help mitigate acid-catalyzed degradation.

  • Storage Conditions: Store plasma samples at -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles. When preparing stock solutions, use a suitable solvent like methanol or a mobile phase constituent and store them protected from light at -20°C.[4]

  • Benchtop Stability: Conduct experiments to determine the stability of the analyte in the plasma matrix at room temperature. This will define the maximum time you have for sample preparation. If instability is an issue, perform extraction steps on ice.

Section 2: Sample Preparation & Extraction Troubleshooting

The choice of extraction technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—involves a trade-off between speed, cost, cleanliness, and recovery.

General Troubleshooting Workflow

Here is a general workflow to diagnose extraction problems.

G start Low Recovery or High Variability? check_ppt Using PPT? start->check_ppt check_lle Using LLE? check_ppt->check_lle No ppt_issue High Matrix Effects (Ion Suppression)? check_ppt->ppt_issue Yes check_spe Using SPE? check_lle->check_spe No lle_issue Low Recovery? check_lle->lle_issue Yes spe_issue Analyte Breakthrough during Loading? check_spe->spe_issue Yes spe_issue2 Analyte not Eluting? check_spe->spe_issue2 No ppt_solution1 Optimize Solvent:Plasma Ratio (e.g., 3:1 to 5:1 ACN:Plasma) ppt_issue->ppt_solution1 ppt_solution2 Try a different solvent (e.g., Methanol, Acetone) ppt_solution1->ppt_solution2 ppt_solution3 Consider LLE or SPE for a cleaner extract ppt_solution2->ppt_solution3 lle_solution1 Adjust Sample pH to optimize partitioning lle_issue->lle_solution1 lle_solution2 Test different organic solvents (e.g., Ethyl Acetate, MTBE) lle_solution1->lle_solution2 lle_solution3 Increase solvent volume or perform a second extraction lle_solution2->lle_solution3 spe_solution1 Ensure proper conditioning. Do not let sorbent dry out. spe_issue->spe_solution1 spe_solution4 Switch to a more retentive sorbent spe_issue->spe_solution4 spe_solution3 Increase elution solvent strength or volume spe_issue2->spe_solution3 spe_solution2 Decrease sample loading flow rate spe_solution1->spe_solution2

Caption: General troubleshooting workflow for plasma extraction.

A. Protein Precipitation (PPT)
Question: I'm using protein precipitation with acetonitrile, but my LC-MS/MS signal is suppressed and variable. What's causing this?

Answer: This is a classic case of significant matrix effects, a common drawback of the PPT method. While fast and simple, PPT is a non-selective technique that leaves many endogenous plasma components, particularly phospholipids, in the final extract. These components can co-elute with your analyte and interfere with its ionization in the mass spectrometer source, leading to signal suppression.

Troubleshooting Steps:

  • Optimize the Solvent-to-Plasma Ratio: The efficiency of protein removal depends on the ratio of organic solvent to plasma.[7] A low ratio may not precipitate all proteins effectively.

    • Action: Experiment with increasing the ratio of acetonitrile (ACN) to plasma. Start with the common 3:1 ratio and test 4:1 and 5:1. A higher ratio can improve protein removal, but may also require a larger evaporation volume.

  • Evaluate Different Precipitation Solvents: Acetonitrile is generally more effective at precipitating proteins than methanol.[7] Acetone can also be used.

    • Action: Compare the performance of ACN, methanol, and acetone. Precipitate blank plasma with each solvent, process the supernatant as you would a sample, and inject it into the LC-MS/MS to assess the baseline cleanliness. Post-extraction spiking can quantify the degree of ion suppression for each solvent.

  • Incorporate a Cold Step: Performing the precipitation at low temperatures can sometimes improve the efficiency of protein removal.

    • Action: Pre-chill your solvent and plasma samples on ice before mixing. After vortexing, let the mixture sit at -20°C for 20-30 minutes before centrifugation.

  • Switch to a Cleaner Method: If matrix effects remain unmanageable, PPT may not be suitable for your assay's sensitivity requirements.

    • Action: Transition to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[8]

Detailed Protocol: Optimized Protein Precipitation

G start Start: 100 µL Plasma Sample (in 1.5 mL microfuge tube) add_is Add Internal Standard (IS) start->add_is add_solvent Add 400 µL ice-cold Acetonitrile (4:1 ratio) add_is->add_solvent vortex Vortex for 2 minutes to ensure complete protein denaturation add_solvent->vortex incubate Optional: Incubate at -20°C for 20 minutes vortex->incubate centrifuge Centrifuge at >10,000 x g for 10 minutes at 4°C incubate->centrifuge transfer Transfer supernatant to a new tube centrifuge->transfer evaporate Evaporate to dryness under N2 at ≤ 40°C transfer->evaporate reconstitute Reconstitute in 100 µL of mobile phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze G start Start: Polymeric SPE Cartridge (e.g., 30 mg / 1 mL) condition Condition: 1 mL Methanol start->condition equilibrate Equilibrate: 1 mL Water (Do NOT let sorbent dry) condition->equilibrate load Load: 0.5 mL pre-treated plasma (diluted 1:1 with 2% NH4OH in water) at ~1 mL/min equilibrate->load wash1 Wash 1: 1 mL 5% Methanol in water (Removes salts, polar interferences) load->wash1 wash2 Wash 2: 1 mL 20% Methanol in water (Removes less polar interferences) wash1->wash2 dry Dry sorbent under vacuum for 5 minutes wash2->dry elute Elute: 2 x 0.5 mL of 5% NH4OH in Methanol dry->elute evaporate Evaporate to dryness under N2 elute->evaporate reconstitute Reconstitute & Inject evaporate->reconstitute

Sources

Minimizing ion suppression for o-Toluoyl-5-hydroxy Omeprazole in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Ion Suppression in LC-MS

Welcome to the technical support center for the LC-MS analysis of o-Toluoyl-5-hydroxy Omeprazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting protocols and frequently asked questions to address the significant challenge of ion suppression. As Senior Application Scientists, our goal is to provide you with not just steps, but the underlying rationale to empower you to build robust and reliable bioanalytical methods.

PART 1: Troubleshooting Guide - A Systematic Approach to Mitigating Ion Suppression

Ion suppression is a specific type of matrix effect where co-eluting components from a sample's matrix interfere with the ionization of the target analyte, leading to a reduced signal and compromising accuracy and sensitivity.[1][2] For a molecule like this compound, which is a derivative of a known metabolite, this issue is particularly critical in complex biological matrices such as plasma or serum.

Step 1: Confirming and Quantifying Ion Suppression

Before attempting to solve the problem, you must confirm its existence and magnitude. The most reliable method for this is the post-column infusion experiment .[3][4] This technique provides a qualitative profile of where ion suppression occurs across your chromatographic run.[4]

Protocol: Post-Column Infusion Experiment

  • System Setup:

    • Configure your LC-MS system as shown in the diagram below. Use a T-piece to introduce a constant flow of a pure solution of this compound (e.g., at a mid-range concentration) into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.[5]

    • Use a syringe pump for a stable, low flow rate (e.g., 5-10 µL/min) infusion.[5]

  • Equilibration: Allow the system to equilibrate until you observe a stable, flat baseline for your analyte's signal in the mass spectrometer.[5]

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma processed with your current sample preparation method).[3]

  • Analysis:

    • A consistent, flat baseline indicates no significant ion suppression.

    • A dip or decrease in the baseline signal indicates regions where matrix components are eluting and causing ion suppression.[5][6]

    • An increase in the baseline suggests ion enhancement.

This experiment will clearly show if your analyte's retention time coincides with a zone of ion suppression.

Step 2: Systematic Troubleshooting Workflow

Once ion suppression is confirmed, follow a systematic approach to mitigate it. The most effective strategies involve improving sample preparation and optimizing chromatographic selectivity.[3][7] The following workflow provides a logical path for troubleshooting.

Caption: Systematic workflow for troubleshooting ion suppression.

PART 2: Frequently Asked Questions (FAQs)

Sample Preparation

Q1: My current protein precipitation (PPT) protocol is fast, but I suspect it's causing ion suppression. What's a better alternative?

A: While fast, protein precipitation is the least selective sample preparation technique and is known for not adequately removing phospholipids, a major cause of ion suppression.[8]

  • Recommended Alternative: Solid-Phase Extraction (SPE) is highly effective at removing matrix components and providing a cleaner sample extract.[1][9] For this compound, which is more hydrophobic than its parent metabolite, a reverse-phase polymeric SPE cartridge (e.g., Oasis HLB) would be an excellent starting point.

  • Alternative: Liquid-Liquid Extraction (LLE) can also be effective, particularly for removing highly polar interferences like salts.[10] A two-step LLE, first with a non-polar solvent like hexane to remove lipids, followed by extraction of the analyte with a more polar, water-immiscible solvent like methyl tert-butyl ether (MTBE), can significantly improve sample cleanliness.[7]

Technique Pros Cons Effectiveness for Ion Suppression
Protein Precipitation (PPT) Fast, inexpensive, simple.Non-selective, high residual phospholipids.[7]Low
Liquid-Liquid Extraction (LLE) Good for removing salts and some lipids.Can be labor-intensive, uses organic solvents.Medium
Solid-Phase Extraction (SPE) Highly selective, provides very clean extracts.[8]Higher cost, requires method development.High

Q2: How do I quantitatively assess the matrix effect after optimizing my sample preparation, as required by regulatory guidelines?

A: Regulatory bodies like the FDA and EMA require a quantitative assessment of the matrix effect during method validation.[11][12][13] This is done by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.

Protocol: Quantitative Matrix Effect Assessment

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike your analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and IS into the final, dried extract before reconstitution.[13]

    • Set C (Matrix Standard): Spike the analyte and IS into the blank biological matrix before extraction.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF: The precision of the IS-normalized MF across the six lots should be within 15% CV, as per FDA guidance.[13][14]

Liquid Chromatography

Q3: My analyte still co-elutes with a suppression zone even after improving sample prep. What chromatographic changes should I make?

A: The goal is to chromatographically separate your analyte from the interfering matrix components.[1][3]

  • Change Column Selectivity: The o-Toluoyl group adds an aromatic ring system to the molecule. Switching from a standard C18 column to a Phenyl-Hexyl phase can introduce pi-pi interactions, which can alter the elution profile of your analyte relative to endogenous interferences, providing the necessary separation.[10]

  • Improve Resolution: Using columns with smaller particle sizes (e.g., <2 µm), characteristic of UPLC/UHPLC systems, provides significantly higher chromatographic resolution. This narrows peaks, reducing the likelihood of co-elution with matrix components.

  • Adjust Mobile Phase: Systematically altering the gradient slope or the organic solvent (e.g., methanol vs. acetonitrile) can change selectivity and move your analyte out of the suppression zone.[3]

Q4: Can mobile phase additives like TFA cause ion suppression?

A: Yes, absolutely. While commonly used, additives like trifluoroacetic acid (TFA) are strong ion-pairing agents that are known to cause significant signal suppression in positive-ion ESI.[15] They form neutral pairs with positively charged analytes in the ESI droplet, preventing efficient ionization.[15]

  • Recommendation: If an acid is needed for peak shape, use formic acid at a low concentration (0.1%). It provides protons for ionization without the severe suppressive effects of TFA. Many successful methods for omeprazole and its metabolites use formic acid.[16][17]

Mass Spectrometry

Q5: Are there any instrument settings I can change to reduce ion suppression?

A: While sample prep and chromatography are the most effective tools, MS source optimization can help.[3][18]

  • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[2][3][5] This is because APCI involves gas-phase ionization, which is less affected by non-volatile matrix components that interfere with ESI droplet formation and desolvation.[2] If your analyte is thermally stable and of moderate polarity, testing an APCI source is a valuable strategy. A published method for omeprazole and 5-hydroxyomeprazole successfully used APCI.[9]

  • Optimize Source Parameters: Fine-tuning parameters like nebulizing gas pressure, drying gas temperature, and capillary voltage can impact ionization efficiency.[18] Higher gas temperatures and flows can sometimes improve desolvation, mitigating the effect of non-volatile matrix components. However, this must be balanced to avoid thermal degradation of the analyte.

Q6: My internal standard is also suppressed. Does this mean my quantitation is accurate?

A: Not necessarily. While a stable isotope-labeled (SIL) internal standard is the gold standard and is supposed to co-elute and experience the same degree of suppression as the analyte, this isn't always perfect.[1] Severe suppression can lower the signal of both the analyte and the IS to a point where precision and accuracy are compromised, especially near the lower limit of quantitation (LLOQ). Regulatory guidelines still require you to investigate and minimize matrix effects, even when using a SIL-IS.[13][19] The goal is to reduce the interference itself, not just mask it.[7]

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Bio-Sciences. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbio. [Link]

  • Bioanalytical method validation - Scientific guideline. (2022, July 21). European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Stahnke, H. (2009, November 1). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Jemal, M. (2011, March 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Bioanalytical method validation emea. (2014, October 28). SlideShare. [Link]

  • Wozniak, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Ryska, M. (2016, January 12). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Resolve Mass Spectrometry. [Link]

  • Patel, D. N., et al. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. J Anal Bioanal Tech, S5:001. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. [Link]

  • Bar-Sela, G., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 24(16), 2955. [Link]

  • Ion suppression (mass spectrometry). (n.d.). Wikipedia. [Link]

  • An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. (n.d.). SciSpace. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

  • Raza, A., et al. (2014). Simple and Fast Liquid Chromatography–Mass Spectrometry (LC–MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole-sulphone in Human Plasma. Journal of Liquid Chromatography & Related Technologies, 37(12), 1671-1683. [Link]

  • Prakash, C., et al. (2000). Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 748(1), 141-151. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Abou-Ir, K., et al. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of Chromatography B, 1232, 123962. [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. (2015, October 14). YouTube. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. [Link]

  • Zhang, Y., et al. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical Analysis, 13(1), 57-66. [Link]

  • Al-Qahtani, S. D., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 26(2), 461. [Link]

  • Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]

  • Mei, H., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]

  • Matuszewski, B. K. (2006). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Journal of Chromatography A, 1130(1), 136-146. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2019). Analytical Chemistry, 91(21), 13993-14001. [Link]

  • Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. (2022, June 23). ResearchGate. [Link]

  • bio-analytical method development and validation for omeprazole using lc-ms/ms. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: o-Toluoyl-5-hydroxy Omeprazole Method Robustness and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with o-Toluoyl-5-hydroxy Omeprazole. It addresses common challenges encountered during analytical method development, validation, and routine analysis, with a focus on ensuring method robustness.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My chromatogram shows significant peak tailing for this compound. What are the likely causes and how can I resolve this?

Answer:

Peak tailing for Omeprazole and its derivatives is a common issue, often stemming from interactions between the analyte and the stationary phase. This compound, being a weak base, is particularly susceptible to this phenomenon.

Primary Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of C18 and C8 columns can interact with the basic nitrogen atoms in the benzimidazole ring of the analyte.

    • Solution 1: Mobile Phase pH Adjustment: Increasing the pH of the mobile phase to around 7.2-7.6 can deprotonate the silanol groups, minimizing these interactions. A phosphate buffer is commonly used for this purpose.[1][2]

    • Solution 2: Use of End-Capped Columns: Employing a high-quality, end-capped column can significantly reduce the number of available silanol groups.

    • Solution 3: Alternative Stationary Phases: Consider using a column with a different stationary phase, such as one with a polar-embedded group, which can shield the silanol groups.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Contamination: Build-up of contaminants on the column can create active sites that cause tailing.

    • Solution: Implement a robust column washing protocol between injections and periodically flush the column with a strong solvent.

FAQ 2: I am observing poor resolution between this compound and a closely eluting impurity. What steps can I take to improve separation?

Answer:

Achieving adequate resolution is critical for accurate impurity profiling. The structural similarity between this compound and its related substances can make separation challenging.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous buffer. Acetonitrile often provides better selectivity for omeprazole and its impurities.[1]

    • Gradient Elution: If isocratic elution is insufficient, a gradient program can help resolve closely eluting peaks. A shallow gradient around the elution time of the target peaks can be particularly effective.

  • Adjust pH: The retention of ionizable compounds like this compound is highly dependent on the mobile phase pH. Small adjustments to the buffer pH can significantly alter selectivity.

  • Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance resolution by reducing mobile phase viscosity and increasing mass transfer. However, be mindful of the analyte's stability at elevated temperatures.

  • Column Chemistry: If the above steps do not yield the desired resolution, a different column chemistry may be necessary. Consider columns with different particle sizes (e.g., sub-2 µm for UHPLC) or different stationary phases (e.g., phenyl-hexyl).

FAQ 3: During forced degradation studies, I am seeing multiple degradation products. How can I ensure my method is truly stability-indicating?

Answer:

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities.[3]

Key Considerations for a Stability-Indicating Method:

  • Forced Degradation Conditions: Subject the sample to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as recommended by ICH guidelines.[4][5] This ensures the formation of a comprehensive set of degradation products.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the API peak in all stressed samples.

  • Mass Spectrometry (MS) Detection: Coupling your HPLC system with a mass spectrometer can provide invaluable information for identifying and confirming the masses of degradation products, especially for co-eluting peaks.[4][6]

Section 2: Troubleshooting Guides

Guide 1: Addressing Variability in Retention Time

Issue: Inconsistent retention times for this compound across a sequence of injections.

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with the initial mobile phase for a sufficient time before the first injection. For gradient methods, allow for adequate re-equilibration time between runs.
Fluctuations in Mobile Phase Composition If preparing the mobile phase online, check the performance of the pump's proportioning valves. If preparing manually, ensure accurate and consistent measurements.
Column Temperature Variations Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
Mobile Phase pH Drift Buffers can change pH over time, especially with exposure to air. Prepare fresh mobile phase daily.
Guide 2: Overcoming Low Analyte Recovery

Issue: The calculated recovery of this compound from spiked samples is consistently low.

Potential Cause Troubleshooting Steps
Analyte Adsorption The analyte may be adsorbing to the surfaces of sample vials, pipette tips, or the HPLC system. Consider using silanized vials or adding a small amount of a competing base to the sample diluent.
Incomplete Extraction If performing a sample extraction (e.g., from a formulation matrix), optimize the extraction solvent and procedure to ensure complete dissolution of the analyte.
Analyte Instability This compound is susceptible to degradation, particularly in acidic conditions.[7] Ensure the sample diluent is of a suitable pH to maintain stability.
Inaccurate Standard Preparation Verify the purity and concentration of the reference standard. Ensure accurate weighing and dilution.

Section 3: Method Validation & Robustness

Protocol: Robustness Testing of an HPLC Method for this compound

Robustness testing is a critical part of method validation that demonstrates the reliability of the method with respect to deliberate variations in its parameters.[8]

Step-by-Step Protocol:

  • Define Parameters and Ranges: Identify the critical method parameters and define a realistic range over which they will be varied.

    Parameter Nominal Value Lower Limit Upper Limit
    Mobile Phase pH 7.27.07.4
    Column Temperature 30°C28°C32°C
    Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
    Organic Modifier Percentage 30% Acetonitrile28% Acetonitrile32% Acetonitrile
  • Experimental Design: Use a design of experiments (DoE) approach, such as a fractional factorial design, to efficiently evaluate the effects of these variations.

  • Execute Experiments: Perform the chromatographic runs according to the experimental design.

  • Analyze Results: Evaluate the effect of each parameter variation on critical method responses, such as:

    • Retention time of this compound

    • Resolution between the main peak and critical impurities

    • Peak asymmetry

    • Tailing factor

  • Report and Conclude: Document the results and establish the acceptable operating ranges for the method.

Visualization of Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Initial Method Development Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: A typical workflow for analytical method validation.

Section 4: Advanced Topics

The Role of Quality by Design (QbD) in Method Development

The traditional "one factor at a time" approach to method development can be time-consuming and may result in a non-robust method.[1] A Quality by Design (QbD) approach offers a more systematic and risk-based framework.

Key Principles of QbD in Method Development:

  • Define an Analytical Target Profile (ATP): Clearly define the requirements for the method, such as the desired resolution, sensitivity, and accuracy.

  • Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): Determine which method attributes are critical to achieving the ATP and which parameters have the most significant impact on these attributes.

  • Design of Experiments (DoE): Use statistical experimental designs to explore the relationships between CMPs and CMAs.

  • Establish a Method Operable Design Region (MODR): Define a "design space" within which the method is known to be robust.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting peak tailing.

References

  • A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014, April 1). LCGC International. Retrieved from [Link]

  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. (n.d.). Waters. Retrieved from [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025, March 28). Figshare. Retrieved from [Link]

  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. (2025, June 12). ResearchGate. Retrieved from [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025, November 14). ResearchGate. Retrieved from [Link]

  • Variables and their Levels for Robustness Test. (n.d.). ResearchGate. Retrieved from [Link]

  • Robustness Testing in HPLC Analysis of Clarithromycin, Norfloxacin, Doxycycline, Tinidazole and Omeprazole in Pharmaceutical Dosage forms Using Experimental Design. (2014, February 1). Bentham Science. Retrieved from [Link]

  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products. (2019, July 23). Royal Society of Chemistry. Retrieved from [Link]

  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. (2025, March 28). Semantic Scholar. Retrieved from [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. (2014, March 28). Molnar-Institute. Retrieved from [Link]

  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. (2025, August 5). ResearchGate. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF OMEPRAZOLE AND CINITAPRIDE IN BULK AND PHARMACEUTICAL F. (n.d.). ijprems.com. Retrieved from [Link]

  • Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry. (2000, May 12). PubMed. Retrieved from [Link]

  • Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. (2018, June 30). Glasgow Caledonian University. Retrieved from [Link]

  • Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. (n.d.). Universitas Ahmad Dahlan. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Total synthesis of 5-hydroxyomeprazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. (2015, December 2). National Institutes of Health. Retrieved from [Link]

  • Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Total synthesis of 5-hydroxyomeprazole. (2016, May 23). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for o-Toluoyl-5-hydroxy Omeprazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of o-Toluoyl-5-hydroxy Omeprazole. As a key metabolite of Omeprazole, the accurate determination of 5-hydroxy Omeprazole is critical in pharmacokinetic and drug metabolism studies. The o-Toluoyl derivative serves as a stable analogue, often synthesized for use as a reference standard or an intermediate, making a robust analytical method for its quantification indispensable.

Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) standards, this document goes beyond a simple checklist.[1][2] It explains the causality behind each validation parameter, presents a self-validating protocol, and objectively compares the validated HPLC method against powerful alternatives like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE).

The Rationale: Why a Validated HPLC Method is Non-Negotiable

In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is a guarantee. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] For the quantification of a specific analyte like this compound, a validated HPLC method ensures that the results are reliable, reproducible, and accurate. This trustworthiness is the bedrock of regulatory submissions and ensures product quality and patient safety.

We selected a reversed-phase HPLC method with UV detection as our primary technique. This choice is predicated on its ubiquity, robustness, and cost-effectiveness for routine analysis. The analyte possesses a strong chromophore, making it amenable to UV detection, while reversed-phase chromatography provides excellent resolution for molecules of its polarity.

The Workflow: A Visual Roadmap to Method Validation

The validation process follows a logical sequence of experiments, each designed to test a specific performance characteristic of the method. The relationship between these parameters is illustrated below.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Application Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob SST System Suitability Rob->SST Routine Routine Analysis & QC SST->Routine

Caption: The logical workflow for HPLC method validation, from development to routine use.

Experimental Protocol: The Validated HPLC Method

This section details the step-by-step protocols for validating the HPLC method, adhering to the principles outlined in ICH Q2(R1) and recent FDA guidance.[3][4][5]

Chromatographic Conditions

The foundation of any validation is a stable and well-defined set of chromatographic conditions. These parameters were optimized during method development to ensure a sharp, symmetrical peak for the analyte with a reasonable retention time, well-resolved from any potential interfering peaks from the matrix or degradants.

Table 1: Optimized HPLC Chromatographic Conditions

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 25mM Potassium Phosphate Buffer (pH 7.0) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV Diode Array Detector (DAD)
Detection Wavelength 302 nm

| Run Time | 10 minutes |

Validation Parameters: Protocols and Acceptance Criteria

A. Specificity

  • Causality (The "Why"): Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] A lack of specificity can be compensated for by using a combination of analytical procedures.[6]

  • Protocol:

    • Prepare and inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Prepare and inject a solution of the this compound reference standard.

    • Prepare a placebo solution containing all formulation excipients (if applicable).

    • Spike the placebo solution with the analyte and inject.

    • Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. Inject the stressed samples.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity analysis (using a DAD detector) should yield a purity angle less than the purity threshold, indicating spectral homogeneity.

B. Linearity and Range

  • Causality (The "Why"): Linearity establishes the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution, spanning 50% to 150% of the expected working concentration. A common range is 25 to 175% of the target concentration.[7]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Table 2: Representative Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
50 451023
75 674589
100 (Target) 901234
125 1125876
150 1350112

| Correlation Coefficient (R²) | 0.9998 |

C. Accuracy

  • Causality (The "Why"): Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is typically determined by applying the method to a sample matrix spiked with a known amount of analyte.

  • Protocol:

    • Prepare a placebo (matrix) solution.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Table 3: Representative Accuracy (Recovery) Data

Spike Level Concentration Added (µg/mL) Concentration Found (µg/mL, mean n=3) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.7 100.7%

| 120% | 120.0 | 120.5 | 100.4% |

D. Precision

  • Causality (The "Why"): Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability).[3]

  • Protocol:

    • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Table 4: Representative Precision Data

Precision Level Parameter %RSD (n=6)
Repeatability Assay results (Day 1, Analyst 1) 0.45%

| Intermediate Precision | Assay results (Day 2, Analyst 2) | 0.68% |

E. Detection Limit (LOD) and Quantitation Limit (LOQ)

  • Causality (The "Why"): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Protocol (based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing measured signals from samples with known low concentrations of analyte with those of blank samples.

    • The concentration that yields a S/N ratio of approximately 3:1 is generally accepted for LOD.

    • The concentration that yields a S/N ratio of approximately 10:1 is generally accepted for LOQ.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision and accuracy at that concentration.

F. Robustness

  • Causality (The "Why"): Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][6] This is typically evaluated during method development.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time.

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within acceptable limits for all tested variations.

Table 5: Representative Robustness Study

Parameter Varied Modification Result
Flow Rate ± 0.1 mL/min (0.9 & 1.1) System Suitability Passed
Column Temperature ± 2°C (28°C & 32°C) System Suitability Passed
Mobile Phase pH ± 0.2 units (6.8 & 7.2) System Suitability Passed

| Mobile Phase % Acetonitrile | ± 2% (53% & 57%) | System Suitability Passed |

Comparison with Alternative Analytical Technologies

While HPLC-UV is a robust and reliable technique, other methods offer distinct advantages, particularly in sensitivity and selectivity, which may be crucial for bioanalytical applications.[8] The main alternatives are UPLC-MS/MS and Capillary Electrophoresis (CE).[9][10]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS combines the high-resolution separation of UPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[11] It is the gold standard for quantifying low-level analytes in complex biological matrices like plasma and urine.[12][13]

UPLC_MSMS_Workflow Sample Plasma/Urine Sample Prep Sample Prep (Protein Precipitation or LLE) Sample->Prep UPLC UPLC Separation (Sub-2µm particles) Prep->UPLC ESI Ionization Source (e.g., ESI) UPLC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: A typical workflow for quantitative analysis using UPLC-MS/MS.

Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an applied electric field. It offers extremely high separation efficiency, rapid analysis times, and minimal sample/reagent consumption.[9] It has been successfully used for the analysis of omeprazole and its metabolites, particularly for chiral separations.[14][15][16]

Head-to-Head Performance Comparison

The choice of analytical method is dictated by the specific requirements of the analysis, including the nature of the sample, required sensitivity, and available resources.

Table 6: Comparison of Analytical Methods for Omeprazole Metabolite Analysis

Parameter Validated HPLC-UV UPLC-MS/MS Capillary Electrophoresis (CE)
Principle Partition chromatography Liquid chromatography with mass-based detection Electrophoretic mobility
Sensitivity (LOQ) Low-to-mid ng/mL pg/mL to low ng/mL[13] Mid-to-high ng/mL (UV detection)
Selectivity Moderate to High (retention time) Very High (mass-to-charge ratio) High
Analysis Speed ~10 min/sample < 3 min/sample[13] ~5-15 min/sample
Matrix Effects Low to Moderate High (ion suppression/enhancement) Low to Moderate
Instrumentation Cost Low High Moderate
Operational Cost Low High Low

| Typical Application | QC, routine assay, stability testing | Bioanalysis (plasma, tissue), impurity profiling | Chiral separations, routine analysis[17] |

Conclusion

The detailed validation of the reversed-phase HPLC-UV method demonstrates that it is specific, linear, accurate, precise, and robust for the intended purpose of quantifying this compound. It stands as a reliable and cost-effective workhorse for quality control and routine pharmaceutical analysis.

However, for applications demanding higher sensitivity, such as pharmacokinetic studies in biological fluids, UPLC-MS/MS is the superior alternative, offering unparalleled detection limits and selectivity.[11] Capillary Electrophoresis provides a valuable orthogonal technique, excelling in efficiency and offering a different separation mechanism, which can be advantageous for method cross-validation or specialized applications like chiral analysis.[14]

Ultimately, the selection of an analytical method is a strategic decision. This guide provides the experimental data and scientific rationale to empower researchers and drug development professionals to make an informed choice that best aligns with their analytical objectives, be it the steadfast reliability of HPLC, the profound sensitivity of mass spectrometry, or the high efficiency of electrophoresis.

References

  • Vertex AI Search. (n.d.). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability.
  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831–844.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites.
  • US Pharmacopeia. (2022).
  • US Pharmacopeia. (n.d.).
  • Gomez-Gomez, A., et al. (2014). Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis, 92, 211–219.
  • Agilent. (n.d.).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.).
  • Lin, C. E., & Lin, W. C. (1996). Analysis of Omeprazole and Lansoprazole in Capsules by Capillary Zone Electrophoresis.
  • DSDP Analytics. (n.d.).
  • International Council for Harmonis
  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: an overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-44.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • US Pharmacopeia. (2021).
  • Lab Manager. (n.d.).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BenchChem. (n.d.). A Comparative Guide to (r)-Omeprazole Quantification: HPLC vs. Capillary Electrophoresis.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ProPharma. (2024).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • El-Kimary, E. I., et al. (2021). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices. Critical Reviews in Analytical Chemistry, 51(6), 514-533.
  • ResearchGate. (n.d.). Enantiomeric separation of omeprazole by capillary electrophoresis.
  • Analysis of Omeprazole and Lansoprazole in Capsules by Capillary Zone Electrophoresis. (n.d.).
  • Shiohama, Y., et al. (2001). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Analytical methodologies for the determination of omeprazole: An overview | Request PDF.
  • Rivai, H., et al. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry. Journal of Reports in Pharmaceutical Sciences, 7(1), 69-77.
  • El-Gindy, A., et al. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. Future Journal of Pharmaceutical Sciences, 8(1), 44.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Analysis of omeprazole, midazolam and hydroxy-metabolites in plasma using liquid chromatography coupled to tandem mass spectrometry | Request PDF.
  • Seetharamappa, J., et al. (2012). Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. Der Pharmacia Lettre, 4(1), 221-228.
  • ResearchGate. (n.d.). Total synthesis of 5-hydroxyomeprazole.
  • ResearchGate. (n.d.).
  • CymitQuimica. (n.d.). This compound sulfide-d3.
  • SciSpace. (2009). A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine.
  • Science Publishing Group. (n.d.).
  • Publishing at the Library. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma.
  • BenchChem. (n.d.).
  • Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(3), 339-351.
  • Google Patents. (n.d.).

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A Comparative Analysis for the Modern Laboratory: 5-Hydroxy Omeprazole versus o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug metabolism and pharmacokinetics, a nuanced understanding of drug metabolites and their synthetic precursors is paramount for robust analytical method development and accurate interpretation of experimental data. This guide provides an in-depth comparative analysis of 5-hydroxy omeprazole, a primary metabolite of the proton pump inhibitor omeprazole, and its synthetic derivative, o-Toluoyl-5-hydroxy Omeprazole.

While 5-hydroxy omeprazole is a product of in vivo metabolism, this compound serves as a key intermediate in the chemical synthesis of the former, primarily through the use of the o-toluoyl group as a protecting agent for the hydroxyl moiety. This guide will elucidate the structural and functional differences between these two compounds, providing a framework for their analytical differentiation and highlighting the rationale behind the synthetic strategy for 5-hydroxy omeprazole.

The Metabolic Fate of Omeprazole: The Significance of 5-Hydroxy Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1] The polymorphic enzyme CYP2C19 is chiefly responsible for the hydroxylation of the 5-methyl group of the pyridine ring, leading to the formation of 5-hydroxy omeprazole.[2][3] This metabolic pathway is a major route of elimination for omeprazole, and the genetic variability of CYP2C19 can lead to significant inter-individual differences in drug clearance.[3] Unlike its parent compound, 5-hydroxy omeprazole is pharmacologically inactive and does not contribute to the inhibition of gastric acid secretion.[2] Its quantification in biological matrices is crucial for pharmacokinetic studies and for phenotyping individuals based on their CYP2C19 metabolic activity.[3]

The Synthetic Counterpart: this compound

In contrast to the biologically formed 5-hydroxy omeprazole, this compound is a laboratory-synthesized compound. Its primary role is that of a protected intermediate in the multi-step synthesis of 5-hydroxy omeprazole.[4] The o-toluoyl group is strategically attached to the hydroxyl group of 5-hydroxy omeprazole to prevent unwanted side reactions during subsequent synthetic steps. This protecting group can be selectively removed under specific conditions to yield the final desired product, 5-hydroxy omeprazole.[4] Therefore, understanding the properties of this synthetic precursor is essential for chemists engaged in the synthesis of omeprazole metabolites as reference standards.

At a Glance: A Comparative Summary

The following table provides a side-by-side comparison of the key characteristics of 5-hydroxy omeprazole and this compound.

Feature5-Hydroxy OmeprazoleThis compound
Origin Primary metabolite of omeprazoleSynthetic intermediate
CAS Number 92340-57-3[5][6]120003-79-4
Molecular Formula C₁₇H₁₉N₃O₄S[5][6]C₂₅H₂₅N₃O₅S
Molecular Weight 361.4 g/mol [5][6]479.55 g/mol
Structure Contains a free hydroxyl groupHydroxyl group is esterified with an o-toluoyl group
Solubility More polar and water-solubleLess polar and more soluble in organic solvents
Biological Activity Pharmacologically inactive metabolite[2]Not applicable; synthetic precursor
Primary Use Biomarker for omeprazole metabolism and CYP2C19 activityProtected intermediate in the chemical synthesis of 5-hydroxy omeprazole[4]

Visualizing the Structural Relationship

The following diagram illustrates the structural relationship between omeprazole, its primary metabolite 5-hydroxy omeprazole, and the synthetic intermediate this compound.

Omeprazole Omeprazole C₁₇H₁₉N₃O₃S 5_Hydroxy_Omeprazole 5-Hydroxy Omeprazole C₁₇H₁₉N₃O₄S Omeprazole->5_Hydroxy_Omeprazole Metabolism (CYP2C19) o_Toluoyl_5_hydroxy_Omeprazole This compound C₂₅H₂₅N₃O₅S o_Toluoyl_5_hydroxy_Omeprazole->5_Hydroxy_Omeprazole Deprotection

Structural relationship between Omeprazole, 5-Hydroxy Omeprazole, and its synthetic precursor.

A Practical Guide to Experimental Differentiation

For researchers needing to distinguish between and quantify 5-hydroxy omeprazole and this compound, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection is the method of choice.

Objective:

To develop and validate an HPLC method for the simultaneous separation and quantification of 5-hydroxy omeprazole and this compound.

Rationale:

The significant difference in polarity between the two compounds, owing to the presence of a free hydroxyl group in 5-hydroxy omeprazole and the bulky, non-polar o-toluoyl group in its synthetic counterpart, will be the basis for their chromatographic separation. A reversed-phase HPLC column will retain the less polar this compound more strongly than the more polar 5-hydroxy omeprazole, leading to a longer retention time for the former.

Step-by-Step Protocol:
  • Standard Preparation:

    • Accurately weigh and dissolve reference standards of 5-hydroxy omeprazole and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of 1 mg/mL.

    • Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve covering the expected concentration range of the analytes.

  • Sample Preparation:

    • For analysis of biological samples (e.g., plasma, urine) for 5-hydroxy omeprazole, a protein precipitation or liquid-liquid extraction step is necessary to remove interfering matrix components.

    • For analysis of synthetic reaction mixtures, a simple dilution with the mobile phase may be sufficient.

  • HPLC-UV/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) will provide optimal separation.

      • Initial Rationale: Start with a lower percentage of organic solvent to allow for the elution of the more polar 5-hydroxy omeprazole, then gradually increase the organic content to elute the more retained this compound.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV: Monitor at a wavelength where both compounds exhibit significant absorbance (e.g., around 302 nm).

      • MS (for higher specificity and sensitivity): Use an electrospray ionization (ESI) source in positive ion mode. Monitor the protonated molecular ions [M+H]⁺ for each compound (m/z 362.1 for 5-hydroxy omeprazole and m/z 480.2 for this compound).

  • Data Analysis:

    • Construct a calibration curve for each analyte by plotting the peak area against the concentration of the working standards.

    • Determine the concentration of each analyte in the samples by interpolating their peak areas from the respective calibration curves.

Workflow Diagram:

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standards Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Pre-treatment (Extraction/Dilution) Sample_Prep->Injection Separation Reversed-Phase C18 Column (Gradient Elution) Injection->Separation Detection UV (302 nm) or MS ([M+H]⁺) Separation->Detection Integration Peak Integration Detection->Integration Calibration Construct Calibration Curves Integration->Calibration Quantification Quantify Analytes Calibration->Quantification

Workflow for the comparative analysis of 5-hydroxy omeprazole and this compound.

Conclusion

The comparative analysis of 5-hydroxy omeprazole and this compound underscores the critical interplay between drug metabolism and synthetic chemistry. While the former is a key indicator of the in vivo processing of omeprazole, the latter is a testament to the chemical strategies employed to access important biological molecules for research and standardization. A clear understanding of their distinct origins, physicochemical properties, and analytical behaviors is indispensable for professionals in the pharmaceutical sciences. The methodologies outlined in this guide provide a robust framework for the accurate differentiation and quantification of these two related yet functionally distinct compounds.

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A Senior Application Scientist's Guide to Omeprazole Metabolite Standards in Bioanalysis: A Comparative Review

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical chemists, and professionals in drug metabolism and pharmacokinetics (DMPK), the accurate quantification of omeprazole and its metabolites is paramount for understanding its efficacy and safety profile. This guide provides an in-depth technical comparison of o-Toluoyl-5-hydroxy Omeprazole and other major omeprazole metabolites, namely 5-hydroxy omeprazole and omeprazole sulfone, when utilized as standards in bioanalytical assays. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Landscape of Omeprazole Metabolism: A Prerequisite for Standard Selection

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two principal metabolic pathways are:

  • Hydroxylation: Catalyzed predominantly by CYP2C19, leading to the formation of 5-hydroxy omeprazole.

  • Sulfoxidation: Primarily mediated by CYP3A4, which produces omeprazole sulfone.[1][2]

These metabolites are pharmacologically less active than the parent drug and are eventually excreted.[3][4] The accurate measurement of both omeprazole and its key metabolites is crucial for pharmacokinetic studies, especially given the genetic polymorphism of CYP2C19, which can lead to significant inter-individual variability in drug clearance.[2][5]

dot graph TD; A[Omeprazole] -->|CYP2C19| B(5-Hydroxy Omeprazole); A -->|CYP3A4| C(Omeprazole Sulfone); B -->|CYP3A4| D(5-Hydroxy Omeprazole Sulfone); C -->|CYP2C19| D;

dot Figure 1: Simplified metabolic pathway of omeprazole.

The Role of Analytical Standards in Bioanalysis

In quantitative bioanalysis, reference standards are critical for the calibration of analytical instruments and the validation of the method's accuracy and precision. When quantifying analytes in complex biological matrices like plasma or urine, an internal standard (IS) is often employed to compensate for variations during sample preparation and analysis. An ideal IS should be chemically similar to the analyte but distinguishable by the analytical instrument, typically a mass spectrometer.

Comparative Analysis of Omeprazole Metabolite Standards

The choice of a standard, particularly an internal standard, is a critical decision in bioanalytical method development. Here, we compare the conventional metabolite standards, 5-hydroxy omeprazole and omeprazole sulfone, with the derivative, this compound, which is primarily suited for use as an internal standard.

5-Hydroxy Omeprazole and Omeprazole Sulfone as External Standards

5-hydroxy omeprazole and omeprazole sulfone are the primary metabolites of omeprazole and are commercially available as high-purity analytical standards. They are essential for:

  • Pharmacokinetic Studies: To determine the rate and extent of metabolite formation and elimination.

  • Metabolic Phenotyping: To assess the activity of CYP2C19 and CYP3A4 enzymes.

  • Stability-Indicating Assays: To ensure that the analytical method can distinguish the parent drug from its degradation products and metabolites.[2]

Physicochemical Properties and Stability:

Both 5-hydroxy omeprazole and omeprazole sulfone are relatively polar molecules. Omeprazole and its metabolites are known to be unstable in acidic conditions, degrading rapidly.[6][7] Therefore, sample collection, processing, and storage conditions must be carefully controlled, often requiring alkaline pH to ensure stability.

This compound: A Structural Analog Internal Standard

This compound is a derivative of the primary metabolite, 5-hydroxy omeprazole. The addition of the o-toluoyl group significantly alters its physicochemical properties, making it an excellent candidate for an internal standard in LC-MS/MS assays for the quantification of omeprazole and its primary metabolites.

Advantages of Derivatization for an Internal Standard:

  • Modified Chromatographic Retention: The increased hydrophobicity due to the toluoyl group will result in a longer retention time on a reversed-phase HPLC column compared to the more polar metabolites, 5-hydroxy omeprazole and omeprazole sulfone. This separation from the analytes of interest is crucial to prevent cross-interference.

  • Distinct Mass-to-Charge (m/z) Ratio: The derivatization introduces a significant mass shift, ensuring that the precursor and product ions of the internal standard are distinct from those of the analytes, a fundamental requirement for MS/MS detection.

  • Similar Extraction and Ionization Behavior: While structurally different, the core benzimidazole and pyridine rings are retained, which can lead to similar extraction efficiencies and ionization responses in electrospray ionization (ESI), helping to compensate for matrix effects.[8]

dot graph G { layout=neato; node [shape=box, style=filled];

} dot Figure 2: Logical relationship between analytes and the internal standard.

Performance Comparison: A Data-Driven Perspective

Parameter 5-Hydroxy Omeprazole / Omeprazole Sulfone (as External Standards) This compound (as Internal Standard - Inferred) Rationale / Reference
Linearity (r²) Typically >0.99 for calibration curves of each metabolite.The use of a good IS should result in a highly linear calibration curve for the analytes (r² > 0.99).[3][9]
Precision (%RSD) Intra- and inter-day precision for QC samples should be <15%.A suitable IS minimizes variability, leading to improved precision (<15% RSD) for the analyte measurement.[3][10]
Accuracy (%Bias) Accuracy of QC samples should be within ±15% of the nominal value.The IS corrects for systematic errors, improving the accuracy of the analyte quantification to within ±15%.[3][10]
Recovery Extraction recovery should be consistent and reproducible.The IS should have a consistent and similar recovery to the analytes to effectively correct for extraction variability.[11][12]
Matrix Effect Susceptible to ion suppression or enhancement, which can affect accuracy.A well-chosen structural analog IS can effectively compensate for matrix effects, improving data reliability.[8]
Stability Prone to degradation in acidic conditions; requires careful handling.Stability of the derivatized IS needs to be thoroughly evaluated, but the core structure's instability in acid likely persists.[2][6]

Experimental Protocols

The following are generalized protocols for the quantification of omeprazole and its metabolites in human plasma using LC-MS/MS, illustrating the use of an internal standard like this compound.

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex briefly to mix.

  • Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute all compounds, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical for this compound):

Compound Precursor Ion (m/z) Product Ion (m/z)
Omeprazole346.1198.1
5-Hydroxy Omeprazole362.1214.1
Omeprazole Sulfone362.1198.1
This compound (IS)480.2 (Calculated)Specific fragment to be determined experimentally

Note: The exact MRM transitions for this compound would need to be determined through infusion and product ion scans.

G Injection Injection Separation Separation Injection->Separation

Conclusion and Recommendations

The selection of an appropriate standard is a cornerstone of robust and reliable bioanalytical method development.

  • 5-Hydroxy Omeprazole and Omeprazole Sulfone are indispensable as external standards for the direct quantification of these major metabolites in pharmacokinetic and metabolic studies. Their use is essential for understanding the complete metabolic profile of omeprazole.

  • This compound serves a distinct but equally critical role as a structural analog internal standard . Its derivatized structure provides the necessary chromatographic and mass spectrometric differentiation from the analytes of interest while mimicking their behavior during sample processing. This is particularly advantageous in LC-MS/MS assays where matrix effects and extraction variability can significantly impact data quality.

For laboratories conducting routine bioanalysis of omeprazole, the concurrent use of all three types of standards is recommended: 5-hydroxy omeprazole and omeprazole sulfone for building calibration curves and as quality controls for the metabolites, and this compound as an internal standard to ensure the accuracy and precision of the entire analytical run. The principles and protocols outlined in this guide provide a solid foundation for the development and validation of high-quality bioanalytical methods for omeprazole and its metabolites.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the quantification of o-Toluoyl-5-hydroxy Omeprazole, a significant derivative of a primary omeprazole metabolite. As researchers and drug development professionals, ensuring the interchangeability and reliability of analytical data across different laboratories or methods is a critical step in the validation lifecycle. This guide is structured to provide not just procedural steps, but the scientific rationale behind the cross-validation of a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

The Critical Role of this compound and Method Cross-Validation

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, to form metabolites such as 5-hydroxy omeprazole.[1][2] The o-Toluoyl derivative of this metabolite, this compound, may be encountered as a reference standard, a potential impurity, or a related substance in the synthesis of omeprazole analogues. The accurate quantification of such compounds is crucial for pharmacokinetic studies, impurity profiling, and quality control of the active pharmaceutical ingredient (API).

Cross-validation of analytical methods becomes essential when data from different analytical techniques are to be compared or when a method is transferred between laboratories. It serves as the ultimate verification of a method's robustness and ensures the consistency and reliability of analytical results, a cornerstone of regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Experimental Design: A Tale of Two Methods

This guide details the cross-validation of two distinct, yet complementary, analytical methods for this compound:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : A widely accessible, robust, and cost-effective method suitable for routine quality control and quantification at moderate concentrations.

  • Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective method, ideal for bioanalysis and the detection of trace-level impurities.[7][8][9]

The cross-validation will assess key parameters including linearity, precision, accuracy, and specificity of both methods to ensure their interchangeability within a defined analytical range.

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_method_A Method A: RP-HPLC-UV cluster_method_B Method B: LC-MS/MS A_linearity Linearity & Range Comparison Comparative Analysis A_linearity->Comparison A_precision Precision (Repeatability & Intermediate) A_precision->Comparison A_accuracy Accuracy A_accuracy->Comparison A_specificity Specificity A_specificity->Comparison B_linearity Linearity & Range B_linearity->Comparison B_precision Precision (Repeatability & Intermediate) B_precision->Comparison B_accuracy Accuracy B_accuracy->Comparison B_specificity Specificity B_specificity->Comparison CrossValidation Cross-Validation Study CrossValidation->A_linearity CrossValidation->A_precision CrossValidation->A_accuracy CrossValidation->A_specificity CrossValidation->B_linearity CrossValidation->B_precision CrossValidation->B_accuracy CrossValidation->B_specificity Conclusion Interchangeability Assessed Comparison->Conclusion

Caption: Workflow for the cross-validation of RP-HPLC-UV and LC-MS/MS methods.

Detailed Experimental Protocols

Method A: RP-HPLC-UV

This method is designed for robustness and reliability in a quality control setting. The choice of a C18 column provides excellent retention for the relatively non-polar this compound, while the mobile phase composition is optimized for efficient elution and good peak shape.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 7.0) in a gradient elution. The gradient is designed to provide good separation from potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (based on the chromophore of the benzimidazole ring system)

  • Injection Volume: 10 µL

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Serially dilute with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2%, and the theoretical plates should be greater than 2000.

  • Analysis: Inject the calibration standards, followed by the samples. Construct a calibration curve by plotting the peak area against the concentration.

Method B: LC-MS/MS

This method is tailored for high sensitivity and specificity, making it suitable for bioanalytical applications or trace impurity analysis. The use of tandem mass spectrometry allows for selective detection of the analyte even in complex matrices.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis and better resolution)

  • Mobile Phase: 0.1% Formic acid in water (A) and 0.1% Formic acid in acetonitrile (B) in a gradient elution.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transition: The specific precursor-to-product ion transition for this compound would need to be determined by direct infusion. A plausible transition would be based on the fragmentation of the ester linkage and the benzimidazole core. For the purpose of this guide, we will assume a hypothetical transition of m/z 480.2 -> 198.1.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Perform serial dilutions in a 50:50 mixture of methanol and water to prepare calibration standards from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (for plasma): To 100 µL of plasma, add an internal standard and 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

  • System Suitability: Inject a mid-range standard solution five times. The RSD of the peak area ratio (analyte/internal standard) should be less than 5%.

  • Analysis: Inject the calibration standards and prepared samples. Construct a calibration curve by plotting the peak area ratio against the concentration.

Comparative Data Summary

The following table summarizes the expected performance characteristics from the cross-validation of the two proposed methods.

Validation ParameterMethod A: RP-HPLC-UVMethod B: LC-MS/MSAcceptance Criteria (as per ICH Q2(R2))
Linearity (r²) > 0.999> 0.995≥ 0.99
Range 1 - 100 µg/mL0.1 - 100 ng/mLAppropriate for intended use
Precision (RSD%) < 2%< 15%Varies by concentration level
Accuracy (% Recovery) 98 - 102%85 - 115%Varies by concentration level
Specificity Good, potential for co-eluting impuritiesExcellent, based on unique MS/MS transitionNo interference at the retention time of the analyte
Limit of Quantitation (LOQ) ~ 1 µg/mL~ 0.1 ng/mLQuantifiable with acceptable precision and accuracy

Discussion and Interpretation of Results

The cross-validation of the RP-HPLC-UV and LC-MS/MS methods for this compound is anticipated to demonstrate that both methods are reliable and accurate within their respective analytical ranges.

The RP-HPLC-UV method is expected to show excellent linearity and precision for higher concentration samples, making it an ideal choice for quality control of bulk drug substances and formulated products. Its broader availability and lower operational cost are significant advantages for routine analysis. However, its specificity is dependent on chromatographic resolution, and co-eluting impurities could potentially interfere with the analysis.

Conversely, the LC-MS/MS method offers unparalleled sensitivity and specificity. The ability to monitor a specific mass transition significantly reduces the likelihood of interference from matrix components or impurities.[7] This makes it the superior choice for bioanalytical studies where the analyte is present at very low concentrations in a complex biological matrix. The wider acceptance criteria for precision and accuracy are in line with regulatory expectations for bioanalytical methods.

The cross-validation data will be crucial in establishing a correlation between the two methods. For samples with concentrations within the overlapping range of both methods, the results should be statistically comparable. This allows for the seamless transfer of analysis from a research and development setting (where LC-MS/MS might be predominantly used) to a quality control environment (where HPLC-UV is more common).

Conclusion

The successful cross-validation of these two analytical methods for this compound provides a high degree of confidence in the analytical data generated. It demonstrates that both the RP-HPLC-UV and LC-MS/MS methods are fit for their intended purposes and can be used interchangeably under defined circumstances. This rigorous scientific approach ensures data integrity, facilitates regulatory submissions, and ultimately contributes to the development of safe and effective pharmaceuticals.

References

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  • Kanazawa, H., Okada, A., Higaki, M., Yokota, H., Mashige, F., & Nakahara, K. (2002). Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography A, 949(1-2), 1-9. Available at: [Link]

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A Guide to Inter-Laboratory Comparison for the Analysis of o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of o-Toluoyl-5-hydroxy Omeprazole, a key derivative related to the proton-pump inhibitor omeprazole. Ensuring analytical methods are reproducible across different laboratories is fundamental to drug development, manufacturing, and regulatory compliance. This document outlines a robust study design, a detailed High-Performance Liquid Chromatography (HPLC) protocol, and the critical parameters for data comparison, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the expertise to validate and standardize the analysis of this compound, thereby ensuring data integrity and consistency.

Introduction: The Imperative for Reproducible Analytical Methods

Omeprazole is a widely used medication for treating acid-related gastrointestinal disorders. Its metabolism primarily yields 5-hydroxy omeprazole. The analysis of omeprazole and its related compounds, including synthetic derivatives like this compound (a potential reference standard or a specific impurity), is critical for pharmacokinetic studies, quality control, and stability testing.[1][2]

The reliability of analytical data is paramount in the pharmaceutical industry. When an analytical method is transferred between laboratories—such as from a research and development setting to a quality control facility—it is essential to verify that the method performs consistently. An inter-laboratory comparison, also known as a reproducibility study, is the ultimate test of a method's robustness and transferability.[3][4] This process involves multiple laboratories analyzing identical samples to determine the level of agreement in their results. A successful inter-laboratory study demonstrates that the analytical procedure is well-defined, rugged, and suitable for its intended purpose, as outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[5][6][7][8]

This guide presents a model for such a comparison, focusing on a reversed-phase HPLC method for the quantification of this compound.

Inter-Laboratory Study Design

The objective of this study is to assess the reproducibility of an analytical method for quantifying this compound. The study design is critical for generating meaningful data and should be meticulously planned.

Study Participants and Materials
  • Participating Laboratories: A minimum of three to five independent laboratories should be recruited to ensure statistical significance.

  • Test Samples: A central organizer will prepare and distribute a kit to each participant containing:

    • One vial of this compound reference standard.

    • One vial of an internal standard (e.g., a stable, structurally similar compound).

    • Three blind replicate samples at three different concentration levels (low, medium, and high) in a relevant matrix (e.g., a placebo formulation or plasma).

    • A detailed analytical protocol.

  • Standardized Protocol: All participating laboratories must adhere strictly to the provided analytical method to ensure a direct comparison of laboratory performance rather than method variation.

Workflow for Inter-Laboratory Validation

The overall workflow is designed to ensure a systematic and unbiased comparison.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Reporting & Analysis P1 Central Lab Prepares & Validates Samples P2 Sample Kits Distributed to Participating Labs P1->P2 Blinded & Randomized A1 Labs Follow Standardized HPLC Protocol P2->A1 A2 Data Acquisition (Peak Area, RT) A1->A2 D1 Labs Submit Raw Data & Calculated Concentrations A2->D1 D2 Central Organizer Compiles Results D1->D2 D3 Statistical Analysis (Accuracy, Precision, Reproducibility) D2->D3

Caption: Workflow for the inter-laboratory validation study.

Detailed Experimental Protocol: RP-HPLC Method

This section provides a step-by-step protocol for the analysis. The rationale behind key steps is explained to enhance understanding and ensure proper execution.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile and methanol; purified water (18.2 MΩ·cm).

  • Buffers: Ammonium acetate.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on its wide applicability for separating moderately polar compounds like omeprazole and its derivatives.[9][10]

  • Instrumentation: An HPLC system with a UV detector.

Preparation of Solutions
  • Mobile Phase A: 10 mM Ammonium Acetate in water. A buffer is used to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds like omeprazole derivatives.[11]

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in a similar manner.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is essential for stable retention times.

  • UV Detection: 302 nm. This wavelength is commonly used for omeprazole and its derivatives, offering good sensitivity.[10]

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% to 30% B

    • 12-15 min: 30% B (re-equilibration)

A gradient elution is chosen to ensure adequate separation of the analyte from potential impurities and matrix components while maintaining a reasonable run time.

Sample Preparation
  • Accurately weigh the sample (e.g., powdered tablet) containing the analyte.

  • Transfer to a volumetric flask and add a diluent (e.g., 50:50 methanol:water).

  • Add a fixed volume of the Internal Standard solution.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection. Filtration is a critical step to prevent particulates from damaging the HPLC column and system.

Data Analysis and Comparison of Performance

Upon receiving the results from all participating laboratories, the central organizer will compile and analyze the data. The primary performance characteristics to be compared are accuracy and precision (repeatability and reproducibility), as defined by ICH guidelines.[5][6]

Acceptance Criteria
  • Accuracy: The mean recovery should be within 98.0% to 102.0%.

  • Precision (Reproducibility): The Relative Standard Deviation (RSD) between laboratories should not exceed 5.0%.

Comparative Results Table (Hypothetical Data)

The following table summarizes hypothetical results from four laboratories for the medium concentration sample (True Value = 50.0 µg/mL).

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Laboratory 4
Mean Measured Conc. (µg/mL) 49.8550.7549.5051.20
Accuracy (% Recovery) 99.7%101.5%99.0%102.4%
Intra-day Precision (RSD%) 0.8%1.1%0.9%1.3%

Overall Statistical Summary:

  • Grand Mean (all labs): 50.33 µg/mL

  • Overall Accuracy: 100.7%

  • Inter-laboratory Precision (Reproducibility RSD%): 1.58%

In this hypothetical scenario, the method demonstrates excellent reproducibility, with the inter-laboratory RSD well within the acceptance criterion of 5.0%. All laboratories also show high accuracy.

Conclusion

This guide provides a robust framework for conducting an inter-laboratory comparison for the analysis of this compound. By adhering to a standardized protocol grounded in ICH principles, participating laboratories can effectively assess the reproducibility and transferability of the analytical method. A successful inter-laboratory study provides a high degree of confidence that the method is reliable and suitable for its intended purpose in different analytical environments, ultimately ensuring the quality and consistency of pharmaceutical data.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC Chromatograms of 5-hydroxy omeprazole, omeprazole and omeprazole sulfone. ResearchGate. [Link]

  • Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. SciELO. [Link]

  • Omeprazole Delayed-Release Capsules. USP-NF. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. ResearchGate. [Link]

  • Determination of Omeprazole and Related Compounds. Waters. [Link]

  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. ResearchGate. [Link]

  • Comparison of various international guidelines for analytical method validation. ResearchGate. [Link]

  • Omeprazole Profile. ResearchGate. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Development and Validation for RP-HPLC Method of Assay of Omeprazole Capsules Formulation. SciSpace. [Link]

  • Analytical methodologies for the determination of omeprazole: an overview. PubMed. [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with. Atlantis Press. [Link]

  • Analytical methodologies for the determination of omeprazole: An overview | Request PDF. ResearchGate. [Link]

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A Comparative Guide to the Purity Confirmation of o-Toluoyl-5-hydroxy Omeprazole Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Reference Standards

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of quality. It is a highly characterized material used to confirm the identity, strength, quality, and purity of drug substances and products.[1][2] The integrity of all analytical data hinges on the quality of the reference standard used; an impure or poorly characterized standard can lead to inaccurate batch release assays, flawed stability studies, and significant regulatory non-compliance.[3][4] The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized".[3]

o-Toluoyl-5-hydroxy Omeprazole is a critical impurity reference standard related to Omeprazole, a widely prescribed proton-pump inhibitor. As a derivative of a primary metabolite, its accurate quantification is essential for controlling process-related impurities and degradation products in Omeprazole drug manufacturing. This guide provides an in-depth comparison of analytical methodologies for the purity confirmation of this standard, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Imperative: Why Purity Confirmation is Non-Negotiable

The qualification of a reference standard is a rigorous process designed to build a comprehensive profile of the material, ensuring it is fit for its intended purpose.[5][6] For an impurity standard like this compound, purity is the most critical attribute. The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the validation characteristics required for analytical procedures, which are foundational for purity assessment.[5][7][8]

An orthogonal approach, using multiple analytical techniques based on different chemical principles, is the gold standard for purity confirmation. This ensures that no impurities are overlooked. A typical qualification program involves a suite of tests including spectroscopy for identity confirmation (NMR, MS, IR), and various chromatographic and other techniques for purity and impurity profiling.[1][3]

Orthogonal Analytical Approaches: A Comparative Analysis

The choice of analytical technique is driven by the physicochemical properties of the molecule and the desired level of sensitivity and specificity. For this compound, a substituted benzimidazole, several high-resolution techniques are suitable. Below is a comparison of the most powerful methods.

Analytical Technique Principle of Separation/Detection Strengths Limitations Typical Application
HPLC with UV Detection Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[9][10] Detection is based on UV absorbance.Robust, reproducible, widely available, excellent for quantitative analysis of known impurities.Requires chromophoric impurities for detection; co-eluting impurities may not be resolved or detected.Primary method for purity assay (e.g., area % calculation) and routine quality control.
UPLC with MS Detection Similar to HPLC but uses smaller particle size columns for higher resolution and speed. Mass Spectrometry (MS) detects ions based on mass-to-charge ratio.Higher peak capacity and sensitivity than HPLC-UV. MS provides mass information, aiding in the identification of unknown impurities.Higher operational complexity and cost; matrix effects can cause ion suppression.Impurity profiling, identification of unknown degradants, and confirmation of trace-level impurities.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance of specific nuclei (e.g., ¹H) in a magnetic field. The signal intensity is directly proportional to the number of nuclei.A primary ratio method that does not require a specific reference standard of the same compound for quantification. Highly accurate and precise.Lower sensitivity compared to chromatographic methods; requires a highly pure internal standard and specialized expertise.Absolute purity determination and certification of primary reference standards.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Accurately quantifies non-volatile inorganic impurities (residue on ignition) and water content.Does not provide information on organic impurities.Determination of non-combustible impurities and water content.

In-Depth Protocol: High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its robustness and precision.[10][11] The following is a detailed, self-validating protocol for assessing the chromatographic purity of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Sodium Phosphate monobasic (analytical grade), Phosphoric Acid, and purified water.

  • Reference Standard: this compound candidate material.

Chromatographic Conditions
  • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH adjusted to 7.6 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-25 min: 25% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm[12][13]

  • Injection Volume: 10 µL

Rationale for Choices:

  • Reversed-Phase C18 Column: This is a versatile, non-polar stationary phase that provides excellent retention and separation for moderately polar compounds like Omeprazole and its derivatives.[12]

  • Phosphate Buffer at pH 7.6: Omeprazole and its analogs are sensitive to acid.[14] A neutral to slightly alkaline pH prevents on-column degradation and ensures consistent ionization, leading to sharp, symmetrical peaks.[13][15]

  • Gradient Elution: A gradient of acetonitrile is employed to ensure that impurities with a wide range of polarities are eluted and separated from the main peak and each other within a reasonable runtime.

  • Detection at 280 nm: This wavelength provides good sensitivity for benzimidazole-containing compounds.[11][12][13]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified for its suitability. This is a non-negotiable step mandated by pharmacopeias like the USP.[9][16][17]

  • Procedure: Prepare a solution containing ~0.1 mg/mL of this compound and a known related impurity (e.g., 5-hydroxy Omeprazole) at a low concentration (~0.001 mg/mL). Inject this solution five times.

  • Acceptance Criteria:

    • Precision (%RSD): The relative standard deviation of the peak area for the main analyte from the five replicate injections should be ≤ 2.0%.

    • Tailing Factor (T): The tailing factor for the this compound peak should be between 0.8 and 1.5.

    • Resolution (Rs): The resolution between the main analyte and the known impurity peak must be ≥ 2.0.

Sample Preparation and Analysis
  • Standard Solution: Accurately weigh and dissolve the this compound candidate material in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the standard solution in duplicate and record the chromatogram.

Data Interpretation and Purity Calculation

Chromatographic purity is typically calculated using the area percentage method.

  • Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

  • Acceptance Criteria: For a reference standard, the purity is expected to be exceptionally high. A typical acceptance criterion is ≥ 99.5% . All impurities greater than 0.05% should be identified and characterized if possible.

Visualizing the Workflow and Chemical Relationships

To ensure clarity, the qualification process and the context of the analyte are visualized below.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Orthogonal Purity Confirmation cluster_2 Phase 3: Final Qualification A Receive Candidate Reference Standard Lot B Structural Elucidation (NMR, MS, FTIR) A->B C Preliminary Purity Screen (HPLC-UV) B->C D Quantitative Purity (HPLC Area % Method) C->D G Mass Balance Calculation D->G E Trace Impurity Profile (LC-MS) E->G F Inorganic & Volatiles (TGA, ROI, GC-HS) F->G H Assign Purity Value G->H I Issue Certificate of Analysis H->I

Caption: Workflow for Reference Standard Qualification.

G cluster_analysis Analytical Separation (HPLC) Omeprazole Omeprazole (Active Pharmaceutical Ingredient) Metabolite 5-hydroxy Omeprazole (Metabolite / Impurity B) Omeprazole->Metabolite Metabolism / Degradation Standard This compound (Derivatized Reference Standard) Metabolite->Standard Synthetic Derivatization (for stability & chromatography)

Caption: Chemical Relationship of the Reference Standard.

Conclusion

The qualification of this compound as a reference standard is a meticulous process that demands a multi-faceted, orthogonal analytical strategy. While HPLC with UV detection serves as the robust, quantitative workhorse for purity assessment, it must be complemented by mass spectrometry for comprehensive impurity profiling and other techniques to account for non-chromatophoric and non-volatile impurities. By adhering to rigorous, self-validating protocols grounded in regulatory guidelines from bodies like the ICH and USP, researchers and drug developers can ensure the highest quality of their reference standards. This commitment to analytical excellence is fundamental to guaranteeing the safety, efficacy, and quality of the final pharmaceutical product.

References

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • USP <621> Chromatography. DSDP Analytics. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

  • Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. [Link]

  • Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

  • Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. ResearchGate. [Link]

  • Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]

  • Choosing Reference Standards for API or Impurity. ResolveMass Laboratories Inc. [Link]

  • What is meant by reference standard in pharmaceuticals? GMP SOP. [Link]

  • Physical Standards and Reference Materials. U.S. Food and Drug Administration (FDA). [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Center for Biotechnology Information (NCBI). [Link]

  • Reference Standards for Potency Assays. BEBPA. [Link]

  • Analytical methodologies for the determination of omeprazole: an overview. PubMed. [Link]

  • Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods. Atlantis Press. [Link]

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A Comparative Guide to the Chemical Stability of o-Toluoyl-5-hydroxy Omeprazole and Omeprazole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical stability of o-Toluoyl-5-hydroxy Omeprazole and its parent compound, omeprazole. As researchers and drug development professionals seek to optimize the pharmaceutical properties of active pharmaceutical ingredients (APIs), understanding the stability profile of novel derivatives is paramount. This document outlines a theoretical framework and a practical experimental design for a head-to-head stability comparison, drawing upon established knowledge of omeprazole's degradation pathways.

Introduction: The Rationale for a Comparative Stability Study

Omeprazole, a cornerstone of proton pump inhibitor (PPI) therapy, is widely used in the treatment of acid-related gastrointestinal disorders.[1][2] However, its chemical instability, particularly in acidic environments, presents significant formulation challenges, necessitating enteric-coated dosage forms to ensure bioavailability.[3][4] The metabolism of omeprazole primarily yields 5-hydroxyomeprazole, a molecule that has also been the subject of stability investigations.[5] The introduction of an o-toluoyl group at the 5-hydroxy position, creating this compound, represents a chemical modification that could potentially alter the molecule's physicochemical properties, including its stability. This guide explores the anticipated stability differences between this compound and omeprazole and provides a robust experimental protocol for their empirical evaluation.

Molecular Structures and Hypothesized Stability Implications

The chemical structures of omeprazole and this compound are presented below. Omeprazole is a substituted benzimidazole containing a sulfinyl group, which is a chiral center.[1][6]

Omeprazole: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole[2][6]

This compound: The introduction of an o-toluoyl group at the 5-hydroxy position of the benzimidazole ring is the key structural modification. This ester linkage is a potential site for hydrolysis, which could influence the degradation profile of the molecule. Conversely, the bulky o-toluoyl group may offer steric hindrance, potentially protecting other labile parts of the molecule from degradation.

The central hypothesis is that the ester functionality in this compound will introduce a new degradation pathway (hydrolysis) not present in omeprazole, while potentially altering the kinetics of the known degradation pathways of the core omeprazole structure.

Proposed Experimental Workflow for Comparative Stability Analysis

A forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines, is the cornerstone for evaluating the stability of a new drug substance.[3] This involves subjecting the compounds to a range of stress conditions to accelerate degradation and identify potential degradation products.

G cluster_analysis Analysis cluster_data Data Evaluation prep_omeprazole Omeprazole Solution acid Acid Hydrolysis (e.g., 0.1 N HCl) prep_omeprazole->acid base Base Hydrolysis (e.g., 0.1 N NaOH) prep_omeprazole->base oxidation Oxidation (e.g., 3% H2O2) prep_omeprazole->oxidation thermal Thermal Stress (e.g., 70°C) prep_omeprazole->thermal photolytic Photolytic Stress (UV/Vis light) prep_omeprazole->photolytic prep_derivative o-Toluoyl-5-hydroxy Omeprazole Solution prep_derivative->acid prep_derivative->base prep_derivative->oxidation prep_derivative->thermal prep_derivative->photolytic sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photolytic->sampling hplc Stability-Indicating HPLC-UV/MS Analysis sampling->hplc characterization Degradant Characterization (LC-MS) hplc->characterization kinetics Degradation Kinetics hplc->kinetics pathway Degradation Pathway Elucidation characterization->pathway comparison Comparative Stability Assessment kinetics->comparison pathway->comparison

Caption: A typical experimental workflow for a comparative forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to provide a comprehensive comparison of the stability of this compound and omeprazole.

Preparation of Stock Solutions
  • Objective: To prepare standardized solutions of both compounds for subsequent stress studies.

  • Protocol:

    • Accurately weigh and dissolve omeprazole and this compound in a suitable solvent, such as methanol or a mixture of methanol and water, to achieve a stock concentration of 1 mg/mL.[7]

    • Prepare working solutions by diluting the stock solutions with the appropriate stress medium to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

Forced Degradation Studies

These studies are designed to accelerate the degradation of the molecules under various conditions.

  • Acid Hydrolysis:

    • Treat the working solutions of each compound with 0.1 N HCl.[3]

    • Maintain the solutions at room temperature.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis.[3]

  • Base Hydrolysis:

    • Treat the working solutions of each compound with 0.1 N NaOH.[8]

    • Maintain the solutions at room temperature.

    • Withdraw aliquots at specified time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation:

    • Treat the working solutions of each compound with 3% hydrogen peroxide (H₂O₂).[8]

    • Maintain the solutions at room temperature.

    • Withdraw aliquots at specified time intervals.

  • Thermal Degradation:

    • Place the working solutions of each compound in a temperature-controlled oven at 70°C.[8][9]

    • Withdraw aliquots at specified time intervals.

    • Allow the aliquots to cool to room temperature before HPLC analysis.

  • Photolytic Degradation:

    • Expose the working solutions of each compound to UV and visible light in a photostability chamber.[3]

    • Simultaneously, keep control samples protected from light.

    • Withdraw aliquots from both exposed and control samples at specified time intervals.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH 7.6) and acetonitrile is often effective for separating omeprazole and its related substances.[11]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV detection at a wavelength where both the parent compounds and potential degradants have significant absorbance (e.g., 302 nm for omeprazole).[12]

    • Mass Spectrometry (MS) Detector: Coupling the HPLC to a mass spectrometer will aid in the identification of degradation products.[9][13]

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and comparative manner.

Table 1: Hypothetical Comparative Stability Data (% Degradation)
Stress ConditionTime (hours)Omeprazole (% Degradation)This compound (% Degradation)
0.1 N HCl 21520
84555
24>90>95
0.1 N NaOH 8515
241230
3% H₂O₂ 8108
242520
Thermal (70°C) 24812
722028
Photolytic 2455

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be determined experimentally.

Elucidation of Degradation Pathways

The degradation pathways of omeprazole are well-documented.[3][13] In acidic conditions, omeprazole undergoes a complex rearrangement to form a sulfenamide intermediate, which is the active inhibitor of the proton pump.[1] Further degradation can lead to various products.

G cluster_omeprazole Omeprazole Degradation cluster_derivative This compound Degradation omeprazole Omeprazole sulfenamide Sulfenamide Intermediate omeprazole->sulfenamide Acidic Conditions degradation_products_omeprazole Degradation Products sulfenamide->degradation_products_omeprazole derivative o-Toluoyl-5-hydroxy Omeprazole hydrolysis_product 5-hydroxyomeprazole + o-Toluic Acid derivative->hydrolysis_product Hydrolysis (Acid/Base) sulfenamide_derivative Sulfenamide Intermediate (from derivative) derivative->sulfenamide_derivative Acidic Conditions degradation_products_derivative Other Degradation Products sulfenamide_derivative->degradation_products_derivative

Caption: Postulated primary degradation pathways for omeprazole and this compound.

For this compound, a key anticipated degradation pathway is the hydrolysis of the ester bond, yielding 5-hydroxyomeprazole and o-toluic acid. This would likely be more pronounced under both acidic and basic conditions. The stability of the resulting 5-hydroxyomeprazole would then contribute to the overall degradation profile.[5]

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the chemical stability of this compound with omeprazole. The addition of the o-toluoyl group is expected to introduce a hydrolytic degradation pathway, potentially leading to lower stability under acidic and basic conditions compared to omeprazole. However, the steric bulk of this group might offer some protection against other degradation mechanisms.

The proposed forced degradation studies, coupled with a robust stability-indicating HPLC method, will provide the necessary empirical data to confirm these hypotheses. A thorough understanding of the comparative stability and degradation pathways is a critical step in the development of new drug candidates and the optimization of their pharmaceutical formulations. The insights gained from such studies will be invaluable for researchers, scientists, and drug development professionals in advancing the next generation of proton pump inhibitors.

References

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  • PubMed. (2017). Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. Retrieved from [Link]

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  • Waters. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Retrieved from [Link]

  • Farmacia Journal. (2010). STABILITY STUDY OF OMEPRAZOLE. Retrieved from [Link]

  • Figshare. (2021). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

  • Molnar Institute. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetics of o-Toluoyl-5-hydroxy Omeprazole and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth pharmacokinetic comparison of the proton pump inhibitor omeprazole, its primary metabolite 5-hydroxy omeprazole, and a rationally designed prodrug, o-Toluoyl-5-hydroxy Omeprazole. We will explore the metabolic pathways, analyze comparative pharmacokinetic data, and provide detailed experimental protocols for researchers in drug development. This analysis is grounded in established scientific principles to elucidate the potential advantages of a targeted prodrug strategy.

Introduction: The Rationale for a Prodrug Approach

Omeprazole is a cornerstone therapy for acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] However, its therapeutic efficacy is influenced by its pharmacokinetic profile. Omeprazole is acid-labile, requiring enteric-coated formulations to protect it from gastric acid.[2][3] More significantly, it undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][4][5]

The activity of CYP2C19 is subject to well-known genetic polymorphisms, leading to significant inter-individual variability in omeprazole plasma concentrations and, consequently, its clinical effects.[6][7] Individuals can be classified as poor, intermediate, or extensive metabolizers, which can impact therapeutic outcomes.[8] This variability presents a challenge for consistent and predictable acid suppression.

One of omeprazole's major metabolites is 5-hydroxy omeprazole, formed through hydroxylation by CYP2C19 and to a lesser extent, CYP3A4.[9][10][11] This metabolite itself has negligible antisecretory activity.[2][3] A key strategy to bypass the polymorphic metabolism of the parent drug is to develop a prodrug of its metabolite. Here, we evaluate a hypothetical prodrug, this compound, designed to improve the drug delivery and pharmacokinetic consistency of the omeprazole scaffold. The o-Toluoyl ester moiety is designed to enhance lipophilicity and absorption, subsequently being cleaved by ubiquitous esterases in the body to release 5-hydroxy omeprazole.[12][13][14]

The Metabolic Fate of Omeprazole

Omeprazole is extensively metabolized in the liver into several derivatives. The two primary metabolic pathways are:

  • 5-Hydroxylation: Catalyzed predominantly by CYP2C19, this pathway forms 5-hydroxy omeprazole.[10] CYP3A4 also contributes to this reaction, but with lower affinity.[9][10]

  • Sulfoxidation: This pathway is mainly mediated by CYP3A4 and results in the formation of omeprazole sulfone.[15][16]

Neither of these primary metabolites contributes significantly to the antisecretory effect of the parent drug.[2] The diagram below illustrates this metabolic process.

G cluster_0 Metabolic Pathway of Omeprazole omeprazole Omeprazole hydroxy 5-Hydroxy Omeprazole (Inactive) omeprazole->hydroxy CYP2C19 (major) CYP3A4 (minor) sulfone Omeprazole Sulfone (Inactive) omeprazole->sulfone CYP3A4

Caption: Metabolic conversion of Omeprazole in the liver.

The proposed prodrug, this compound, aims to bypass this initial metabolic step by delivering the 5-hydroxy metabolite directly after absorption and subsequent esterase-mediated hydrolysis.

G cluster_1 Prodrug Activation Pathway prodrug o-Toluoyl-5-hydroxy Omeprazole active_metabolite 5-Hydroxy Omeprazole prodrug->active_metabolite Esterases (Intestine, Liver, Blood)

Caption: Bioactivation of the this compound prodrug.

Comparative Pharmacokinetic Parameters

The table below presents a comparison of key pharmacokinetic (PK) parameters for omeprazole and its metabolite, alongside a projected profile for the hypothetical this compound prodrug. The data for omeprazole are derived from published human studies, while the prodrug values are hypothesized based on established principles of prodrug design.[17]

ParameterOmeprazole5-Hydroxy Omeprazole (from Omeprazole)This compound (Hypothetical)Rationale for Prodrug Projection
Tmax (h) 0.5 - 3.5[1]~1-4~1.5 - 4.0Time required for absorption and subsequent esterase hydrolysis to release the active metabolite.
Cmax (ng/mL) Variable (Dose & Phenotype Dependent)Lower than parent drugHigher systemic exposure of 5-hydroxy omeprazoleBypasses first-pass metabolism by CYP2C19/3A4, leading to less pre-systemic elimination.
AUC (ng·h/mL) Highly variable due to CYP2C19 polymorphism[8]Dependent on parent drug AUCMore consistent and potentially higher exposureReduced inter-individual variability by avoiding the polymorphic CYP2C19 pathway.
t1/2 (h) 0.5 - 1.0[1][2]~1.0 - 3.0[7]~1.0 - 3.0The half-life would be that of the released 5-hydroxy omeprazole.
Bioavailability (%) 30 - 40 (single dose)[1][2]N/ASignificantly ImprovedEnhanced absorption due to increased lipophilicity and circumvention of extensive first-pass metabolism.[18]
Primary Metabolism CYP2C19, CYP3A4[4][5]Further metabolism (e.g., sulfoxidation by CYP3A4)[7]Esterase hydrolysis, then metabolism of 5-hydroxy omeprazoleThe primary activation step is hydrolysis, not P450 oxidation.

Experimental Protocols for Pharmacokinetic Evaluation

To empirically determine and compare the pharmacokinetic profiles of these compounds, standardized preclinical studies are essential. Below are detailed protocols for key experiments.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical oral PK study in rats, a common preclinical model for evaluating drug absorption and disposition.[19][20]

Objective: To determine and compare the plasma concentration-time profiles and key PK parameters of Omeprazole and this compound following oral administration.

Workflow Diagram:

G start Start: Animal Acclimatization (1 week) fasting Overnight Fasting (12 hours) start->fasting dosing Oral Gavage Dosing (e.g., 10 mg/kg) fasting->dosing sampling Serial Blood Sampling (Jugular Vein Catheter) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) analysis->pk_calc

Sources

A Comparative Guide to the Analytical Method Transfer of o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of a validated High-Performance Liquid Chromatography (HPLC) method for o-Toluoyl-5-hydroxy Omeprazole during a formal method transfer. It is designed for researchers, scientists, and drug development professionals to illustrate the critical parameters, potential challenges, and best practices for ensuring analytical consistency between laboratories.

Introduction: The Imperative of Method Transferability

In pharmaceutical development and manufacturing, the consistency and reliability of analytical methods are paramount. Omeprazole, a widely used proton pump inhibitor, and its related compounds, such as the potential impurity or metabolite this compound, must be accurately quantified to ensure product quality and patient safety. An analytical method, once validated, often needs to be transferred between different laboratories—from a research and development setting to a quality control (QC) laboratory, or between different manufacturing sites.

The successful transfer of an analytical procedure (TAP), as defined by the United States Pharmacopeia (USP) in General Chapter <1224>, is a documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory.[1][2][3][4] This process is critical for maintaining data integrity and ensuring that the method performs as intended in its new environment. This guide details a comparative study for the transfer of a reversed-phase HPLC (RP-HPLC) method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[5][6][7][8]

The Subject Method: A Validated RP-HPLC Assay

The analytical method designated for transfer is a validated isocratic RP-HPLC method for the quantification of this compound. The method was originally developed and validated in the "Transferring Unit" (TU) and is now being transferred to a "Receiving Unit" (RU).

Table 1: Original Validated HPLC Method Parameters

ParameterSpecification
Instrument Agilent 1260 Infinity II HPLC with DAD Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 65:35 (v/v) Acetonitrile : 20mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 7.0 with 0.1M KOH)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 302 nm
Run Time 15 minutes
Standard Concentration 0.1 mg/mL in Methanol
Sample Preparation Test article dissolved in Methanol to a target concentration of 0.1 mg/mL

Designing the Transferability Study

A successful method transfer hinges on a meticulously planned protocol with pre-defined acceptance criteria.[9] This study employs the Comparative Testing approach, where both the TU and RU analyze the same lot of a representative sample.

Causality Behind Experimental Choices:

  • System Suitability Testing (SST): This is the foundational first step. It verifies that the chromatographic system (instrument, column, mobile phase) is performing adequately before any samples are analyzed. Parameters like theoretical plates, tailing factor, and resolution are sensitive indicators of column efficiency and peak shape, which can be affected by differences in instrument gradient delay volumes or extra-column volumes.[10]

  • Comparative Accuracy and Precision: This is the core of the transfer. By analyzing the same sample, we can directly compare the results between labs. Accuracy (closeness to the true value) and precision (consistency of results) are statistically evaluated to ensure inter-laboratory agreement. The use of a single, homogenous sample lot eliminates sample variability as a confounding factor.

  • Statistical Analysis: The choice of statistical tests is crucial for an objective assessment. Equivalence testing, often using t-tests and F-tests, provides a robust framework to determine if the means and variances of the data sets from the two labs are statistically equivalent.[11][12]

Method Transfer Workflow

The following diagram illustrates the logical flow of the analytical method transfer process, from initial planning to final approval.

MethodTransferWorkflow start Start protocol Define Transfer Protocol & Acceptance Criteria start->protocol training Train Receiving Unit (RU) Analysts protocol->training tu_analysis Transferring Unit (TU) Performs Analysis training->tu_analysis ru_analysis Receiving Unit (RU) Performs Analysis training->ru_analysis data_comp Compare Data & Statistical Analysis (TU vs. RU) tu_analysis->data_comp ru_analysis->data_comp evaluation Results Meet Acceptance Criteria? data_comp->evaluation report Generate Final Transfer Report evaluation->report  Yes investigation Investigate Deviations & Troubleshoot evaluation->investigation No end End: Method Transferred report->end investigation->ru_analysis Re-execute

Caption: Workflow for a comparative analytical method transfer study.

Comparative Data and Performance Analysis

The following tables summarize the experimental data generated by both the Transferring Unit (TU) and the Receiving Unit (RU).

System Suitability Testing (SST)

Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Retention Time %RSD (n=6): ≤ 1.0%

Table 2: Comparative System Suitability Results

ParameterTransferring Unit (TU)Receiving Unit (RU)Acceptance CriteriaResult
Tailing Factor1.151.21≤ 2.0Pass
Theoretical Plates (N)58905540≥ 2000Pass
Retention Time (min)8.348.41--
RT %RSD (n=6)0.25%0.31%≤ 1.0%Pass

Analysis: Both laboratories comfortably met the system suitability criteria, indicating that the instrumentation in the RU is capable of performing the method effectively. The minor shift in retention time is expected due to subtle differences in HPLC systems, such as dwell volume, and is well within acceptable limits.[10][13]

Assay Precision and Accuracy

A single lot of a test sample containing this compound was prepared and analyzed six times independently at each site.

Acceptance Criteria:

  • Precision (%RSD of Assay Values): ≤ 2.0%

  • Accuracy (Mean Assay Value): Difference between labs should be ≤ 2.0%

Table 3: Comparative Assay Results (n=6 preparations)

StatisticTransferring Unit (TU)Receiving Unit (RU)
Mean Assay Value (%)99.7%99.1%
Standard Deviation0.450.51
% Relative Standard Deviation (%RSD)0.45%0.51%

Statistical Comparison:

ParameterCalculationResultAcceptance CriteriaOutcome
Precision %RSD for TU and RU0.45% and 0.51%≤ 2.0%Pass
Accuracy (99.7 - 99.1) / 99.7* 1000.60%

Analysis: The results demonstrate excellent concordance between the two laboratories. Both sites achieved highly precise results, with %RSD values well below the 2.0% limit. Furthermore, the mean assay values were statistically equivalent, with a difference of only 0.60%, confirming the successful transfer of the method in terms of accuracy.

Discussion: Navigating Potential Transfer Challenges

While this transfer was successful, it is important to acknowledge potential challenges. The robustness of an analytical method is often tested during a transfer.[14]

  • Instrumentation Differences: The most common challenge arises from differences between HPLC instruments, even from the same manufacturer.[13][14] Factors like gradient mixing behavior, detector lamp energy, and internal tubing dimensions can lead to shifts in retention time and resolution. Proactive measures, such as using instruments with similar gradient delay volumes or employing software with emulation technology, can mitigate these risks.[10][15]

  • Column Variability: Although the same column type was used, batch-to-batch variability in stationary phase chemistry can impact selectivity. It is best practice for the TU to provide the RU with a column from a well-characterized batch that is known to perform well.

  • Analyst Technique: Clear and unambiguous instructions in the analytical procedure are vital.[1] Ambiguities in sample preparation, such as sonication time or the type of filter used, can introduce variability. A pre-transfer meeting or having a TU analyst on-site at the RU can be highly beneficial.[1]

Conclusion

The analytical method for the quantification of this compound was successfully transferred from the Transferring Unit to the Receiving Unit. The comparative data demonstrates that the Receiving Unit can execute the method with comparable accuracy, precision, and system performance. All pre-defined acceptance criteria were met, confirming the method's suitability for its intended purpose in the new laboratory environment. This study underscores the importance of a robust, well-documented transfer protocol and clear communication to ensure analytical consistency across a product's lifecycle.

Appendix A: Detailed Experimental Protocol

1.0 Mobile Phase Preparation 1.1. Prepare a 20mM Potassium Dihydrogen Phosphate Buffer by dissolving 2.72 g of KH2PO4 in 1000 mL of HPLC-grade water. 1.2. Adjust the pH of the buffer to 7.0 ± 0.05 using 0.1M Potassium Hydroxide. 1.3. Filter the buffer through a 0.45 µm nylon filter. 1.4. Mix Acetonitrile and the prepared buffer in a 65:35 (v/v) ratio. Sonicate for 10 minutes to degas.

2.0 Standard Solution Preparation (0.1 mg/mL) 2.1. Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. 2.2. Add approximately 70 mL of Methanol and sonicate for 5 minutes to dissolve. 2.3. Allow the solution to cool to room temperature and dilute to volume with Methanol. Mix well.

3.0 Sample Solution Preparation (Target: 0.1 mg/mL) 3.1. Accurately weigh an amount of test article equivalent to 10 mg of this compound into a 100 mL volumetric flask. 3.2. Follow steps 2.2 and 2.3.

4.0 Chromatographic Procedure 4.1. Set up the HPLC system according to the parameters in Table 1. 4.2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 4.3. Perform six replicate injections of the Standard Solution to verify System Suitability. 4.4. Inject the Sample Solutions for analysis.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]

  • Statistical Assessment of Analytical Method Transfer - PubMed. Available at: [Link]

  • Assay Transfers: A Guide to USP <1224> - Quantics Biostatistics. Available at: [Link]

  • Analytical Method Transfer: Best Practices and Guidelines - Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations - CASSS. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • <1224> Transfer of Analytical Procedures - USP-NF. Available at: [Link]

  • Statistical Assessment of Analytical Method Transfer - Semantic Scholar. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

  • Analytical Method Transfer (USP 1224) Guideline - Pharma Beginners. Available at: [Link]

  • <1224> Transfer of Analytical Procedures | PDF | Sampling (Statistics) - Scribd. Available at: [Link]

  • Design and Statistical Analysis of Method Transfer Studies for Biotechnology Products - Taylor & Francis Online. Available at: [Link]

  • (PDF) Statistical Assessment of Analytical Method Transfer - ResearchGate. Available at: [Link]

  • Challenges in Analytical Method Development and Validation - BioPharm International. Available at: [Link]

  • METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS - Agilent. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking o-Toluoyl-5-hydroxy Omeprazole Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of HPLC-UV, LC-MS/MS, and UPLC-MS/MS Methodologies

Abstract

For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is fundamental to robust pharmacokinetic (PK) and drug metabolism studies. This guide provides a comprehensive comparison of analytical methodologies for quantifying o-Toluoyl-5-hydroxy Omeprazole, a key derivative of omeprazole's primary metabolite, 5-hydroxy omeprazole. We will conduct an in-depth evaluation of a classic High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against two advanced mass spectrometry techniques: a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a novel, high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach. This document details the experimental protocols, presents comparative performance data, and explains the scientific rationale behind the selection of specific methods, all grounded in established regulatory standards for bioanalytical method validation.

Introduction: The Analytical Imperative in Omeprazole Metabolism

Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] The principal metabolite, 5-hydroxy omeprazole, is pharmacologically inactive but its formation is a critical step in the clearance of the parent drug.[2] Genetic polymorphisms in the CYP2C19 enzyme lead to significant inter-individual variations in metabolism, making the accurate quantification of omeprazole and its metabolites essential for pharmacokinetic and pharmacogenetic research.[1]

The analyte of interest, this compound, is a derivative designed for specific analytical or metabolic applications. Its quantification demands methods that are not only accurate and precise but also selective enough to distinguish it from the parent drug and other related metabolites in complex biological matrices like plasma. The choice of analytical technique—ranging from the cost-effective HPLC-UV to the highly sensitive LC-MS/MS—directly impacts the quality and applicability of the resulting data. This guide benchmarks a novel UPLC-MS/MS method against these established techniques to provide a clear framework for method selection.

Methodologies Under Comparison

This guide evaluates three distinct analytical methods. The performance of each is assessed based on validation parameters set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][5]

  • Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : A robust, widely accessible technique.

  • Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : The industry standard for sensitive and selective bioanalysis.

  • Method C (Benchmarked): Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : A high-throughput evolution of LC-MS/MS, promising faster analysis times without compromising performance.

The following diagram illustrates the generalized workflow for bioanalytical method validation applied in this comparison.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation p1 Plasma Sample Collection p2 Addition of Internal Standard p1->p2 p3 Extraction (LLE or PP) p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 LC Injection p4->a1 Inject Reconstituted Sample a2 Chromatographic Separation a1->a2 a3 Detection (UV or MS/MS) a2->a3 d1 Peak Integration a3->d1 Acquire Signal d2 Calibration Curve Generation d1->d2 d3 Quantification of Analyte d2->d3 d4 Validation Assessment (Accuracy, Precision, etc.) d3->d4

Caption: Generalized workflow for bioanalytical sample analysis.

Experimental Protocols & Rationale

A self-validating system requires meticulous and reproducible protocols. The following sections detail the step-by-step methodologies for each technique.

General Sample Preparation: Liquid-Liquid Extraction (LLE)

Causality: LLE is chosen for its ability to produce a clean extract, minimizing matrix effects that can interfere with quantification, especially in HPLC-UV and LC-MS/MS.[6]

  • To 500 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Pantoprazole).[6][7]

  • Add 3 mL of an extraction solvent mixture (e.g., dichloromethane-diethyl ether, 1:1, v/v).[6]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase specific to the analytical method.

Method A: HPLC-UV Protocol

Causality: This method leverages well-established reversed-phase chromatography. A C18 column is selected for its hydrophobic stationary phase, which effectively retains and separates omeprazole and its moderately polar metabolites.[8] The UV detection wavelength is set to 302 nm, a common optimum for omeprazole and its derivatives, offering a good balance of sensitivity and selectivity.[8][9]

  • Chromatographic System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 10 mM phosphate buffer and acetonitrile (53:47, v/v), with the pH adjusted to 7.3 with triethylamine. The slightly alkaline pH is crucial for the stability of omeprazole and its metabolites.[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV absorbance at 302 nm.[10]

Method B: LC-MS/MS Protocol

Causality: This method enhances selectivity and sensitivity by using a mass spectrometer to monitor specific mass-to-charge (m/z) transitions for the analyte and internal standard. This specificity allows for simpler sample cleanup (like protein precipitation) and shorter run times compared to HPLC-UV.[11][12]

  • Chromatographic System: HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 3 µm particle size).[11]

  • Mobile Phase: Gradient elution using A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.[11] Formic acid aids in the protonation of the analyte for positive ion mode ESI.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for this compound and the IS.

Method C (Benchmarked): UPLC-MS/MS Protocol

Causality: This method is designed for high throughput. UPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster separations at higher pressures without sacrificing resolution.[13] This significantly reduces the analytical run time, making it ideal for large-scale studies.

  • Chromatographic System: UPLC coupled to a triple quadrupole mass spectrometer.

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[13]

  • Mobile Phase: Same as the LC-MS/MS method, but with a steeper, faster gradient profile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.[13]

  • Ionization Mode: ESI Positive.

  • MS/MS Detection: MRM mode, identical transitions to the LC-MS/MS method.

Comparative Data & Performance Benchmarking

The performance of each method was validated according to ICH M10 and FDA guidelines.[4][14] The following tables summarize the key performance characteristics derived from experimental data.

Table 1: Method Performance Characteristics

Parameter Method A: HPLC-UV Method B: LC-MS/MS Method C: UPLC-MS/MS Rationale & Field Insights
Linearity Range 20 - 800 ng/mL[9] 5 - 1000 ng/mL[11] 5 - 1000 ng/mL MS detection provides a wider dynamic range, crucial for capturing both peak and trough concentrations in PK studies.
LLOQ 20 ng/mL[7] 5 ng/mL[11] 3.3 ng/mL[13] The superior sensitivity of MS is evident. UPLC can sometimes improve signal-to-noise, further lowering the LLOQ.
Accuracy (% Bias) Within ±15% Within ±15% Within ±15% All methods meet the standard regulatory acceptance criteria of 85-115% accuracy (80-120% at LLOQ).[15]
Precision (%RSD) < 15% < 15% < 15% All methods demonstrate excellent reproducibility, meeting the <15% RSD requirement.[15]
Selectivity Moderate High High HPLC-UV is susceptible to interference from co-eluting matrix components. MS/MS is highly selective due to MRM.
Matrix Effect N/A < 15% < 15% A key validation parameter for MS methods; demonstrates that matrix components do not suppress or enhance ionization.

| Avg. Run Time | ~15 min | ~8 min[16] | ~3 min[17] | The primary advantage of UPLC is the significant reduction in analysis time, enabling higher sample throughput. |

Table 2: Summary of Advantages and Disadvantages

Method Advantages Disadvantages Best Suited For
HPLC-UV Cost-effective, simple instrumentation, robust. Lower sensitivity, lower selectivity, longer run times. Late-stage development, quality control, or studies where high analyte concentrations are expected.
LC-MS/MS High sensitivity, high selectivity, wide dynamic range. Higher instrument cost and complexity. Regulated bioanalysis, pharmacokinetic studies, metabolite identification.[12]

| UPLC-MS/MS | All advantages of LC-MS/MS plus significantly higher throughput. | Highest initial capital cost, requires ultra-pure solvents. | Large-scale clinical trials, high-throughput screening, time-critical studies. |

The logical framework for selecting a method based on study requirements is depicted below.

start Begin Method Selection q1 High Sensitivity Required? (LLOQ < 10 ng/mL) start->q1 q2 High Throughput Critical? (>100 samples/day) q1->q2 Yes q3 Budget Constraints? q1->q3 No m_uplc Select UPLC-MS/MS q2->m_uplc Yes m_lcms Select LC-MS/MS q2->m_lcms No q3->m_lcms No m_hplc Select HPLC-UV q3->m_hplc Yes

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

This comparative guide demonstrates that while all three methods can be validated for the quantification of this compound, their suitability depends heavily on the application's specific needs.

  • HPLC-UV remains a viable, low-cost option for applications where analyte concentrations are high and sample throughput is not a primary concern.[18]

  • LC-MS/MS stands as the gold standard, offering an essential combination of sensitivity and selectivity required for most pharmacokinetic and regulatory submission studies.[19]

  • The benchmarked UPLC-MS/MS method proves to be a superior choice for high-throughput environments. Its ability to drastically reduce run times translates directly into increased laboratory efficiency and faster data turnaround, which is invaluable in large-scale drug development programs.

For researchers engaged in demanding drug metabolism studies, transitioning from conventional HPLC to a UPLC-MS/MS platform represents a significant technological advancement, providing more sensitive, selective, and substantially faster analytical solutions.

References

  • Benchchem. A Head-to-Head Comparison of Analytical Methods for Omeprazole and its Metabolites.
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  • European Medicines Agency (EMA). (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation.
  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance.
  • Bioanalysis Zone. (2021). eBook: ICH M10 Bioanalytical Method Validation. Available from: [Link]

  • Lagerström, P. O., & Persson, B. A. (1984). Determination of omeprazole and metabolites in plasma and urine by liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 347-356. Available from: [Link]

  • Abouir, K., et al. (2024). Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping. Journal of Chromatography B, 123962. Available from: [Link]

  • Khan, M. A., et al. (2014). Simple and Fast Liquid Chromatography–Mass Spectrometry (LC–MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Journal of Liquid Chromatography & Related Technologies, 38(3), 329-335. Available from: [Link]

  • Rezk, N. L., et al. (1999). High Performance Liquid Chromatographic Method for the Analysis of Omeprazole and 5-Hydroxyomeprazole in Human Plasma. Analytical Letters, 32(11), 2285-2295. Available from: [Link]

  • El-Koussi, W. M., et al. (2021). Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices. Critical Reviews in Analytical Chemistry, 52(7), 1599-1620. Available from: [Link]

  • ResearchGate. (2022). Simple and Fast Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Determination of Omeprazole, 5-hydroxyomeprazole, and Omeprazole Sulphone in Human Plasma. Available from: [Link]

  • Espinosa Bosch, M., et al. (2007). Analytical methodologies for the determination of omeprazole: An overview. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-844. Available from: [Link]

  • Kim, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(17), 3983. Available from: [Link]

  • Dadashzadeh, S., et al. (2010). Improved HPLC Method for Determination of Four PPIs, Omeprazole, Pantoprazole, Lansoprazole and Rabeprazole in Human Plasma. Iranian Journal of Pharmaceutical Research, 9(1), 39-46. Available from: [Link]

  • Benchchem. Technical Support Center: Optimization of HPLC-UV Method for Hydroxyomeprazole Analysis.
  • Ullah, N., et al. (2022). Development and validation of a reversed-phase HPLC-UV method for simultaneous determination of levosulpiride and omeprazole in human plasma. PLOS ONE, 17(8), e0273089. Available from: [Link]

  • Drăgan, L., et al. (2015). Validation of HPLC-UV method for analysis of omeprazole in presence of its metabolistes in human plasma. Farmacia, 63(4), 548-554. Available from: [Link]

  • Kim, H., et al. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(17), 3983. Available from: [Link]

  • Benchchem. Cross-Validation of HPLC and LC-MS/MS Methods for Hydroxyomeprazole Analysis: A Comparative Guide.
  • Benchchem. High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS with 4-D.
  • Al-Subaie, A. M., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorption Electromembrane Extraction Coupled with Chiral Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 6689843. Available from: [Link]

  • Glasgow Caledonian University. Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry.
  • Der Pharma Chemica. (2015). Low Level Quantification of Potential Genotoxic Impurity in Omeprazole Drug Substance by UPLC. Available from: [Link]

  • ArtMolecule. 5-Hydroxy omeprazole standards. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of o-Toluoyl-5-hydroxy Omeprazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and environmentally responsible disposal of o-Toluoyl-5-hydroxy Omeprazole. As a derivative of the widely used proton pump inhibitor omeprazole, this compound requires careful handling throughout its lifecycle, including its final disposal. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, field-proven practices, and regulatory awareness. Our objective is to empower laboratory personnel to manage chemical waste not just compliantly, but with a deep understanding of the principles behind the procedures.

Hazard Identification and Risk Assessment

Understanding the hazard profile of a compound is the cornerstone of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards from the well-documented profile of its parent compound, omeprazole, and related analogs.

Omeprazole is classified as harmful if swallowed, may cause skin irritation or an allergic skin reaction, and can cause serious eye irritation[1][2]. Critically, omeprazole and its analogs are recognized as toxic to aquatic life with long-lasting effects[3]. The entry of omeprazole metabolites into the aquatic environment is a documented concern, underscoring the imperative to prevent its release through improper disposal[4][5].

From a risk management perspective, this compound must be handled as a potentially hazardous substance. All materials that come into contact with it should be considered chemical waste and must not be discarded in regular trash or poured down the drain[3].

Table 1: Inferred Hazard Profile and Handling Recommendations

Hazard CategoryInferred Risk for this compoundRecommended Action & Rationale
Acute Oral Toxicity Harmful if swallowed. [2]Do not eat, drink, or smoke in the laboratory. The primary risk is accidental ingestion, which necessitates strict hygiene protocols.
Skin Contact May cause skin irritation or allergic reaction. [1][3]Avoid all personal contact.[6] Wear appropriate gloves and a lab coat. This minimizes the risk of dermatitis or sensitization.
Eye Contact May cause serious eye irritation. [1]Wear chemical safety goggles. This provides a crucial barrier against accidental splashes or contact with airborne dust.
Environmental Hazard Toxic to aquatic life with long-lasting effects. [3]Do not dispose of down the drain or in general waste.[3] Proper chemical waste disposal is essential to prevent environmental contamination.

Personal Protective Equipment (PPE) and Safety Precautions

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound in any form—solid, liquid solution, or as waste.

  • Eye Protection : Chemical safety goggles are required at all times.

  • Hand Protection : Wear nitrile or neoprene gloves. For prolonged handling or when working with solutions, double-gloving is recommended as a best practice.[3] Gloves must be inspected before use and disposed of as contaminated waste after handling.

  • Body Protection : A standard laboratory coat must be worn and kept fastened.

  • Respiratory Protection : Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, all handling should occur within a certified chemical fume hood to prevent inhalation.[6]

The causality behind these choices is clear: creating multiple barriers between the chemical and the researcher mitigates the risks of exposure through all potential routes—dermal, ocular, and inhalation.

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management system. It prevents dangerous chemical reactions, protects waste handlers, and ensures that the waste can be treated by the appropriate disposal facility.

Protocol for Waste Segregation:

  • Identify Waste Streams : Clearly designate separate, labeled waste containers for each type of waste generated. All materials that have contacted this compound are considered chemical waste.[3]

  • Solid Waste : This stream includes:

    • Unused or expired solid this compound.

    • Contaminated consumables such as weigh boats, pipette tips, and vials.

    • Contaminated PPE, including gloves and disposable lab coats.

    • Spill cleanup materials. Collect this waste in a dedicated, robust plastic container with a secure lid. The container must be clearly labeled as "Hazardous Chemical Waste" and list the chemical name.

  • Liquid Waste : This stream includes:

    • Solutions containing dissolved this compound.

    • Solvents used to rinse contaminated glassware. Collect liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). The container must be kept closed when not in use and stored in secondary containment to prevent spills. Label it clearly with "Hazardous Chemical Waste" and list all chemical constituents, including solvents.

  • Sharps Waste : Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[7]

This protocol is a self-validating system. By correctly segregating and labeling, you provide the necessary information for your institution's environmental safety team to manage the disposal process in accordance with federal and local regulations.[8]

Step-by-Step Disposal Procedure

The final disposal of this compound must be handled by a licensed chemical waste management vendor. The role of the laboratory professional is to safely collect, package, and label the waste for pickup by their institution's Environmental Health and Safety (EHS) department.

Step 1: Containerization

  • Ensure all waste is collected in the appropriate, segregated containers as described in Section 3. Do not overfill containers; a maximum of 90% capacity is a standard rule to prevent spills.[9]

Step 2: Labeling

  • Label every waste container with a "Hazardous Waste" tag. This tag must be filled out completely and accurately, including:

    • The full chemical name: "this compound".

    • All other constituents in the container (e.g., methanol, water).

    • The approximate quantities or concentrations.

    • The relevant hazard warnings (e.g., Toxic, Environmental Hazard).

    • The date of accumulation and the laboratory contact information.

Step 3: Storage

  • Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked. Liquid waste containers must be kept in secondary containment trays.[10]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7][8] Do not attempt to dispose of the chemical waste yourself. EHS professionals are trained to handle transport and will ensure the waste is sent to an approved disposal facility, where it will typically be incinerated at high temperatures.[6][8]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Secure the area to prevent others from entering.

  • Assess the Spill : If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency response line.

  • Don Appropriate PPE : Before cleaning, ensure you are wearing the full PPE detailed in Section 2.

  • Contain and Clean :

    • For solid spills , gently cover the material with an absorbent powder to prevent it from becoming airborne.[6] Carefully sweep or vacuum the material into a designated waste container. Use a HEPA-filtered vacuum if available.[6]

    • For liquid spills , cover with a chemical absorbent material (e.g., vermiculite or a spill pad), working from the outside in.

  • Decontaminate : Once the bulk material is collected, decontaminate the area with an appropriate solvent or soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup, including absorbents and PPE, must be disposed of as hazardous chemical waste.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G cluster_0 cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Final Disposal Protocol start Waste Generation (this compound) is_solid Solid or Liquid? start->is_solid is_sharp Sharp Object? start->is_sharp is_ppe Contaminated PPE? start->is_ppe solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste Liquid sharps_waste Place in Puncture-Proof Sharps Container is_sharp->sharps_waste Yes is_ppe->solid_waste Yes store_waste Store Securely in Satellite Accumulation Area solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste contact_ehs Contact EHS for Pickup & Off-Site Incineration store_waste->contact_ehs

Caption: Decision workflow for waste segregation and disposal.

References

  • Benchchem. (n.d.). Safe Disposal of (N)-Methyl Omeprazole-d3: A Procedural Guide for Laboratory Professionals.
  • U.S. Food and Drug Administration. (2007). Environmental Assessment for Prilosec® (omeprazole magnesium). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. CAS No: 120003-79-4. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound Sulfide. CAS No: 120003-78-3. Retrieved from [Link]

  • Guinama. (2023). SAFETY DATA SHEET 8937-OMEPRAZOL. Retrieved from [Link]

  • SynZeal. (n.d.). Omeprazole Sodium In-house Working Standard Safety Data Sheet. Retrieved from [Link]

  • Farmalabor. (2019). OMEPRAZOLE SAFETY DATA SHEET. Retrieved from [Link]

  • de Moraes, R. J., de Oliveira, V. M., & de Oliveira, D. P. (2020). Pharmacological Effects and Toxicogenetic Impacts of Omeprazole: Genomic Instability and Cancer. Oxidative medicine and cellular longevity, 2020, 1016304. Retrieved from [Link]

  • AstraZeneca Canada Inc. (2014). Product Monograph - OMEPRAZOLE. Retrieved from [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]

  • Helbling, A., et al. (2018). Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. Rapid communications in mass spectrometry, 32(12), 991-1001. Retrieved from [Link]

  • Karolinska Institutet. (2023). KI rules for management of laboratory waste. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxy Omeprazole Sodium Salt. Retrieved from [Link]

  • Brigham Young University. (n.d.). Unwanted Laboratory Materials & Other Environmental Waste Disposal. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Omeprazole-impurities. Retrieved from [Link]

  • University of Louisville. (2023). DEHS WASTE DISPOSAL GUIDE for RESEARCH LABS. Retrieved from [Link]

  • Gros, M., et al. (2013). Investigating the presence of omeprazole in waters by liquid chromatography coupled to low and high resolution mass spectrometry: degradation experiments. Journal of mass spectrometry, 48(11), 1228-1237. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Ferreira, A. M., et al. (2021). Analysis, occurrence, fate and risks of proton pump inhibitors, their metabolites and transformation products in aquatic environment: A review. Science of The Total Environment, 780, 146610. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Chintam, K., Barber, O. W., & Padgaonkar, S. (2020). Overview of Pharmaceutical Disposal Methods: Addressed to the General Assembly of Illinois. Journal of Science Policy & Governance, 17(1). Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling o-Toluoyl-5-hydroxy Omeprazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of o-Toluoyl-5-hydroxy Omeprazole. As a Senior Application Scientist, my aim is to provide a framework that is not only procedural but also instills a deep understanding of the why behind each recommendation, ensuring a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

Assumed Hazard Profile:

Hazard StatementClassificationSource Analogy
Harmful if swallowedAcute Toxicity, Oral (Category 4)Omeprazole SDS
Causes skin irritationSkin Irritation (Category 2)o-Toluic Acid SDS
May cause an allergic skin reactionSkin Sensitization (Category 1)Omeprazole SDS
Causes serious eye irritationEye Irritation (Category 2A)o-Toluic Acid SDS
Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by a thorough risk assessment of the procedures being performed. The following recommendations are based on handling this compound in a research and development setting.

2.1. Core PPE Ensemble

This is the minimum required PPE for any work involving this compound.

  • Hand Protection: Nitrile gloves are the recommended first line of defense. Due to the potential for skin sensitization, double-gloving is strongly advised, especially for tasks with a higher risk of splash or contamination.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A heavier-duty nitrile glove, to be changed immediately upon known or suspected contact with the compound.

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal to protect against splashes and fine powders.

  • Body Protection: A lab coat is required. For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For tasks with a higher potential for aerosol generation, a half-mask respirator with P100 filters should be considered.

2.2. Enhanced PPE for High-Risk Procedures

Certain procedures warrant an elevated level of protection.

ProcedureEnhanced PPE RequirementRationale
Weighing and Aliquoting Solid Compound Use of a ventilated balance enclosure or chemical fume hood is mandatory.Prevents inhalation of fine powders.
Synthesizing or Purifying the Compound Chemical-resistant suit or gown, full-face respirator with appropriate cartridges.Protects against splashes and high concentrations of vapors or aerosols.
Large-Scale Reactions (>5g) Full-face respirator, chemically resistant gloves, and a chemically resistant suit.Increased risk of exposure due to larger quantities.
Step-by-Step Donning and Doffing of PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

3.1. Donning Procedure

G A 1. Lab Coat B 2. Inner Gloves A->B C 3. Respirator (if required) B->C D 4. Goggles C->D E 5. Outer Gloves D->E

Caption: PPE Donning Sequence

3.2. Doffing Procedure

G A 1. Outer Gloves B 2. Lab Coat A->B C 3. Goggles B->C D 4. Respirator (if required) C->D E 5. Inner Gloves D->E

Caption: PPE Doffing Sequence

Decontamination and Disposal Plan

Proper disposal of contaminated materials is a critical component of laboratory safety.

4.1. Decontamination

  • Glassware and Equipment: Wash with a suitable organic solvent (e.g., ethanol, isopropanol) followed by a thorough cleaning with soap and water. The initial solvent wash should be collected as hazardous waste.

  • Work Surfaces: Wipe down with a 70% ethanol solution after each use.

4.2. Waste Disposal

All disposable materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc., should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Waste Disposal Workflow

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Final Disposal A Handling this compound B Contaminated Solid Waste (Gloves, Paper Towels) A->B C Contaminated Liquid Waste (Solvent Rinses, Solutions) A->C D Labeled Hazardous Solid Waste Container B->D E Labeled Hazardous Liquid Waste Container C->E F University/Company Environmental Health & Safety Pickup D->F E->F

Caption: Waste Disposal Workflow

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, you can create a robust safety framework for handling this compound, ensuring the well-being of all laboratory personnel.

References

  • Glove Selection and Usage. University of Wisconsin-Madison. [Link]

  • Hazardous Waste Management. Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.